Vitamin K1 2,3-epoxide
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
7a-methyl-1a-(3,7,11,15-tetramethylhexadec-2-enyl)naphtho[2,3-b]oxirene-2,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H46O3/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-31-29(33)27-19-8-7-18-26(27)28(32)30(31,6)34-31/h7-8,18-20,22-24H,9-17,21H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTXFBIHPWIDJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(=CCC12C(=O)C3=CC=CC=C3C(=O)C1(O2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H46O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30865225 | |
| Record name | 1a-Methyl-7a-(3,7,11,15-tetramethylhexadec-2-en-1-yl)-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30865225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25486-55-9 | |
| Record name | Vitamin K epoxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25486-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phylloquinone 2,3-epoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025486559 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2,3-epoxyphytyl)menaquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.733 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Dawn of a Metabolic Intermediate: A Technical Guide to the Discovery of Vitamin K1 2,3-Epoxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the pivotal discovery of Vitamin K1 2,3-epoxide, a crucial intermediate in the metabolic cycle of Vitamin K. We will delve into the foundational experiments, detailing the methodologies employed and presenting the key quantitative data that led to the identification and characterization of this vital molecule. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development seeking a thorough understanding of the historical and technical aspects of Vitamin K metabolism.
Introduction: The Expanding Role of Vitamin K
The journey to understanding Vitamin K's function began with its discovery as an essential factor for blood coagulation. Danish scientist Henrik Dam first observed a hemorrhagic syndrome in chicks fed a lipid-depleted diet, a condition that could be reversed by an unknown fat-soluble substance he termed "Koagulationsvitamin" or Vitamin K.[1] For his discovery of vitamin K, Henrik Dam, along with Edward A. Doisy for his work on its chemical nature, was awarded the Nobel Prize in Physiology or Medicine in 1943. While the role of Vitamin K in activating clotting factors was established, the precise biochemical mechanism remained a puzzle for several decades. The 1970s marked a significant breakthrough with the elucidation of the Vitamin K cycle, a series of enzymatic reactions that recycle Vitamin K to allow for the post-translational modification of specific proteins. A central player in this newly discovered cycle was a previously unknown metabolite: this compound.
The Seminal Discovery by Matschiner and Colleagues
The definitive identification of this compound is credited to the meticulous work of John T. Matschiner and his research group. Their 1970 publication, "Isolation and characterization of a new metabolite of phylloquinone in the rat," laid the groundwork for our current understanding of the Vitamin K cycle.[2] This research provided the first concrete evidence of a cyclic metabolic pathway for Vitamin K, a concept that had been hypothesized earlier.
Experimental Approach: Unraveling a New Metabolite
Matschiner's team administered radiolabeled Vitamin K1 ([³H]phylloquinone) to rats and then meticulously tracked its metabolic fate. Their primary objective was to isolate and identify any metabolic products of the vitamin.
Experimental Workflow for the Isolation and Identification of this compound
Caption: Workflow for the isolation and characterization of this compound.
Detailed Experimental Protocols
The following sections provide a detailed breakdown of the key experimental methodologies employed by Matschiner and his team in their groundbreaking research.
Animal Model and Administration of Radiolabeled Vitamin K1
-
Animal Model: Male Sprague-Dawley rats were utilized for these experiments.
-
Radiolabeling: Tritiated phylloquinone ([³H]phylloquinone) was used to trace the metabolic fate of Vitamin K1.
-
Administration: The radiolabeled Vitamin K1 was administered to the rats, likely via intraperitoneal or intravenous injection to ensure systemic distribution.
Tissue Extraction and Lipid Fractionation
-
Tissue Harvesting: At specified time points after administration, the rats were euthanized, and their livers were promptly excised and placed in ice-cold saline.
-
Homogenization: The livers were homogenized in a suitable buffer to disrupt the cells and release their contents.
-
Lipid Extraction: A total lipid extraction was performed on the liver homogenates using a chloroform-methanol mixture, a standard procedure for isolating lipids from biological samples. This step effectively separated the lipid-soluble Vitamin K and its metabolites from the aqueous components of the cell.
Chromatographic Separation
The separation of the novel metabolite from the parent Vitamin K1 and other lipids was a critical step and was achieved through a combination of column and thin-layer chromatography.
-
Column Chromatography: The crude lipid extract was first subjected to column chromatography on silicic acid. This technique separates compounds based on their polarity, with less polar compounds eluting first. This initial step provided a partial purification of the Vitamin K-containing fraction.
-
Thin-Layer Chromatography (TLC): The fractions collected from the column chromatography were further resolved using thin-layer chromatography (TLC) on silica (B1680970) gel plates.[2] A key observation was the presence of a more polar metabolite that migrated slower than phylloquinone. This distinct spot on the TLC plate represented the newly discovered metabolite.
Characterization of the Isolated Metabolite
Once isolated, the metabolite was subjected to a series of analytical techniques to determine its chemical structure.
-
Ultraviolet (UV) Spectroscopy: The isolated metabolite exhibited a UV absorption spectrum that was distinct from that of phylloquinone, suggesting a modification to the naphthoquinone ring.
-
Mass Spectrometry: Mass spectral analysis of the purified metabolite revealed a molecular weight that was 16 mass units greater than that of phylloquinone. This finding strongly suggested the addition of a single oxygen atom.
-
Radioactivity Measurement: The presence of tritium (B154650) in the isolated metabolite confirmed that it was indeed a derivative of the administered [³H]phylloquinone.
The culmination of these analytical data led to the unequivocal identification of the new metabolite as this compound.
Quantitative Data Summary
While the original 1970 paper by Matschiner et al. is primarily descriptive, subsequent studies from his and other laboratories provided quantitative data on the formation and metabolism of this compound.
| Parameter | Value/Observation | Reference |
| Relative Polarity | More polar than phylloquinone on silica gel TLC. | [2] |
| Mass Spectral Analysis | Molecular ion (M+) at m/z 466, corresponding to C31H46O3. | [2] |
| UV Absorption Maximum | Shift in λmax compared to phylloquinone, indicating alteration of the chromophore. | [2] |
| Inhibition by Warfarin | Accumulation of this compound in the liver of warfarin-treated rats. | [3] |
The Vitamin K Cycle: A New Paradigm
The discovery of this compound was instrumental in the formulation of the Vitamin K cycle. This cycle describes the interconversion of different forms of Vitamin K that is essential for the activity of the enzyme γ-glutamyl carboxylase. This enzyme is responsible for the post-translational carboxylation of specific glutamate (B1630785) residues in Vitamin K-dependent proteins, a modification crucial for their biological function, particularly in blood coagulation.
The Vitamin K Cycle
Caption: The enzymatic cycle of Vitamin K, highlighting the role of this compound.
The cycle illustrates that the energy required for the carboxylation of glutamate residues is derived from the oxidation of Vitamin K hydroquinone (B1673460) to Vitamin K 2,3-epoxide. The epoxide is then reduced back to the quinone form by the enzyme Vitamin K epoxide reductase (VKOR), the target of the anticoagulant drug warfarin. This recycling mechanism is vital for maintaining a sufficient pool of reduced Vitamin K for the continued synthesis of functional Vitamin K-dependent proteins.
Conclusion
The discovery of this compound by Matschiner and his colleagues was a landmark achievement in the field of biochemistry and medicine. It transformed our understanding of Vitamin K's function from that of a simple cofactor to a central component of a dynamic metabolic cycle. This foundational work not only elucidated the mechanism of action of Vitamin K but also provided the molecular basis for the anticoagulant effects of warfarin, a drug that has had a profound impact on the management of thromboembolic disorders. The experimental approaches detailed in this guide, from meticulous animal studies to sophisticated analytical techniques, serve as a testament to the power of rigorous scientific inquiry in unraveling the complexities of biological systems. This knowledge continues to inform current research into the diverse roles of Vitamin K in human health and disease, paving the way for new therapeutic strategies.
References
A Historical Perspective on Vitamin K Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive historical overview of the pivotal discoveries in vitamin K metabolism. It details the experimental methodologies that defined our understanding of this essential nutrient, presents key quantitative data, and visualizes the core biochemical pathways.
The Dawn of Discovery: From Hemorrhagic Chicks to "Koagulationsvitamin"
The story of vitamin K begins in the late 1920s with the work of the Danish scientist Henrik Dam. While investigating cholesterol metabolism in chickens, he observed a previously undescribed hemorrhagic syndrome.[1][2]
Key Experiment: Induction of Vitamin K Deficiency in Chicks (Henrik Dam)
Dam's foundational experiments demonstrated that a hemorrhagic condition in chicks was not due to a deficiency in any known vitamins at the time but rather a new, fat-soluble factor he termed "Koagulationsvitamin" or vitamin K.[1][3]
Objective: To induce a hemorrhagic syndrome in chicks through a specialized diet and assess the effect of dietary supplementation on blood coagulation.
Experimental Protocol:
-
Animal Model: Newly hatched chicks were utilized due to their susceptibility to developing deficiency symptoms readily.[1]
-
Diet Composition: The basal diet was formulated to be free of fat and sterols. This was achieved by extracting chick feed with non-polar solvents.[1]
-
Experimental Groups:
-
Control Group: Fed a standard, complete diet.
-
Deficient Group: Fed the fat- and sterol-depleted diet.
-
Supplementation Groups: Fed the deficient diet supplemented with various substances to test their anti-hemorrhagic properties.
-
-
Observations:
-
Key Findings: Supplementation with green leaves and hog liver proved effective in preventing the hemorrhagic syndrome, indicating the presence of a fat-soluble anti-hemorrhagic factor.[3]
Isolation and Chemical Characterization: Unveiling the Structure of Vitamin K
Following Dam's discovery, the American biochemist Edward A. Doisy and his team successfully isolated and characterized the chemical structure of vitamin K.[1][4][5] For their respective contributions, Dam and Doisy were jointly awarded the Nobel Prize in Physiology or Medicine in 1943.[6]
Key Experiment: Isolation of Vitamin K1 from Alfalfa (Edward A. Doisy)
Objective: To isolate and purify the anti-hemorrhagic factor (vitamin K1) from a plant source.
Experimental Protocol:
-
Starting Material: Dried alfalfa leaf meal was used as a rich source of vitamin K1.[1]
-
Extraction: The alfalfa was percolated with petroleum ether to create a crude, fat-soluble extract.[1]
-
Purification Steps: A multi-step purification process was employed:
-
Saponification: The crude extract was treated with methanolic potassium hydroxide (B78521) to remove fats.[1]
-
Solvent Partitioning: The non-saponifiable fraction containing vitamin K was extracted using ether.[1]
-
Adsorption Chromatography: The extract was passed through columns packed with materials like magnesium oxide to separate different components based on polarity.[1] The vitamin K-containing fraction was identified by its characteristic yellow color and its biological activity in the chick assay.
-
-
Structural Elucidation: Through chemical degradation and analysis, Doisy's team determined the chemical structure of vitamin K1 (phylloquinone).[7] They also isolated and characterized vitamin K2 (menaquinone) from putrefied fish meal.[3]
The Biochemical Function: Discovery of γ-Carboxyglutamic Acid (Gla)
For decades after its discovery, the precise biochemical role of vitamin K remained a mystery. A major breakthrough occurred in 1974 with the independent discovery by two research groups of a new amino acid, γ-carboxyglutamic acid (Gla), in prothrombin.[8][9] This discovery was the key to understanding the mechanism of action of vitamin K.[10][11]
Key Experiment: Identification of γ-Carboxyglutamic Acid (Gla) in Prothrombin
Objective: To identify the vitamin K-dependent modification in prothrombin that is essential for its biological activity.
Experimental Protocol:
-
Protein Isolation: Prothrombin was isolated from two groups of animals:
-
Normal animals with adequate vitamin K.
-
Vitamin K-deficient animals (or animals treated with a vitamin K antagonist like warfarin).
-
-
Amino Acid Analysis:
-
The purified prothrombin from both groups was subjected to alkaline hydrolysis.
-
The resulting amino acids were then analyzed using an amino acid analyzer.
-
-
Key Findings: The prothrombin from normal animals contained an unusual, acidic amino acid that was absent in the prothrombin from vitamin K-deficient animals.[12] This new amino acid was identified as γ-carboxyglutamic acid (Gla).[8]
The Vitamin K Cycle: A Metabolic Recycling Pathway
The discovery of Gla led to the elucidation of the vitamin K cycle, a series of enzymatic reactions that allows for the repeated use of vitamin K in the carboxylation of proteins.[13][14]
Diagram of the Vitamin K Cycle:
Caption: The Vitamin K Cycle in the Endoplasmic Reticulum.
Key Enzymes of the Vitamin K Cycle
GGCX is the enzyme that catalyzes the post-translational carboxylation of glutamate (B1630785) residues to Gla residues in vitamin K-dependent proteins.[15][16][17]
Experimental Protocol: In Vitro Radiometric Assay for GGCX Activity
This assay measures the incorporation of radiolabeled bicarbonate into a synthetic peptide substrate.[15]
-
Reagents:
-
Microsomal preparation containing GGCX.
-
Synthetic peptide substrate (e.g., FLEEL).
-
Reduced vitamin K (KH2).
-
¹⁴C-labeled sodium bicarbonate (NaH¹⁴CO₃).
-
Reaction buffer with dithiothreitol (B142953) (DTT).
-
-
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, DTT, KH2, peptide substrate, and the microsomal preparation.
-
Initiate the reaction by adding NaH¹⁴CO₃.
-
Incubate at a specific temperature (e.g., 17°C) for a defined time.
-
Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid).
-
Measure the incorporation of ¹⁴C into the peptide substrate using liquid scintillation counting.
-
VKORC1 is a key enzyme in the vitamin K cycle that reduces vitamin K epoxide back to vitamin K quinone, and also reduces vitamin K quinone to the active hydroquinone form. It is the target of anticoagulant drugs such as warfarin (B611796).[18][19][20]
Experimental Protocol: In Vitro HPLC-based Assay for VKORC1 Activity
This assay measures the conversion of vitamin K epoxide to vitamin K.[21]
-
Reagents:
-
Microsomal preparation containing VKORC1.
-
Vitamin K epoxide (KO) as the substrate.
-
Dithiothreitol (DTT) as a reducing agent.
-
Reaction buffer.
-
-
Procedure:
-
Pre-incubate the microsomal preparation with or without an inhibitor (e.g., warfarin).
-
Initiate the reaction by adding KO and DTT.
-
Incubate at 30°C for a specified time.
-
Stop the reaction by adding a mixture of isopropanol (B130326) and hexane (B92381).
-
Extract the vitamin K forms into the hexane phase.
-
Evaporate the hexane and redissolve the residue in a suitable solvent.
-
Analyze the conversion of KO to vitamin K quinone by High-Performance Liquid Chromatography (HPLC) with UV detection.[21]
-
Quantitative Data in Vitamin K Metabolism
The following tables summarize key quantitative data from historical and recent studies on the enzymes involved in vitamin K metabolism.
Kinetic Parameters of Vitamin K Epoxide Reductase (VKOR)
Data from a comparative in vitro study across different species.[18]
| Species | Km (μM) | Vmax (nmol/mg/min) |
| Human | 4.53 ± 0.89 | 40.7 ± 3.1 |
| Rat | 2.41 ± 0.45 | 19.5 ± 1.2 |
| Mouse | 3.84 ± 0.71 | 85.7 ± 6.4 |
| Bovine | 6.46 ± 1.23 | 33.2 ± 2.5 |
| Porcine | 4.89 ± 0.98 | 25.4 ± 1.9 |
Warfarin Inhibition of Vitamin K Epoxide Reductase (VKOR)
IC50 values represent the concentration of warfarin required to inhibit 50% of VKOR activity in vitro.[18]
| Species | Warfarin IC50 (μM) |
| Human | 0.11 ± 0.02 |
| Rat | 0.07 ± 0.01 |
| Mouse | 0.17 ± 0.03 |
| Porcine | 0.13 ± 0.02 |
Logical Relationships and Experimental Workflows
The following diagrams illustrate the logical flow of key experimental discoveries and the interconnectedness of the vitamin K metabolic pathway.
Diagram of the Discovery Timeline:
References
- 1. benchchem.com [benchchem.com]
- 2. On This Day - Oct 24 : Henrik Dam found vitamin K | Resource | RSC Education [edu.rsc.org]
- 3. nobelprize.org [nobelprize.org]
- 4. Edward Adelbert Doisy | Nobel Prize, Vitamin K & Physiology | Britannica [britannica.com]
- 5. nobelprize.org [nobelprize.org]
- 6. researchgate.net [researchgate.net]
- 7. VITAMIN K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gamma-Carboxyglutamic Acid [drugfuture.com]
- 9. ashpublications.org [ashpublications.org]
- 10. cnatdcu.ro [cnatdcu.ro]
- 11. Gamma-carboxyglutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. The vitamin K cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Assessment of gamma-glutamyl carboxylase activity in its native milieu - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assessment of gamma-glutamyl carboxylase activity in its native milieu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Species comparison of vitamin K1 2,3-epoxide reductase activity in vitro: kinetics and warfarin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Characterization of warfarin inhibition kinetics requires stabilization of intramembrane vitamin K epoxide reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ashpublications.org [ashpublications.org]
- 21. Functional Study of the Vitamin K Cycle Enzymes in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Biochemical Properties of Vitamin K1 2,3-Epoxide
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth exploration of the core biochemical properties of Vitamin K1 2,3-epoxide, a critical metabolite in the vitamin K cycle. It covers its physicochemical characteristics, its central role in coagulation biochemistry, its interaction with key enzymes, and detailed experimental protocols relevant to its study.
Physicochemical Properties
This compound, also known as phylloquinone oxide, is the oxidized form of Vitamin K1 produced during the γ-carboxylation of vitamin K-dependent proteins.[1][2] Its physical and chemical characteristics are fundamental to its biological function and experimental handling.
Quantitative data for this compound are summarized in the table below for ease of reference.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃₁H₄₆O₃ |
| Molecular Weight | 466.7 g/mol |
| CAS Number | 25486-55-9 |
| Appearance | Colorless to light yellow viscous oil or liquid |
| Solubility | Soluble in DMSO (25 mg/ml), DMF (25 mg/ml), and Ethanol (B145695) (25 mg/ml); Insoluble in water. |
| UV Maximum (λmax) | 227 nm (in Ethanol) |
| Purity | Typically >95% for commercial preparations |
Data sourced from references[1][2][3][4][5].
The Vitamin K Cycle: The Central Role of this compound
This compound is a key intermediate in the vitamin K cycle, a crucial pathway occurring in the endoplasmic reticulum that is essential for blood coagulation and bone metabolism.[6][7] The cycle facilitates the post-translational modification of specific glutamate (B1630785) (Glu) residues into γ-carboxyglutamate (Gla) on vitamin K-dependent proteins, which is required for their biological activity.[8][9]
The cycle proceeds as follows:
-
Carboxylation/Epoxidation: The active, reduced form of vitamin K, vitamin K hydroquinone (B1673460) (KH₂), acts as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX). GGCX catalyzes the carboxylation of Glu residues on target proteins. In this coupled reaction, vitamin K hydroquinone is oxidized to this compound.[6][7]
-
Reduction: The inactive this compound is then reduced back to vitamin K quinone by the enzyme Vitamin K epoxide reductase (VKOR) .[10][11]
-
Final Reduction: Vitamin K quinone is subsequently reduced back to the active vitamin K hydroquinone by VKOR or other reductases, completing the cycle and allowing the vitamin to be reused.[6]
This regenerative process ensures a sustained supply of the active vitamin K cofactor.
Interaction with VKOR and Pharmacological Inhibition
The reduction of this compound is the rate-limiting step in the vitamin K cycle and is the primary target of coumarin-based anticoagulants like warfarin (B611796).[11]
Vitamin K Epoxide Reductase (VKOR)
VKOR is an integral membrane protein located in the endoplasmic reticulum.[10] Its active site, which contains a critical CXXC cysteine motif (Cys132 and Cys135), is responsible for the two-electron reduction of the epoxide.[11][12] This enzymatic action is vital for regenerating vitamin K and sustaining the carboxylation of clotting factors II, VII, IX, and X.
Warfarin Inhibition
Warfarin exerts its anticoagulant effect by potently inhibiting VKOR.[13] By blocking the reduction of this compound, warfarin leads to its accumulation and a depletion of vitamin K hydroquinone.[11] This prevents the activation of vitamin K-dependent clotting factors, thereby impairing the coagulation cascade.[14] Studies suggest that warfarin reversibly inhibits VKOR, with some evidence pointing to a T-shaped stacking interaction with the tyrosine 139 residue within the enzyme's proposed binding site.[12][15] The inhibition is competitive with vitamin K, which forms the basis for using vitamin K as an antidote for warfarin overdose.[16]
Experimental Protocols
Conceptual Protocol: Synthesis of this compound
For research purposes, this compound is often required as a substrate for enzymatic assays. While detailed synthesis procedures are published in specialized literature[17], a general conceptual method involves the controlled oxidation of Vitamin K1.
-
Dissolution: Vitamin K1 is dissolved in an appropriate organic solvent mixture, such as ethanol and ethyl acetate.
-
Alkaline Oxidation: An aqueous solution of sodium carbonate is added, followed by the careful, dropwise addition of hydrogen peroxide (e.g., 30% solution). The biphasic mixture is stirred vigorously at room temperature.
-
Reaction Monitoring: The reaction progress is monitored by techniques like Thin Layer Chromatography (TLC) to observe the consumption of Vitamin K1 and the appearance of the epoxide product.
-
Extraction & Purification: Once the reaction is complete, the organic layer is separated, washed, and dried. The crude product is then purified using column chromatography (e.g., silica (B1680970) gel) to isolate the this compound.
-
Verification: The identity and purity of the final product are confirmed using mass spectrometry and NMR spectroscopy.
Detailed Protocol: In Vitro Assay for VKOR Activity
This protocol describes a common method for measuring the activity of VKOR by quantifying the conversion of this compound (KO) to Vitamin K1 quinone (K) using High-Performance Liquid Chromatography (HPLC).[18][19]
Objective: To determine the rate of VKOR-catalyzed reduction of this compound.
Materials:
-
Enzyme Source: Purified liver microsomes containing VKORC1.
-
Substrate: this compound (KO), typically 5-10 µM final concentration.
-
Reducing Agent: Dithiothreitol (DTT, ~5 mM) or reduced glutathione (B108866) (GSH, ~40-80 mM).
-
Reaction Buffer: 150-200 mM HEPES or Tris-HCl, pH 7.4-7.6, containing 150 mM KCl.
-
Quenching Solution: Isopropanol/Hexane (B92381) (3:2 v/v).
-
Instrumentation: HPLC system with a UV detector and a reverse-phase C8 or C18 column.
Methodology:
-
Preparation: Prepare stock solutions of KO, DTT/GSH, and buffer. Keep microsomal aliquots on ice.
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, the reducing agent (DTT or GSH), and the microsomal preparation. If testing inhibitors like warfarin, pre-incubate the microsomes with the inhibitor on ice for 30-60 minutes before proceeding.[16][18]
-
Initiation: Initiate the reaction by adding the substrate (KO) to the mixture.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 1.5 - 2 hours). The incubation time should be within the linear range of the reaction.[19]
-
Quenching: Stop the reaction by adding 2 volumes of the cold isopropanol/hexane quenching solution and vortexing vigorously.
-
Extraction: Centrifuge the tube to separate the phases. Carefully collect the upper hexane layer, which contains the lipids (substrate and product).
-
Sample Preparation: Evaporate the hexane extract to dryness under a stream of nitrogen or in a vacuum concentrator. Reconstitute the dried residue in a small, known volume of mobile phase (e.g., methanol).
-
HPLC Analysis: Inject the reconstituted sample onto the HPLC system. Use an isocratic mobile phase, such as 100% methanol, to separate Vitamin K1 quinone from the epoxide substrate. Monitor the elution profile with a UV detector.
-
Quantification: Calculate the amount of Vitamin K1 quinone produced by comparing the peak area to a standard curve generated with known concentrations of the pure compound. VKOR activity is typically expressed as pmol of product formed per mg of microsomal protein per minute.
Conclusion
This compound is more than a simple metabolite; it is a pivotal component of a fundamental biochemical pathway. Its properties and interactions define the efficacy of vitamin K-dependent processes and serve as the pharmacological nexus for one of the world's most prescribed anticoagulants. A thorough understanding of its biochemistry, facilitated by the robust experimental protocols detailed herein, is essential for researchers in hemostasis, thrombosis, and the development of novel anticoagulant therapies.
References
- 1. This compound | CAS 25486-55-9 | Cayman Chemical | Biomol.com [biomol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | C31H46O3 | CID 91577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scbt.com [scbt.com]
- 6. youtube.com [youtube.com]
- 7. Vitamin K - Wikipedia [en.wikipedia.org]
- 8. The catalytic mechanism of vitamin K epoxide reduction in a cellular environment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional Study of the Vitamin K Cycle Enzymes in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vitamin K epoxide reductase - Wikipedia [en.wikipedia.org]
- 11. Structure and function of vitamin K epoxide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Warfarin and vitamin K epoxide reductase: a molecular accounting for observed inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. youtube.com [youtube.com]
- 15. ashpublications.org [ashpublications.org]
- 16. Competitive tight-binding inhibition of VKORC1 underlies warfarin dosage variation and antidotal efficacy | Blood Advances | American Society of Hematology [ashpublications.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Characterization of warfarin inhibition kinetics requires stabilization of intramembrane vitamin K epoxide reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Missense VKOR mutants exhibit severe warfarin resistance but lack VKCFD via shifting to an aberrantly reduced state - PMC [pmc.ncbi.nlm.nih.gov]
Elucidation of the Chemical Structure of Vitamin K1 2,3-Epoxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin K1 2,3-epoxide is a crucial intermediate in the vitamin K cycle, a fundamental biochemical pathway essential for blood coagulation and bone metabolism.[1][2] During the post-translational modification of specific glutamate (B1630785) residues to γ-carboxyglutamate in vitamin K-dependent proteins, the reduced form of vitamin K (hydroquinone) is converted to this compound.[3][4] This epoxide is then recycled back to vitamin K quinone by the enzyme vitamin K epoxide reductase (VKOR).[3][5] The inhibition of this enzyme is the mechanism of action for anticoagulant drugs like warfarin, leading to an accumulation of this compound in the blood.[5] Therefore, the accurate identification and structural confirmation of this molecule are of significant interest in clinical diagnostics and drug development.
This technical guide provides an in-depth overview of the modern analytical techniques and experimental protocols employed for the structural elucidation of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₃₁H₄₆O₃ | [6][7] |
| Molecular Weight | 466.7 g/mol | [6][7] |
| CAS Number | 25486-55-9 | [6][7] |
| IUPAC Name | 7a-methyl-1a-(3,7,11,15-tetramethylhexadec-2-enyl)naphtho[2,3-b]oxirene-2,7-dione | [6] |
| Synonyms | Vitamin K1 oxide, Phylloquinone 2,3-epoxide, (2,3-Epoxyphytyl)menaquinone | [6][8][9] |
The Vitamin K Cycle
The Vitamin K cycle illustrates the central role of this compound as an intermediate in the regeneration of active vitamin K.
Structure Elucidation Methodologies
The definitive structure of this compound is determined through a combination of powerful analytical techniques, primarily mass spectrometry and nuclear magnetic resonance spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry is indispensable for determining the molecular weight and obtaining structural information through fragmentation analysis. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for analyzing this compound in complex biological matrices.[10][11]
Experimental Protocol: LC-MS/MS Analysis
This protocol provides a general framework for the quantitative analysis of this compound in serum or plasma.[12][13][14][15]
-
Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction):
-
To 200 µL of serum or plasma, add an appropriate amount of a deuterated internal standard (e.g., Vitamin K1-d7).
-
Add 600 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Add 1 mL of n-hexane and vortex for 1 minute to perform liquid-liquid extraction.
-
Centrifuge at 5,000 x g for 5 minutes.
-
Carefully transfer the upper hexane (B92381) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of a suitable solvent mixture (e.g., methanol (B129727)/isopropanol) for injection.[14][15]
-
-
Liquid Chromatography (LC):
-
Column: A reverse-phase column, such as a C18 or a pentafluorophenyl (PFP) column, is typically used for separation.[11][16]
-
Mobile Phase: A gradient elution with a mixture of methanol and water, often containing a small amount of an additive like ammonium (B1175870) fluoride (B91410) or formic acid to improve ionization.[14][16]
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Run Time: A short analytical gradient of around 3-5 minutes is often sufficient.[13][16]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.[13][14]
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition.
-
Quantitative Data: MS/MS Fragmentation
The primary fragmentation of Vitamin K1 and its epoxide occurs at the bond between the naphthoquinone ring and the phytyl tail.[12] The table below summarizes the characteristic MRM transitions used for identification and quantification.
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Proposed Fragment Structure |
| Vitamin K1 | 451.4 | 187.2 | Protonated 2-methyl-1,4-naphthoquinone[12] |
| This compound | 467.4 | 203.2 | Protonated 2,3-epoxy-2-methyl-1,4-naphthoquinone |
Note: The exact m/z values may vary slightly based on instrumentation and adduct formation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Key Expected Spectral Changes (Vitamin K1 vs. This compound):
-
¹H NMR: The most significant change would be the disappearance of the vinylic proton signal from the C3 position of the naphthoquinone ring. In its place, new signals corresponding to the protons on the epoxide ring would appear, likely at a higher field (lower ppm). The signal for the methyl group at the C2 position would also experience a shift.
-
¹³C NMR: The signals for the sp² carbons at the C2 and C3 positions of the naphthoquinone ring in Vitamin K1 would be replaced by signals for the sp³ carbons of the epoxide ring in this compound, appearing at a significantly higher field.
Experimental Protocol: Quantitative ¹H NMR (qHNMR)
This protocol outlines a general procedure for obtaining high-quality quantitative NMR data.[17][18][19]
-
Sample Preparation:
-
Accurately weigh a precise amount (e.g., 5-10 mg) of the purified this compound sample.
-
Dissolve the sample in a known volume of a deuterated solvent (e.g., CDCl₃).
-
Add a known quantity of an internal standard (calibrant) that does not have overlapping signals with the analyte.
-
Transfer the solution to a high-quality 5 mm NMR tube.
-
-
NMR Spectrometer Setup:
-
Tune and match the probe for the specific sample and solvent.
-
Ensure excellent magnetic field homogeneity by shimming the sample. Data should be acquired non-spinning to avoid spinning sidebands.[17]
-
-
Acquisition Parameters:
-
Pulse Angle: Use a calibrated 90° pulse to ensure uniform excitation across the spectrum.
-
Relaxation Delay (d1): This is a critical parameter. Set d1 to at least 5 times the longest spin-lattice relaxation time (T₁) of any proton of interest (both analyte and standard). This ensures complete relaxation between scans, which is essential for accurate integration. T₁ values can be determined using an inversion-recovery experiment.
-
Acquisition Time (at): Set to a value that provides adequate digital resolution.
-
Number of Scans (ns): Acquire enough scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[19]
-
Decoupling: Use inverse gated ¹³C decoupling (e.g., GARP) to remove ¹³C satellites from the proton spectrum without introducing NOE enhancement, which would compromise quantification.[17]
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate the relevant signals of the analyte and the internal standard. The concentration of the analyte can then be calculated based on the integral ratios, the number of protons contributing to each signal, and the known concentration of the internal standard.
-
Analytical Workflow Visualization
The following diagram illustrates a typical workflow for the structural analysis of this compound from a biological sample.
Conclusion
The structural elucidation of this compound relies on a synergistic application of advanced analytical techniques. LC-MS/MS provides the necessary sensitivity and selectivity to detect and quantify the molecule in complex biological fluids, with its identity confirmed through characteristic precursor-product ion transitions. For unequivocal structural proof, particularly for a purified standard, NMR spectroscopy offers a detailed map of the molecule's atomic connectivity. The detailed protocols and data presented in this guide serve as a comprehensive resource for researchers and professionals engaged in the study of vitamin K metabolism and the development of related therapeutics.
References
- 1. Functional Study of the Vitamin K Cycle Enzymes in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vitamin K | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 3. The vitamin K cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Vitamin K1 2,3- epoxide | Synnovis [synnovis.co.uk]
- 6. This compound | C31H46O3 | CID 91577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Vitamin K1 2,3-epoxid ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 10. Development of a liquid chromatography mass spectrometry method for the determination of vitamin K1, menaquinone-4, menaquinone-7 and vitamin K1-2,3 epoxide in serum of individuals without vitamin K supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. bevital.no [bevital.no]
- 15. Measurement of vitamin K and its derivatives in human plasma through enzyme-assisted liquid chromatography-tandem mass spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. waters.com [waters.com]
- 17. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
The Pivotal Role of Vitamin K1 2,3-Epoxide in the Vitamin K Cycle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The vitamin K cycle is a critical biochemical pathway essential for the post-translational modification of a specific subset of proteins, enabling their proper physiological function in processes ranging from hemostasis to bone metabolism and cellular growth. Central to this cycle is the interconversion of different forms of vitamin K, with vitamin K1 2,3-epoxide emerging as a key intermediate. This technical guide provides an in-depth exploration of the role of this compound, detailing the enzymatic reactions that govern its formation and reduction, the kinetic parameters of the involved enzymes, and the profound implications of this cycle in health and disease. Furthermore, this guide offers detailed experimental protocols for the study of the vitamin K cycle and presents visual representations of the key pathways and workflows to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction: The Vitamin K Cycle at a Glance
The vitamin K cycle is a salvage pathway that allows for the repeated use of vitamin K, a fat-soluble vitamin, as an essential cofactor for the enzyme γ-glutamyl carboxylase (GGCX).[1][2] This enzyme catalyzes the carboxylation of specific glutamate (B1630785) (Glu) residues on vitamin K-dependent proteins (VKDPs) to form γ-carboxyglutamate (Gla) residues.[3] This modification is crucial for the calcium-binding capacity of these proteins, which is a prerequisite for their biological activity.[1] Prominent VKDPs include coagulation factors II (prothrombin), VII, IX, and X, as well as anticoagulant proteins C and S, and bone matrix proteins like osteocalcin.[4][5]
The cycle involves the oxidation of the reduced form of vitamin K, vitamin K hydroquinone (B1673460) (KH2), to vitamin K 2,3-epoxide, which is coupled to the carboxylation of Glu residues.[2] To sustain this process, vitamin K 2,3-epoxide must be recycled back to its quinone and hydroquinone forms. This critical recycling is carried out by the enzyme vitamin K epoxide reductase (VKOR).[6][7] The entire process is a finely tuned enzymatic cascade that ensures a continuous supply of the active form of vitamin K.
The Central Intermediate: this compound
This compound is the oxidized form of vitamin K1 (phylloquinone) that is generated as a direct consequence of the γ-carboxylation reaction.[2] Its formation is intrinsically linked to the activation of VKDPs. The subsequent reduction of this compound is the rate-limiting step in the vitamin K cycle and a key target for anticoagulant drugs.
Formation of this compound
The formation of this compound is catalyzed by GGCX, an integral membrane protein located in the endoplasmic reticulum.[4] The reaction mechanism involves the deprotonation of a Glu residue by a strong base, which is thought to be a vitamin K hydroquinone-derived peroxy anion. This is followed by the nucleophilic attack of the resulting carbanion on carbon dioxide. Concurrently, vitamin K hydroquinone is converted to vitamin K 2,3-epoxide.[1]
Reduction of this compound
The reduction of this compound back to vitamin K quinone is catalyzed by the enzyme vitamin K epoxide reductase (VKOR), a multipass transmembrane protein also residing in the endoplasmic reticulum.[6][8] This reaction is crucial for regenerating the vitamin K pool. VKOR utilizes a dithiol-disulfide exchange mechanism, with its active site containing a CXXC motif.[6][8] The physiological reductant for VKOR in vivo is thought to be a thioredoxin-like protein.[8]
Quantitative Data Presentation
The following tables summarize key quantitative data related to the enzymes of the vitamin K cycle. These values are essential for understanding the efficiency of the enzymatic reactions and the potency of inhibitors.
Table 1: Kinetic Parameters of Vitamin K Epoxide Reductase (VKORC1)
| Substrate | Species | Km (µM) | Vmax (nmol/mg/min) | Source |
| This compound | Human | 2.41 - 6.46 | 19.5 - 85.7 | [7] |
| This compound | Rat | 2.90 | 35.1 | [7] |
| This compound | Murine | 3.21 | 25.5 | [7] |
| Vitamin K2 epoxide | Human | 1.77 | 2.55 nmol/mg/h | [9] |
Table 2: Kinetic Parameters of γ-Glutamyl Carboxylase (GGCX)
| Substrate | Enzyme Source | Km | Source |
| FLEEL (synthetic peptide) | Bovine Liver (purified) | 1 mM (app) | [10] |
| Vitamin K1 hydroquinone | Bovine Liver (purified) | 35 µM (app) | [5] |
| NaHCO3 | Bovine Liver (purified) | 0.29 mM (app) | [5] |
| Propeptide (Factor IX) | Recombinant Human | ~5 nM (Kd) | [8] |
| Propeptide (High Affinity) | Recombinant Human | ~1 nM (Kd) | [8] |
| Propeptide (Low Affinity) | Recombinant Human | ~20 nM (Kd) | [8] |
Table 3: Warfarin (B611796) Inhibition of VKORC1
| VKORC1 Genotype | Inhibitor | IC50 | Ki | Source |
| Wild-type | Warfarin | 2.871 µM (DTT-driven assay) | Varies with assay conditions | [11] |
| Wild-type | Warfarin | 6.197 µM (DTT-driven assay) | Varies with assay conditions | [11] |
| Wild-type | Warfarin | 24.7 nM (cell-based assay) | Not specified | [12] |
| Val29Leu (Resistant) | Warfarin | 136.4 nM (cell-based assay) | Not specified | [12] |
| Val45Ala (Resistant) | Warfarin | 152.0 nM (cell-based assay) | Not specified | [12] |
| Leu128Arg (Resistant) | Warfarin | 1226.4 nM (cell-based assay) | Not specified | [12] |
| -1639G>A (Sensitive) | Warfarin | Lower dose required | Not specified | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the vitamin K cycle.
In Vitro Vitamin K Epoxide Reductase (VKOR) Activity Assay (DTT-driven)
This assay measures the conversion of vitamin K epoxide to vitamin K quinone by VKOR in a microsomal preparation, using dithiothreitol (B142953) (DTT) as an artificial reductant.[14]
Materials:
-
Microsomal preparation containing VKORC1
-
This compound (KO)
-
Dithiothreitol (DTT)
-
Reaction Buffer: 200 mM HEPES, pH 7.5, containing 150 mM KCl
-
Quenching Solution: Isopropanol/hexane (B92381) (3:2, v/v)
-
HPLC system with a reverse-phase C8 column
-
Mobile Phase: Methanol
Procedure:
-
Pre-incubate microsomes with varying concentrations of an inhibitor (e.g., warfarin) for 1 hour on ice, if applicable.
-
Initiate the reaction by adding the microsomal preparation to a reaction buffer containing a known concentration of KO (e.g., 5 µM) and DTT (e.g., 5 mM).
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 2 hours).
-
Stop the reaction by adding the quenching solution and vortexing.
-
Centrifuge to separate the phases and collect the upper hexane layer.
-
Evaporate the hexane under a stream of nitrogen.
-
Reconstitute the dried residue in the mobile phase.
-
Inject the sample into the HPLC system to separate and quantify vitamin K epoxide and vitamin K quinone.
-
Calculate enzyme activity based on the rate of vitamin K quinone formation.
Cell-Based γ-Glutamyl Carboxylase (GGCX) Reporter Assay
This assay assesses GGCX activity in a cellular environment by measuring the carboxylation of a secreted reporter protein.[15][16]
Materials:
-
HEK293 cells stably expressing a reporter protein (e.g., a fusion protein containing the Gla domain of Factor IX).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Vitamin K1 (phylloquinone).
-
ELISA plates.
-
Capture antibody specific for the carboxylated Gla domain of the reporter protein.
-
Detection antibody (e.g., HRP-conjugated anti-reporter protein antibody).
-
Substrate for HRP (e.g., ABTS).
Procedure:
-
Seed the reporter cells in a multi-well plate and allow them to attach overnight.
-
Replace the medium with fresh medium containing varying concentrations of vitamin K1 and/or inhibitors.
-
Incubate the cells for 24-48 hours.
-
Collect the cell culture supernatant.
-
Coat ELISA plates with the capture antibody.
-
Block the plates with a suitable blocking buffer (e.g., 1% BSA in TBST).
-
Add the collected cell culture supernatant to the wells and incubate.
-
Wash the wells and add the detection antibody.
-
Wash the wells and add the HRP substrate.
-
Measure the absorbance at the appropriate wavelength.
-
Quantify the amount of carboxylated reporter protein using a standard curve.
Quantification of this compound in Plasma by HPLC
This method allows for the direct measurement of this compound levels in biological samples.[5][17]
Materials:
-
Plasma sample.
-
Internal standard (e.g., a deuterated form of vitamin K1).
-
Hexane.
-
HPLC system with a C18 reverse-phase column.
-
Mobile Phase: Methanol/Water (e.g., 98:2, v/v).
-
Post-column zinc reactor (for fluorescence detection).
-
Fluorescence detector or mass spectrometer.
Procedure:
-
To a plasma sample, add the internal standard.
-
Precipitate proteins by adding ethanol and vortexing.
-
Extract lipids, including vitamin K and its epoxide, by adding hexane and vortexing.
-
Centrifuge to separate the phases and collect the upper hexane layer.
-
Evaporate the hexane under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject the sample into the HPLC system for separation.
-
For fluorescence detection, pass the column effluent through a post-column zinc reactor to reduce the quinone and epoxide to their fluorescent hydroquinone forms.
-
Detect and quantify this compound based on its retention time and signal intensity relative to the internal standard.
Mandatory Visualizations
Signaling Pathways and Logical Relationships
// Edges for the cycle KH2 -> GGCX [color="#5F6368"]; VKDP_Glu -> GGCX [color="#5F6368"]; CO2 -> GGCX [color="#5F6368"]; O2 -> GGCX [color="#5F6368"]; GGCX -> KO [label="Oxidation", color="#EA4335"]; GGCX -> VKDP_Gla [label="Carboxylation", color="#4285F4"]; KO -> VKOR [color="#5F6368"]; Dithiol -> VKOR [color="#5F6368"]; VKOR -> K [label="Reduction", color="#34A853"]; VKOR -> Disulfide [color="#EA4335"]; K -> KH2 [label="Reduction\n(VKOR or other reductases)", color="#34A853"];
// Warfarin inhibition Warfarin -> VKOR [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibition"]; } The Vitamin K Cycle Signaling Pathway.
Experimental Workflows
// Workflow Edges Microsomes -> Incubation [color="#5F6368"]; Incubation -> Start_Reaction [color="#5F6368"]; Reaction_Mix -> Start_Reaction [color="#5F6368"]; Start_Reaction -> Incubate [color="#5F6368"]; Incubate -> Stop_Reaction [color="#5F6368"]; Stop_Reaction -> Extraction [color="#5F6368"]; Extraction -> Evaporation [color="#5F6368"]; Evaporation -> Reconstitution [color="#5F6368"]; Reconstitution -> HPLC [color="#5F6368"]; HPLC -> Quantification [color="#5F6368"]; } Experimental Workflow for In Vitro VKOR Activity Assay.
// Workflow Edges Seed_Cells -> Treatment [color="#5F6368"]; Treatment -> Incubate_Cells [color="#5F6368"]; Incubate_Cells -> Collect_Supernatant [color="#5F6368"]; Collect_Supernatant -> Add_Sample [color="#5F6368"]; Coat_Plate -> Block_Plate [color="#5F6368"]; Block_Plate -> Add_Sample [color="#5F6368"]; Add_Sample -> Add_Detection_Ab [color="#5F6368"]; Add_Detection_Ab -> Add_Substrate [color="#5F6368"]; Add_Substrate -> Measure_Absorbance [color="#5F6368"]; Measure_Absorbance -> Quantify_Protein [color="#5F6368"]; Standard_Curve -> Quantify_Protein [color="#5F6368"]; } Experimental Workflow for Cell-Based GGCX Reporter Assay.
Conclusion
This compound is an indispensable intermediate in the vitamin K cycle, serving as a direct product of the essential γ-carboxylation reaction and the primary substrate for the recycling enzyme, VKOR. The intricate balance of its formation and reduction is paramount for maintaining hemostasis and other vital physiological processes. A thorough understanding of the enzymes that govern its metabolism, their kinetic properties, and the impact of genetic variations and pharmacological inhibitors is of utmost importance for the development of novel therapeutics targeting the vitamin K-dependent pathway. The experimental protocols and visual guides provided herein offer a robust framework for researchers and drug development professionals to further investigate this critical biochemical cycle.
References
- 1. The catalytic mechanism of vitamin K epoxide reduction in a cellular environment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Structural and functional insights into enzymes of the vitamin K cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Structure and function of vitamin K epoxide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Vitamin K epoxide reductase - Wikipedia [en.wikipedia.org]
- 9. Characterization of warfarin inhibition kinetics requires stabilization of intramembrane vitamin K epoxide reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. researchgate.net [researchgate.net]
- 12. GraphViz Examples and Tutorial [graphs.grevian.org]
- 13. Warfarin Therapy and VKORC1 and CYP Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Substrate recognition by the vitamin K-dependent gamma-glutamyl carboxylase: identification of a sequence homology between the carboxylase and the carboxylase recognition site in the substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. v1.devtoolsdaily.com [v1.devtoolsdaily.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Cellular Localization of Vitamin K1 2,3-Epoxide Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the cellular machinery responsible for the metabolism of Vitamin K1 2,3-epoxide, a critical step in the vitamin K cycle. Understanding the precise subcellular location of these metabolic processes is paramount for research into vitamin K-dependent pathways and for the development of therapeutics targeting these mechanisms, such as anticoagulants.
Introduction: The Vitamin K Cycle and its Significance
The vitamin K cycle is a crucial metabolic pathway essential for the post-translational modification of vitamin K-dependent proteins (VKDPs). This modification, known as gamma-carboxylation, involves the conversion of specific glutamate (B1630785) (Glu) residues to gamma-carboxyglutamate (B555490) (Gla) residues.[1][2] This process is vital for the biological activity of proteins involved in critical physiological functions, including:
-
Blood Coagulation: Activation of clotting factors II, VII, IX, and X.
-
Bone Metabolism: Function of osteocalcin.
-
Vascular Health: Prevention of arterial calcification by Matrix Gla Protein (MGP).
The central enzymes in this cycle are Vitamin K Epoxide Reductase (VKORC1) and γ-glutamyl carboxylase (GGCX). Following the carboxylation of a VKDP by GGCX, the reduced form of vitamin K (hydroquinone) is oxidized to vitamin K 2,3-epoxide. For the cycle to continue, this epoxide must be reduced back to vitamin K quinone, a reaction catalyzed by VKORC1.
Cellular Localization: The Endoplasmic Reticulum as the Hub
The entire vitamin K cycle, including the metabolism of this compound, is localized to the endoplasmic reticulum (ER) . Both VKORC1 and GGCX are integral membrane proteins embedded within the ER membrane.[1][2][3] This colocalization is crucial for the efficient channeling of vitamin K intermediates between the two enzymes.
The microsomal fraction of the cell, which is primarily composed of vesicles derived from the ER, is consistently shown to be enriched with VKORC1 and GGCX activity.[4] Studies on various cell types, including liver cells which are a primary site of coagulation factor synthesis, confirm the exclusive localization of these enzymes to the ER.[5]
A paralog of VKORC1, known as Vitamin K Epoxide Reductase Complex Subunit 1-Like 1 (VKORC1L1), has also been identified and is similarly localized to the ER membrane.[6] While VKORC1 is the key enzyme for the vitamin K cycle in coagulation, VKORC1L1 may play a more prominent role in other tissues, such as the brain.[6]
Quantitative Data on Enzyme Distribution and Activity
While the qualitative localization of VKORC1 and GGCX to the ER is well-established, comprehensive quantitative data comparing their abundance and activity across all subcellular fractions is limited in the literature. However, studies utilizing subcellular fractionation and subsequent enzyme activity assays or western blotting consistently demonstrate the highest enrichment of both VKORC1 and GGCX in the microsomal fraction.
Table 1: Key Enzymes in this compound Metabolism and their Characteristics
| Enzyme | Gene | Subcellular Localization | Function in Vitamin K Cycle |
| Vitamin K Epoxide Reductase | VKORC1 | Endoplasmic Reticulum (Integral Membrane Protein) | Reduces Vitamin K 2,3-epoxide to Vitamin K quinone. |
| γ-glutamyl carboxylase | GGCX | Endoplasmic Reticulum (Integral Membrane Protein) | Carboxylates vitamin K-dependent proteins, oxidizing Vitamin K hydroquinone (B1673460) to Vitamin K 2,3-epoxide. |
| Vitamin K Epoxide Reductase Complex Subunit 1-Like 1 | VKORC1L1 | Endoplasmic Reticulum (Integral Membrane Protein) | A paralog of VKORC1 with similar reductase activity, its precise physiological role is still under investigation. |
Table 2: Evidence for Endoplasmic Reticulum Localization of VKORC1 and GGCX
| Experimental Approach | Observation | Reference |
| Subcellular Fractionation & Enzyme Assays | Highest VKOR and GGCX activity is consistently measured in the microsomal fraction of liver homogenates. | [4] |
| Immunofluorescence Microscopy | Co-localization of VKORC1 and GGCX with known ER marker proteins. | [5] |
| Proteomic Analysis of Subcellular Fractions | High abundance of VKORC1 and GGCX peptides identified in purified ER/microsomal fractions. | [7][8][9] |
| Western Blotting of Subcellular Fractions | Strongest immunoreactive bands for VKORC1 and GGCX are detected in the microsomal fraction compared to other fractions like mitochondria and cytosol. | [5][10][11] |
Experimental Protocols
Subcellular Fractionation by Differential Centrifugation
This protocol outlines the separation of major organelles from a cell or tissue homogenate to isolate the microsomal fraction, which is enriched in ER membranes.
Materials:
-
Homogenization buffer (e.g., 0.25 M sucrose, 10 mM HEPES-KOH pH 7.4, 1 mM EDTA)
-
Protease inhibitor cocktail
-
Dounce homogenizer
-
Refrigerated centrifuge
-
Ultracentrifuge
-
Bradford assay reagents for protein quantification
Procedure:
-
Homogenization:
-
Harvest cells or mince fresh tissue and wash with ice-cold PBS.
-
Resuspend the cell pellet or minced tissue in ice-cold homogenization buffer containing protease inhibitors.
-
Homogenize the suspension using a Dounce homogenizer with a tight-fitting pestle on ice until approximately 80-90% of cells are lysed (monitor by microscopy).
-
-
Low-Speed Centrifugation (Nuclear Fraction):
-
Transfer the homogenate to a centrifuge tube and centrifuge at 1,000 x g for 10 minutes at 4°C.
-
The pellet contains nuclei and intact cells. Carefully collect the supernatant (post-nuclear supernatant).
-
-
Medium-Speed Centrifugation (Mitochondrial Fraction):
-
Transfer the post-nuclear supernatant to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C.
-
The resulting pellet is the mitochondrial fraction. Collect the supernatant.
-
-
High-Speed Centrifugation (Microsomal Fraction):
-
Transfer the supernatant from the previous step to an ultracentrifuge tube.
-
Centrifuge at 100,000 x g for 60 minutes at 4°C.
-
The pellet contains the microsomal fraction (ER and Golgi). The supernatant is the cytosolic fraction.
-
Carefully decant the supernatant. The microsomal pellet can be resuspended in a suitable buffer for further analysis.
-
-
Analysis:
-
Determine the protein concentration of each fraction using a Bradford assay.
-
Analyze the fractions for the presence of VKORC1 and GGCX by Western blotting and for their enzymatic activity using specific assays.
-
To assess the purity of the fractions, perform Western blotting for marker proteins of different organelles (e.g., Calnexin for ER, TOM20 for mitochondria, GAPDH for cytosol).
-
Immunofluorescence Microscopy for VKORC1 and GGCX Localization
This protocol describes the visualization of VKORC1 and GGCX within fixed cells using specific antibodies.
Materials:
-
Cells grown on sterile glass coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibodies (anti-VKORC1 and anti-GGCX)
-
Fluorescently-labeled secondary antibodies
-
ER marker antibody (e.g., anti-Calnexin or anti-PDI)
-
DAPI for nuclear staining
-
Mounting medium
Procedure:
-
Cell Culture and Fixation:
-
Seed cells on coverslips and grow to the desired confluency.
-
Wash the cells gently with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization and Blocking:
-
Incubate the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Dilute the primary antibodies (anti-VKORC1 or anti-GGCX, and the ER marker antibody) in blocking buffer.
-
Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Wash the cells three times with PBS.
-
Dilute the fluorescently-labeled secondary antibodies in blocking buffer.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Staining and Mounting:
-
Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope or a confocal microscope. The co-localization of the signal from the anti-VKORC1 or anti-GGCX antibodies with the ER marker will confirm their localization.
-
Visualizations
The Vitamin K Cycle Signaling Pathway
References
- 1. Structural and functional insights into enzymes of the vitamin K cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and functional insights into enzymes of the vitamin K cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Vitamin K-dependent gamma-glutamyl carboxylase activity in the chick embryonic chorioallantoic membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Two enzymes catalyze vitamin K 2,3-epoxide reductase activity in mouse: VKORC1 is highly expressed in exocrine tissues while VKORC1L1 is highly expressed in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dataset from proteomic analysis of rat, mouse, and human liver microsomes and S9 fractions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Accounting for Protein Subcellular Localization: A Compartmental Map of the Rat Liver Proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. VKOR paralog VKORC1L1 supports vitamin K–dependent protein carboxylation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
In Vivo Formation of Vitamin K1 2,3-Epoxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo formation of Vitamin K1 2,3-epoxide, a critical step in the Vitamin K cycle. The document details the enzymatic processes, presents quantitative data, outlines experimental protocols for studying this pathway, and provides visualizations of the core mechanisms. This guide is intended to be a valuable resource for researchers and professionals involved in the study of Vitamin K metabolism and the development of therapeutics that target this pathway, such as anticoagulants.
Introduction to the Vitamin K Cycle and Epoxide Formation
The Vitamin K cycle is a crucial metabolic pathway that occurs primarily in the endoplasmic reticulum of hepatocytes and other cells. This cycle is essential for the post-translational modification of specific proteins, known as Vitamin K-dependent proteins (VKDPs), which play vital roles in blood coagulation, bone metabolism, and the prevention of vascular calcification.
The formation of this compound is a key reaction within this cycle. It is catalyzed by the enzyme γ-glutamyl carboxylase (GGCX). GGCX utilizes the reduced form of Vitamin K, Vitamin K hydroquinone (B1673460) (KH2), as a cofactor to carboxylate glutamate (B1630785) (Glu) residues on VKDPs to form γ-carboxyglutamate (Gla) residues. This carboxylation is essential for the biological activity of these proteins, enabling them to bind calcium ions. Concurrently with the carboxylation reaction, Vitamin K hydroquinone is oxidized to this compound.
The this compound is then recycled back to Vitamin K quinone by the enzyme Vitamin K epoxide reductase (VKOR), a key target for anticoagulant drugs like warfarin (B611796). This recycling is vital for maintaining a sufficient pool of reduced Vitamin K to sustain the carboxylation of VKDPs.
Enzymology of this compound Formation
The formation of this compound is intrinsically linked to the activity of two key enzymes:
-
γ-Glutamyl Carboxylase (GGCX): This integral membrane protein of the endoplasmic reticulum is the enzyme that directly catalyzes the carboxylation of glutamate residues on VKDPs. The energy for this reaction is derived from the oxidation of Vitamin K hydroquinone to this compound.[1][2]
-
Vitamin K Epoxide Reductase (VKOR): This enzyme is responsible for the reduction of this compound back to Vitamin K quinone, a critical step in the regeneration of the active form of Vitamin K. VKOR is a multipass transmembrane protein also located in the endoplasmic reticulum.[3] The reducing equivalents for this reaction are supplied by thioredoxin-like proteins.[4][5]
Quantitative Data
The following tables summarize key quantitative data related to the in vivo formation of this compound and the enzymes involved.
Table 1: Michaelis-Menten Kinetic Parameters for VKORC1L1
| Substrate | Km (μM) | Vmax (nmol·mg⁻¹·hr⁻¹) |
| Vitamin K1 epoxide | 4.15 | 2.57 |
| Vitamin K2 epoxide | 11.24 | 13.46 |
Data obtained from in vitro studies with human VKORC1L1 expressed in HEK 293T cells, using dithiothreitol (B142953) as the reducing agent.
Table 2: Warfarin Inhibition of Vitamin K Epoxide Reductase (VKOR)
| Enzyme Source | Inhibitor | IC50 | Ki | Assay Conditions |
| Human VKORC1 | Warfarin | Varies significantly | Condition-independent constant | In vitro DTT-driven assay |
| Rat Liver Microsomes | Warfarin | ~40 pmole/mg protein (binding sites) | - | In vitro binding assay |
Note: IC50 values for warfarin are highly dependent on the specific conditions of the in vitro DTT-driven VKOR assay. The inhibition constant (Ki) provides a more standardized measure of warfarin's inhibitory potency.[6][7]
Table 3: Plasma Concentrations of Vitamin K1 and its Epoxide
| Analyte | Concentration Range (Human Plasma) | Limit of Detection (HPLC-based methods) |
| Vitamin K1 (Phylloquinone) | 0.29 to 2.64 nmol/L | 5-30 pg/mL |
| This compound | Generally low or undetectable in healthy individuals | 8-50 pg/mL |
Plasma concentrations can vary based on dietary intake and health status. Levels of this compound are typically elevated in individuals on warfarin therapy.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the in vivo formation of this compound.
In Vitro Vitamin K Epoxide Reductase (VKOR) Activity Assay (DTT-driven)
This protocol describes a common in vitro method to measure the activity of VKORC1 by quantifying the conversion of Vitamin K epoxide to Vitamin K.[8]
Materials:
-
Microsomes containing VKORC1 (isolated from liver tissue or from cells overexpressing the enzyme)
-
This compound (substrate)
-
Dithiothreitol (DTT) (reducing agent)
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.4, 150 mM KCl, 0.5% CHAPS)
-
Quenching Solution (e.g., 1:1 isopropanol:hexane)
-
HPLC system with a C18 reverse-phase column and a UV or fluorescence detector
-
Mobile Phase (e.g., methanol)
Procedure:
-
Microsome Preparation: Isolate microsomal fractions from a suitable source (e.g., rat liver) using differential centrifugation. A general protocol involves tissue homogenization, low-speed centrifugation to remove nuclei and cell debris, followed by high-speed ultracentrifugation to pellet the microsomes.[9]
-
Reaction Setup: In a microcentrifuge tube, combine the microsomal preparation with the reaction buffer.
-
Initiation: Start the reaction by adding a known concentration of this compound and DTT.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Termination: Stop the reaction by adding the quenching solution and vortexing vigorously.
-
Extraction: Centrifuge the mixture to separate the phases and carefully collect the upper hexane (B92381) layer.
-
Drying and Reconstitution: Evaporate the hexane under a stream of nitrogen gas. Reconstitute the dried residue in the HPLC mobile phase.
-
Analysis: Inject the sample into the HPLC system to separate and quantify the amounts of this compound (substrate) and Vitamin K1 (product).
-
Calculation: Calculate the enzyme activity based on the rate of Vitamin K1 formation.
Cell-Based Gamma-Glutamyl Carboxylase (GGCX) and Vitamin K Cycle Activity Assay
This protocol outlines a cell-based approach to assess GGCX activity and the overall function of the Vitamin K cycle by measuring the carboxylation of a reporter protein.[10][11]
Materials:
-
HEK293 cells stably expressing a reporter protein (e.g., a chimeric protein containing the Gla domain of Factor IX).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Vitamin K1 or this compound.
-
Warfarin (as an inhibitor).
-
ELISA reagents for detecting the carboxylated and total reporter protein.
Procedure:
-
Cell Culture: Culture the HEK293 reporter cell line in appropriate multi-well plates until they reach a suitable confluency.
-
Treatment: Replace the culture medium with fresh medium supplemented with either Vitamin K1 or this compound, with or without the presence of an inhibitor like warfarin.
-
Incubation: Incubate the cells for a defined period (e.g., 48 hours) to allow for the expression, secretion, and carboxylation of the reporter protein.
-
Sample Collection: Collect the cell culture medium, which contains the secreted reporter protein.
-
ELISA Analysis: Perform two separate ELISAs on the collected medium:
-
Carboxylated Reporter Protein ELISA: Use a specific antibody that recognizes the γ-carboxyglutamic acid (Gla)-containing form of the reporter protein.
-
Total Reporter Protein ELISA: Use an antibody that recognizes the reporter protein regardless of its carboxylation status.
-
-
Data Analysis: Calculate the carboxylation efficiency as the ratio of the carboxylated reporter protein to the total reporter protein. This provides a measure of the functional activity of the Vitamin K cycle within the cells.
In Vivo Animal Model for Studying Vitamin K Deficiency
This protocol describes a method for inducing and assessing Vitamin K deficiency in a rat model to study the in vivo effects on the Vitamin K cycle.[12][13]
Materials:
-
Sprague-Dawley or Wistar rats.
-
Vitamin K-deficient diet.
-
Gentamicin (B1671437) (to suppress gut microbiota that produce Vitamin K2).
-
Equipment for blood collection and tissue harvesting.
-
Automated coagulation analyzer.
-
ELISA kits for PIVKA-II (Protein Induced by Vitamin K Absence or Antagonist-II).
-
HPLC system for Vitamin K analysis in liver tissue.
Procedure:
-
Acclimatization: Acclimatize the rats to the animal facility for at least one week with a standard diet and water ad libitum.
-
Induction of Deficiency: Switch the rats to a Vitamin K-deficient diet and administer gentamicin via oral gavage to inhibit intestinal Vitamin K2 synthesis.
-
Monitoring: Monitor the animals for signs of deficiency, such as bleeding.
-
Sample Collection: At predetermined time points, collect blood samples for coagulation assays and PIVKA-II measurement. Euthanize the animals and harvest liver tissue for Vitamin K analysis.
-
Assessment:
-
Measure prothrombin time (PT) and activated partial thromboplastin (B12709170) time (aPTT) using a coagulation analyzer.
-
Quantify plasma PIVKA-II levels by ELISA.
-
Determine the concentrations of Vitamin K1 and its epoxide in liver tissue using HPLC.
-
Visualization of Key Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the core signaling pathways and experimental workflows described in this guide.
Caption: The Vitamin K Cycle, illustrating the conversion of Vitamin K1 to its hydroquinone and epoxide forms.
Caption: Experimental workflow for the in vitro Vitamin K Epoxide Reductase (VKOR) activity assay.
Caption: Interaction of VKOR with a thioredoxin-like protein for the reduction of Vitamin K epoxide.
References
- 1. Assessment of gamma-glutamyl carboxylase activity in its native milieu - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vitamin K-dependent gamma-glutamylcarboxylation: an ancient posttranslational modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vitamin K epoxide reductase - Wikipedia [en.wikipedia.org]
- 4. Vitamin K epoxide reductase prefers ER membrane-anchored thioredoxin-like redox partners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Determination of the warfarin inhibition constant Ki for vitamin K 2,3-epoxide reductase complex subunit-1 (VKORC1) using an in vitro DTT-driven assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. benchchem.com [benchchem.com]
- 9. Preparation of mouse liver microsome - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Functional Study of the Vitamin K Cycle Enzymes in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Functional study of the vitamin K cycle in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Establishing a rat model for the study of vitamin K deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Synthesis of Vitamin K1 2,3-Epoxide
This technical guide provides a comprehensive overview of the chemical synthesis of this compound, an essential metabolite in the vitamin K cycle. The document details the synthetic routes, experimental protocols, and relevant biochemical pathways, presented in a clear and structured format for easy reference by researchers, scientists, and professionals in drug development.
Introduction
Vitamin K1, also known as phylloquinone, is a fat-soluble vitamin crucial for the biological activity of several blood coagulation factors. In the physiological vitamin K cycle, vitamin K1 is converted to its 2,3-epoxide form by the enzyme γ-glutamyl carboxylase. This epoxide is then reduced back to vitamin K1 by the vitamin K epoxide reductase (VKOR) enzyme complex.[1] The study of this cycle and its components, including the 2,3-epoxide, is vital for understanding the mechanism of action of anticoagulant drugs like warfarin, which target VKOR.
The chemical synthesis of this compound is essential for producing standards for analytical studies, for use in biochemical assays to screen for novel anticoagulants, and for research into the vitamin K cycle.
Synthetic Routes
The primary and most direct method for the chemical synthesis of this compound is the epoxidation of the double bond in the naphthoquinone ring of Vitamin K1. This reaction is a common transformation in organic chemistry, and for α,β-unsaturated ketones like Vitamin K1, it is typically achieved using a nucleophilic oxidizing agent under basic conditions.
A widely used and effective method is the epoxidation using hydrogen peroxide in the presence of a base, such as sodium carbonate or sodium hydroxide (B78521). The reaction proceeds via the nucleophilic addition of the hydroperoxide anion to the β-carbon of the unsaturated ketone, followed by intramolecular displacement of the hydroxide to form the epoxide ring.
The overall synthesis can be viewed as a two-stage process:
-
Synthesis of Vitamin K1 (Phylloquinone): The precursor, Vitamin K1, is commercially available but can also be synthesized through various methods. A common industrial approach involves the Friedel-Crafts alkylation of menadiol (B113456) (the hydroquinone (B1673460) form of Vitamin K3) with isophytol.[2] Other routes include cross-coupling reactions using organometallic reagents.[3]
-
Epoxidation of Vitamin K1: The synthesized or commercially obtained Vitamin K1 is then subjected to epoxidation to yield this compound.
Experimental Protocols
Materials and Reagents
-
Vitamin K1 (Phylloquinone)
-
Hydrogen Peroxide (30% solution)
-
Sodium Carbonate (or another suitable base)
-
Ethanol (B145695) (or another suitable solvent)
-
Ethyl Acetate (B1210297)
-
Silica (B1680970) Gel for column chromatography
-
Anhydrous Sodium Sulfate
Generalized Epoxidation Procedure
-
Dissolution: Dissolve Vitamin K1 in a suitable organic solvent such as ethanol in a round-bottom flask.
-
Addition of Base and Oxidant: To the stirred solution, add an aqueous solution of a base, such as sodium carbonate, followed by the dropwise addition of hydrogen peroxide (30% solution). The reaction is typically carried out at room temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a hexane/ethyl acetate solvent system. The disappearance of the Vitamin K1 spot and the appearance of a new, more polar spot corresponding to the epoxide indicates the progression of the reaction.
-
Work-up: Once the reaction is complete, the mixture is typically diluted with water and extracted with a non-polar organic solvent like hexane or ethyl acetate. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.
-
Purification: The crude product is purified by column chromatography on silica gel. A gradient of hexane and ethyl acetate is commonly used to elute the column, with the this compound typically eluting after any unreacted Vitamin K1.
-
Characterization: The purified product is characterized by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its identity and purity.
Data Presentation
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 25486-55-9 | [1][4][5] |
| Molecular Formula | C₃₁H₄₆O₃ | [1][4] |
| Molecular Weight | 466.7 g/mol | [4] |
| Appearance | Colorless to green-yellow liquid or viscous liquid | [5] |
| Purity (typical) | ≥98.0% (HPLC) | [5] |
| UV max (in Ethanol) | 227 nm | [1] |
Spectroscopic Data (Expected)
While detailed spectra are not provided in the search results, the following are expected characteristics:
-
¹H NMR: The spectrum would show characteristic peaks for the phytyl side chain, the aromatic protons of the naphthoquinone ring, and the methyl group on the quinone ring. The protons on the epoxide ring would likely appear as singlets or doublets in a region distinct from the starting material's vinyl proton.
-
¹³C NMR: The spectrum would show the corresponding carbon signals, with the carbons of the epoxide ring having characteristic shifts.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound (m/z = 466.7). The fragmentation pattern would be expected to show losses of fragments from the phytyl side chain. Biological samples containing the epoxide have been identified by comparing their mass spectrum to that of a synthetic standard.[6]
Mandatory Visualizations
Synthetic Workflow
Caption: General Synthetic Workflow for this compound.
The Vitamin K Cycle
Caption: The Vitamin K Cycle showing the interconversion of Vitamin K1 forms.
Conclusion
The chemical synthesis of this compound is a critical process for advancing research in hematology and drug discovery. While the epoxidation of Vitamin K1 is a chemically straightforward reaction, access to detailed, optimized protocols remains limited. This guide provides a foundational understanding of the synthesis, presenting a generalized experimental approach and collating available data to support researchers in this field. The provided diagrams offer a clear visual representation of both the synthetic strategy and the biochemical context of this important molecule.
References
- 1. caymanchem.com [caymanchem.com]
- 2. us.typology.com [us.typology.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C31H46O3 | CID 91577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 维生素 K1 2,3-环氧 ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. Synthesis of this compound in rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
Stereochemistry of Vitamin K1 2,3-Epoxide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stereochemistry of Vitamin K1 2,3-epoxide, a critical intermediate in the Vitamin K cycle. The document delves into the synthesis, separation, and biological activity of its stereoisomers, with a particular focus on their interaction with the enzyme Vitamin K epoxide reductase (VKOR). Detailed experimental protocols for key assays, quantitative data on enzymatic kinetics, and visualizations of relevant biochemical pathways are presented to serve as a valuable resource for researchers in the fields of biochemistry, pharmacology, and drug development.
Introduction
Vitamin K1, also known as phylloquinone, is an essential fat-soluble vitamin crucial for the post-translational modification of several proteins involved in blood coagulation, bone metabolism, and other physiological processes.[1] The biological activity of Vitamin K1 is intrinsically linked to the Vitamin K cycle, a metabolic pathway that involves the oxidation of Vitamin K1 to this compound and its subsequent reduction back to Vitamin K1 by the enzyme Vitamin K epoxide reductase (VKOR).[2][3] This cycle is the target of anticoagulant drugs such as warfarin (B611796), which inhibit VKOR.[4]
The epoxidation of the 2,3-double bond in the naphthoquinone ring of Vitamin K1 introduces two new stereocenters, leading to the formation of multiple stereoisomers of this compound. The stereochemical configuration of these epoxides significantly influences their biological activity and their interaction with VKOR. This guide provides a detailed examination of the stereochemistry of this compound, offering insights into the synthesis of its various isomers, methods for their analytical separation, and a summary of their biological significance.
The Vitamin K Cycle and the Role of VKOR
The Vitamin K cycle is a crucial enzymatic pathway that facilitates the γ-carboxylation of glutamate (B1630785) (Glu) residues to γ-carboxyglutamate (Gla) in Vitamin K-dependent proteins. This process is essential for their biological function, particularly in blood coagulation.[2]
The key steps of the Vitamin K cycle are as follows:
-
Carboxylation: Vitamin K hydroquinone (B1673460), the reduced form of Vitamin K, acts as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX), which catalyzes the carboxylation of Glu residues on target proteins. In this process, Vitamin K hydroquinone is oxidized to this compound.[2]
-
Reduction of this compound: The resulting this compound is then reduced back to Vitamin K1 quinone by the enzyme Vitamin K epoxide reductase (VKOR).[5][6]
-
Reduction of Vitamin K1 quinone: Finally, Vitamin K1 quinone is further reduced to Vitamin K hydroquinone, completing the cycle. This reduction can be catalyzed by VKOR or other reductases.[2]
The stereoselectivity of VKOR for the different stereoisomers of this compound is a critical aspect of this cycle and a key determinant of the overall efficiency of Vitamin K recycling.
Signaling Pathway of the Vitamin K Cycle
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Species comparison of this compound reductase activity in vitro: kinetics and warfarin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C31H46O3 | CID 91577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Warfarin and vitamin K epoxide reductase: a molecular accounting for observed inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VKORC1 - Wikipedia [en.wikipedia.org]
- 6. Vitamin K1 2,3- epoxide | Synnovis [synnovis.co.uk]
Physicochemical Profile of Vitamin K1 2,3-Epoxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical characteristics of Vitamin K1 2,3-epoxide, an essential intermediate in the vitamin K cycle. This document collates critical data, outlines relevant experimental methodologies, and visualizes its central role in biological pathways to support research and development activities.
Core Physicochemical Data
This compound is the oxidized form of vitamin K1, produced during the gamma-carboxylation of glutamic acid residues in vitamin K-dependent proteins.[1][2] Its regeneration to vitamin K is crucial for maintaining the coagulation cascade.[3][4] The following table summarizes its key physicochemical properties.
| Property | Value | Source(s) |
| Molecular Formula | C31H46O3 | [5][6][7] |
| Molecular Weight | 466.70 g/mol | [5][6][7] |
| CAS Number | 25486-55-9 | [6][7][8] |
| Appearance | Colorless to light yellow liquid or viscous liquid | [6] |
| Solubility | Soluble in DMSO (≥10 mg/mL), DMF (25 mg/ml), Ethanol (25 mg/ml), and Corn Oil (≥1 mg/mL). Insoluble in water. | [6][8][9] |
| UV Maximum (λmax) | 227 nm | [8] |
| Melting Point | Not Available | [10] |
| Boiling Point | Not Available | [11] |
The Vitamin K Cycle Signaling Pathway
This compound is a central molecule in the vitamin K cycle, a critical pathway for blood coagulation and bone metabolism.[12][13] The following diagram illustrates the key steps in this cycle.
Caption: The Vitamin K Cycle illustrating the conversion of this compound.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the epoxidation of Vitamin K1.[14]
Methodology:
-
Reaction Setup: Dissolve Vitamin K1 in a suitable solvent such as ethanol.
-
Epoxidation: Treat the solution with an oxidizing agent. A mixture of hydrogen peroxide and a base (e.g., sodium hydroxide) can be used to generate the hydroperoxide anion, which then acts as the nucleophile to attack the double bond in the naphthoquinone ring of Vitamin K1.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Workup: Once the reaction is complete, the mixture is typically neutralized and extracted with an organic solvent like diethyl ether.
-
Purification: The crude product is then purified, often using column chromatography on silica (B1680970) gel to isolate the this compound.[15][16]
Purification of this compound from Biological Samples
Purification from biological matrices, such as liver microsomes, requires multiple chromatographic steps.[17][18][19]
Methodology:
-
Sample Preparation: Solubilize liver microsomes using a detergent such as 3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPS).[19]
-
Ion Exchange Chromatography: The solubilized proteins are first subjected to ion-exchange chromatography (e.g., on a PBE-94 column) to separate proteins based on their charge.[19]
-
Hydroxylapatite Chromatography: Further purification is achieved by chromatography on a hydroxylapatite column.[19]
-
DEAE-Cellulose Chromatography: An additional step of anion-exchange chromatography on DEAE-cellulose can be employed.[19]
-
Size Exclusion Chromatography: The final purification step often involves gel filtration on a column like Sephacryl S-200 to separate molecules based on their size.[19]
Characterization by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of this compound in biological samples like serum.[20][21][22]
Methodology:
-
Sample Preparation:
-
Protein Precipitation: Serum samples are first treated with a solvent like methanol (B129727) to precipitate proteins.
-
Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): The supernatant is then subjected to either LLE with a solvent like hexane (B92381) or SPE using a suitable cartridge to extract the lipid-soluble vitamins.[23]
-
-
Chromatographic Separation:
-
Column: A reversed-phase column, such as a fluorinated C18 column, is typically used for separation.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., containing ammonium (B1175870) formate) and an organic solvent (e.g., methanol) is employed to elute the analytes.[21][23]
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used.[23]
-
Detection: A triple quadrupole mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent and daughter ions of this compound and an internal standard.[21][24]
-
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the analysis of this compound from serum.
Caption: Workflow for LC-MS/MS analysis of this compound.
References
- 1. Functional Study of the Vitamin K Cycle Enzymes in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure and function of vitamin K epoxide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C31H46O3 | CID 91577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. scbt.com [scbt.com]
- 8. caymanchem.com [caymanchem.com]
- 9. publications.iarc.who.int [publications.iarc.who.int]
- 10. Showing Compound this compound (FDB023087) - FooDB [foodb.ca]
- 11. LipidBank - Vitamin K [lipidbank.jp]
- 12. The catalytic mechanism of vitamin K epoxide reduction in a cellular environment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Vitamin K - Wikipedia [en.wikipedia.org]
- 14. Human Vitamin K 2,3-Epoxide Reductase Complex Subunit 1-like 1 (VKORC1L1) Mediates Vitamin K-dependent Intracellular Antioxidant Function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. us.typology.com [us.typology.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Characterization and purification of the vitamin K1 2,3 epoxide reductases system from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Purification of a vitamin K epoxide reductase that catalyzes conversion of vitamin K 2,3-epoxide to 3-hydroxy-2-methyl-3-phytyl-2,3-dihydronaphthoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Vitamin K1 2,3- epoxide | Synnovis [synnovis.co.uk]
- 21. Development of a liquid chromatography mass spectrometry method for the determination of vitamin K1, menaquinone-4, menaquinone-7 and vitamin K1-2,3 epoxide in serum of individuals without vitamin K supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. waters.com [waters.com]
The Intricate Dance of Vitamin K: A Technical Guide to Vitamin K1 2,3-Epoxide and Glutamate Gamma-Carboxylation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pivotal role of Vitamin K1 2,3-epoxide in the gamma-carboxylation of glutamate (B1630785) residues, a critical post-translational modification essential for the function of a unique class of proteins involved in vital physiological processes, including blood coagulation, bone metabolism, and vascular health. This document delves into the core enzymatic machinery of the Vitamin K cycle, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows to serve as a valuable resource for researchers and professionals in drug development.
The Vitamin K Catalytic Cycle: A Symphony of Reduction and Oxidation
The gamma-carboxylation of glutamate is powered by a cyclic series of reactions known as the Vitamin K cycle, which occurs within the endoplasmic reticulum. This elegant pathway ensures the continuous regeneration of the active form of vitamin K, the hydroquinone (B1673460), which is an essential cofactor for the enzyme gamma-glutamyl carboxylase (GGCX). The cycle involves the interplay of two key enzymes: GGCX and Vitamin K epoxide reductase (VKOR).
The cycle begins with the reduction of Vitamin K quinone, the dietary form of the vitamin, to Vitamin K hydroquinone (KH2). GGCX then utilizes KH2 as a cofactor to drive the carboxylation of specific glutamate (Glu) residues on target proteins to form gamma-carboxyglutamate (B555490) (Gla). This reaction concomitantly oxidizes KH2 to Vitamin K 2,3-epoxide. To sustain the carboxylation process, VKOR catalyzes the reduction of Vitamin K 2,3-epoxide back to Vitamin K quinone, which can then be further reduced to KH2, thus completing the cycle.[1][2]
Quantitative Insights: Kinetic Parameters of Key Enzymes
The efficiency of the Vitamin K cycle is governed by the kinetic properties of its core enzymes, GGCX and VKOR. Understanding these parameters is crucial for predicting the impact of genetic variations, disease states, and pharmacological interventions.
Table 1: Kinetic Parameters of Gamma-Glutamyl Carboxylase (GGCX)
| Substrate | Km (µM) | Vmax/Turnover Number | Source(s) |
| Glutamate Substrates | |||
| FLEEL (pentapeptide) | 1000 - 30000 | N/A | [3] |
| proPT28 (propeptide-containing) | ~1 | N/A | [3] |
| proFIX59 (propeptide-containing) | 0.55 | N/A | [3] |
| Cofactors | |||
| Vitamin K1 Hydroquinone | 35 | ~1.0 s⁻¹ (kcat) | [4] |
| Bicarbonate (HCO3-) | 290 | N/A | [4] |
Note: N/A indicates that the specific value was not available in the cited sources under comparable conditions. Kinetic parameters can vary significantly based on the assay conditions, enzyme source, and substrate used.
Table 2: Kinetic Parameters of Vitamin K Epoxide Reductase (VKORC1)
| Substrate | Reductant | Km (µM) | Vmax/Turnover Number | Source(s) |
| Vitamin K 2,3-Epoxide | DTT | N/A | N/A | [5][6] |
| Vitamin K 2,3-Epoxide | GSH | N/A | N/A | [7] |
| Dithiothreitol (B142953) (DTT) | - | N/A | N/A | [5][6] |
| Vitamin K Quinone | DTT | N/A | 0.016 s⁻¹ | [8] |
Note: Comprehensive kinetic data for VKORC1, particularly with physiological reductants, is less readily available in a standardized format due to the challenges of working with this integral membrane protein.[9] The use of the artificial reductant DTT in most in vitro assays can yield results that may not fully reflect in vivo activity.
Experimental Protocols: Assaying the Activity of the Vitamin K Cycle Enzymes
Accurate measurement of GGCX and VKOR activity is fundamental for research and drug development. This section provides detailed methodologies for key in vitro and cell-based assays.
Gamma-Glutamyl Carboxylase (GGCX) Activity Assays
This classic and highly sensitive assay measures the incorporation of radiolabeled bicarbonate (H¹⁴CO₃⁻) into a glutamate-containing substrate.[10]
Materials:
-
Enzyme Source: Microsomal preparations from liver or cells overexpressing GGCX.
-
Substrate: Synthetic peptide such as FLEEL (Phe-Leu-Glu-Glu-Leu) or a propeptide-containing peptide (e.g., proPT28).
-
Cofactors: Vitamin K1 hydroquinone (KH2), prepared fresh by reducing Vitamin K1 with dithiothreitol (DTT).
-
Radiolabel: NaH¹⁴CO₃.
-
Reaction Buffer: e.g., 50 mM MOPS, pH 7.4.
-
Other Reagents: DTT, CHAPS, Phosphatidylcholine, Trichloroacetic acid (TCA), Scintillation fluid.
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the reaction buffer, DTT, CHAPS, phosphatidylcholine, KH2, propeptide (if using), and the peptide substrate.
-
Initiate the Reaction: Add the GGCX-containing microsomal preparation to the reaction mixture and pre-incubate for a short period at the desired temperature (e.g., 25-37°C).
-
Add Radiolabel: Start the carboxylation reaction by adding NaH¹⁴CO₃.
-
Incubation: Incubate the reaction for a defined period (e.g., 30-60 minutes) with gentle shaking.
-
Stop the Reaction: Terminate the reaction by adding an equal volume of cold TCA.
-
Remove Unincorporated Radiolabel: Boil the sample to drive off unincorporated ¹⁴CO₂. Precipitate the carboxylated peptide, wash the pellet to remove any remaining free radiolabel, and then resuspend the pellet.
-
Quantification: Measure the incorporated radioactivity using a scintillation counter.
This method utilizes a fluorescently labeled peptide substrate, allowing for the separation and quantification of carboxylated and uncarboxylated forms by High-Performance Liquid Chromatography (HPLC).[10]
Procedure:
-
Reaction Setup: Prepare a reaction mixture similar to the radiometric assay but with a fluorescently labeled peptide substrate.
-
Enzymatic Reaction: Initiate the reaction by adding the GGCX enzyme source and incubate.
-
Reaction Termination: Stop the reaction, for example, by adding a quenching solution.
-
HPLC Analysis: Inject the reaction mixture into an HPLC system equipped with a fluorescence detector.
-
Separation and Quantification: Separate the carboxylated and uncarboxylated peptides using a reverse-phase column and a suitable solvent gradient. The amount of each form is quantified based on the fluorescence signal.
This assay measures GGCX activity within a cellular context by quantifying the amount of a secreted, carboxylated reporter protein.[11]
Procedure:
-
Cell Culture: Culture cells (e.g., HEK293) that are engineered to express a vitamin K-dependent reporter protein (e.g., a chimeric Factor IX).
-
Treatment: Treat the cells with varying concentrations of vitamin K and/or test compounds.
-
Sample Collection: Collect the cell culture medium containing the secreted reporter protein.
-
ELISA: Use a specific antibody that recognizes the gamma-carboxylated form of the reporter protein in an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the level of carboxylation.
Vitamin K Epoxide Reductase (VKOR) Activity Assay
This widely used assay measures the conversion of Vitamin K epoxide to Vitamin K quinone in the presence of the artificial reductant DTT.[6][12]
Materials:
-
Enzyme Source: Microsomal preparations containing VKORC1.
-
Substrate: this compound.
-
Reductant: Dithiothreitol (DTT).
-
Reaction Buffer: e.g., 200 mM HEPES, pH 7.5, containing 150 mM KCl.
-
Quenching Solution: Isopropanol/Hexane (B92381) mixture.
-
HPLC System: with a UV or fluorescence detector.
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the reaction buffer and microsomes.
-
Initiate Reaction: Start the reaction by adding Vitamin K epoxide and DTT.
-
Incubation: Incubate at 37°C for a defined time.
-
Stop Reaction: Terminate the reaction by adding the isopropanol/hexane quenching solution and vortexing.
-
Extraction: Centrifuge to separate the phases and collect the upper hexane layer.
-
Sample Preparation: Evaporate the hexane and reconstitute the residue in the HPLC mobile phase.
-
HPLC Analysis: Inject the sample into an HPLC system to separate and quantify Vitamin K epoxide and the resulting Vitamin K quinone.[13]
Purification of Recombinant GGCX and VKORC1
The production of purified, active recombinant GGCX and VKORC1 is essential for detailed structural and kinetic studies.
General Strategy for Recombinant Protein Purification
A common approach for purifying these integral membrane proteins involves their expression in a suitable system (e.g., insect cells or mammalian cells), followed by solubilization from the membrane using detergents and subsequent chromatographic purification steps.[14]
Detailed protocols for the expression and purification of GGCX and VKORC1 often require optimization depending on the specific expression system and purification tags used.[5]
Conclusion
The intricate interplay between this compound and the gamma-carboxylation of glutamate, orchestrated by GGCX and VKOR, is a cornerstone of several critical physiological pathways. This technical guide provides a foundational resource for researchers and drug development professionals, offering a consolidated view of the quantitative data, detailed experimental methodologies, and visual representations of the core processes. A thorough understanding of this system is paramount for the development of novel therapeutics targeting a range of conditions, from bleeding and thrombotic disorders to diseases of bone and vasculature. Further research, particularly in elucidating the precise kinetic parameters of these enzymes with their physiological partners, will undoubtedly pave the way for more targeted and effective therapeutic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Vitamin K analysis | Cyberlipid [cyberlipid.gerli.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Purification and characterization of recombinant human soluble guanylate cyclase produced from baculovirus-infected insect cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. A concise review of quantification methods for determination of vitamin K in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Purified vitamin K epoxide reductase alone is sufficient for conversion of vitamin K epoxide to vitamin K and vitamin K to vitamin KH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural Modeling Insights into Human VKORC1 Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Assessment of gamma-glutamyl carboxylase activity in its native milieu - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Missense VKOR mutants exhibit severe warfarin resistance but lack VKCFD via shifting to an aberrantly reduced state - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Improved expression of recombinant human factor IX by co-expression of GGCX, VKOR and furin - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of Vitamin K1 2,3-Epoxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Vitamin K1 2,3-epoxide in biological matrices, primarily human plasma and serum. The protocols described herein are based on established High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods, which offer high sensitivity and specificity.
Introduction
This compound is a metabolite of Vitamin K1 (phylloquinone) and a key component of the vitamin K cycle, a vital pathway for blood coagulation and bone metabolism.[1] The enzyme vitamin K epoxide reductase (VKOR) recycles the epoxide back to its active quinone form.[1] Inhibition of VKOR by anticoagulants like warfarin (B611796) leads to an accumulation of this compound in the blood.[1] Therefore, accurate quantification of this metabolite is crucial for monitoring anticoagulant therapy, assessing vitamin K status, and in pharmacodynamic studies.[2][3] The low circulating concentrations of this compound and its lipophilic nature present analytical challenges, necessitating robust extraction techniques and sensitive detection methods.[2][4]
The Vitamin K Cycle
The vitamin K cycle is a critical biochemical pathway that facilitates the post-translational modification of vitamin K-dependent proteins. Vitamin K, in its hydroquinone (B1673460) form, acts as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX), which carboxylates glutamate (B1630785) residues on specific proteins.[5] This process is essential for their biological activity. During this reaction, vitamin K hydroquinone is oxidized to vitamin K 2,3-epoxide. The enzyme vitamin K epoxide reductase (VKOR) then reduces the epoxide back to vitamin K quinone, which can be further reduced to the active hydroquinone, thus completing the cycle.[5]
Caption: The Vitamin K Cycle and Protein Carboxylation.
Analytical Methods and Protocols
The two primary methods for the quantification of this compound are HPLC with fluorescence detection and LC-MS/MS. Both methods require extensive sample preparation to remove interfering lipids and concentrate the analyte.
Data Presentation: Quantitative Method Comparison
The following tables summarize the performance characteristics of various published methods for the analysis of this compound.
Table 1: LC-MS/MS Methods for this compound Quantification
| Analyte(s) | Matrix | Sample Volume | Internal Standard | Linearity Range (pg/mL) | LOD/LOQ (pg/mL) | Reference |
|---|---|---|---|---|---|---|
| Vitamin K1, this compound | Human Plasma | 200 µL | Vitamin K1-d7 | 100 - 10,000 | LOQ: 30 | [6] |
| Vitamin K1, this compound, MK-4 | Human Serum/Plasma | 500 µL | Labeled standards | ng/L - µg/L range | Not specified | [7] |
| Vitamin K1, this compound, and others | Serum | 500 µL (LLE) | Vitamin K ISTD | Not specified | LLE LOD: 1000 / LOQ: 2500 |[2] |
Table 2: HPLC with Fluorescence Detection Methods for this compound Quantification
| Analyte(s) | Matrix | Detection Limit (per injection) | Detection Limit (in plasma) | Reference |
|---|---|---|---|---|
| Vitamin K1, MK-4, this compound | Human Plasma | 8 pg | 50 pg/mL | [8] |
| Vitamin K1 epoxide | Human Plasma | 60 pg | ~120 pg/mL |[9] |
Experimental Protocols
Note: All procedures involving vitamin K should be performed under yellow light to minimize photo-oxidation.
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE) followed by Solid-Phase Extraction (SPE)
This protocol is a comprehensive method for cleaning up serum or plasma samples prior to HPLC or LC-MS/MS analysis.[8]
Materials:
-
Serum or plasma sample
-
Internal standard solution (e.g., Vitamin K1-d7 or another suitable analog)
-
n-Hexane
-
Silica (B1680970) SPE cartridges
-
Diethyl ether
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Aliquoting and Internal Standard Spiking:
-
To a glass centrifuge tube, add 500 µL of serum or plasma.
-
Add an appropriate amount of internal standard.
-
-
Protein Precipitation:
-
Add 2 mL of ethanol to the sample.
-
Vortex for 30 seconds to precipitate proteins.
-
-
Liquid-Liquid Extraction:
-
Add 4 mL of n-hexane and vortex vigorously for 1 minute.
-
Centrifuge at approximately 1500 x g for 10 minutes to separate the layers.
-
Carefully transfer the upper hexane (B92381) layer to a new glass tube.
-
Repeat the extraction of the lower aqueous layer with another 4 mL of n-hexane.
-
Pool the hexane extracts.
-
-
Evaporation:
-
Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen at 50°C.
-
-
Solid-Phase Extraction (SPE):
-
Reconstitution: Dissolve the dried lipid extract in 2 mL of n-hexane.
-
Column Conditioning: Condition a silica SPE cartridge with 3 mL of n-hexane.
-
Sample Loading: Load the reconstituted sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of n-hexane to remove nonpolar interferences.
-
Elution: Elute the vitamin K fraction with 3 mL of a diethyl ether:n-hexane (3:97, v/v) solution.
-
-
Final Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 50°C.
-
Reconstitute the residue in a suitable solvent and volume (e.g., 100-200 µL) compatible with the analytical instrument (e.g., mobile phase for HPLC or LC-MS/MS).
-
Protocol 2: LC-MS/MS Analysis
This protocol provides a general framework for the quantitative analysis of this compound using LC-MS/MS.
Instrumentation and Conditions:
-
LC System: A high-performance liquid chromatography system (e.g., Thermo Scientific Vanquish Horizon HPLC).[2]
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Thermo Scientific TSQ Endura).[2]
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive mode.[2][10]
-
Column: A reversed-phase column suitable for lipid-soluble vitamins (e.g., Thermo Scientific Accucore PFP, 100 x 2.1 mm, 2.6 µm).[2]
-
Mobile Phase A: Water with 0.1% Formic Acid and 5mM Ammonium Formate.[2]
-
Mobile Phase B: Methanol with 0.1% Formic Acid.[2]
-
Flow Rate: 0.4 - 0.6 mL/min.
-
Column Temperature: 50°C.[2]
-
Injection Volume: 20 µL.[2]
-
Detection: Multiple Reaction Monitoring (MRM).
MRM Transitions (Example):
-
Vitamin K1: m/z 451.5 → 187.3[10]
-
This compound: m/z 467.5 → 161.2[10]
-
Vitamin K1-d7 (IS): m/z 458.6 → 194.3[10]
Procedure:
-
Prepare samples as described in Protocol 1.
-
Set up the LC-MS/MS system with the specified conditions.
-
Perform a gradient elution to separate Vitamin K1 and its epoxide from other matrix components.
-
Quantify the analytes using a calibration curve prepared in a surrogate matrix (e.g., stripped serum).
Protocol 3: HPLC with Fluorescence Detection
This method relies on the post-column reduction of vitamin K compounds to their fluorescent hydroquinone forms.
Instrumentation and Conditions:
-
HPLC System: An isocratic HPLC system with a fluorescence detector.
-
Post-Column Reactor: A column packed with zinc particles to reduce the vitamin K compounds.
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A mixture of methanol, acetonitrile, zinc acetate, acetic acid, and water.
-
Flow Rate: Approximately 0.8 - 1.2 mL/min.[11]
-
Detection Wavelengths: Excitation at ~246 nm and Emission at ~430 nm.[5]
-
Column Temperature: 30°C.[11]
Procedure:
-
Prepare samples as described in Protocol 1.
-
Set up the HPLC system with the post-column zinc reactor placed between the column and the fluorescence detector.
-
Equilibrate the system with the mobile phase.
-
Inject the reconstituted sample.
-
The separated vitamin K compounds are reduced in the post-column reactor.
-
The fluorescent hydroquinone forms are detected by the fluorescence detector.
-
Quantify using an internal standard and a calibration curve.
Workflow Diagram
Caption: General workflow for Vitamin K analysis.
Conclusion
The analytical methods described provide robust and sensitive means for the quantification of this compound in biological samples. The choice between HPLC-fluorescence and LC-MS/MS will depend on the specific requirements of the study, including the need for high throughput, sensitivity, and specificity. Careful sample preparation is paramount to achieving accurate and reproducible results due to the complex nature of the biological matrix and the low concentrations of the analyte.
References
- 1. A Novel Solution for Vitamin K1 and K2 Analysis in Human Plasma by LC-MS/MS [restek.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. silicycle.com [silicycle.com]
- 4. benchchem.com [benchchem.com]
- 5. Determination of vitamins K1, MK‐4, and MK‐7 in human serum of postmenopausal women by HPLC with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A concise review of quantification methods for determination of vitamin K in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A validated HPLC method for the determination of vitamin K in human serum - First application in a pharmacological study (Solid phase extraction) [chromaappdb.mn-net.com]
- 9. Improved method for the determination of vitamin K1 epoxide in human plasma with electrofluorimetric reaction detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A simple, sensitive, and high-throughput LC-APCI-MS/MS method for simultaneous determination of vitamin K1, this compound in human plasma and its application to a clinical pharmacodynamic study of warfarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. eaglebio.com [eaglebio.com]
Application Notes and Protocols for LC-MS/MS Quantification of Vitamin K1 2,3-Epoxide in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin K1 2,3-epoxide (VKO) is the primary metabolite of Vitamin K1 (phylloquinone) and a key intermediate in the Vitamin K cycle. This cycle is essential for the gamma-carboxylation of several blood coagulation factors. The quantification of VKO in plasma is crucial for assessing Vitamin K status and for monitoring patients undergoing anticoagulant therapy with Vitamin K antagonists like warfarin (B611796), which inhibit the enzyme Vitamin K epoxide reductase (VKOR).[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical method for the determination of VKO due to its high sensitivity, specificity, and accuracy, allowing for the measurement of its typically low physiological concentrations.[3][4]
These application notes provide a detailed protocol for the quantification of this compound in human plasma using LC-MS/MS. The described methodology is based on established and validated procedures, offering a reliable approach for clinical and research applications.[1][5][6]
Signaling Pathway: The Vitamin K Cycle
The Vitamin K cycle is a critical biochemical pathway involving the enzymatic conversion of Vitamin K between its different forms to enable the carboxylation of glutamate (B1630785) residues in specific proteins, thereby activating them.
Caption: The Vitamin K Cycle and the role of this compound.
Experimental Workflow
The overall workflow for the quantification of this compound in plasma by LC-MS/MS involves several key steps from sample collection to data analysis.
Caption: General workflow for LC-MS/MS analysis of this compound.
Quantitative Data Summary
The following table summarizes the quantitative performance data from various validated LC-MS/MS methods for the analysis of this compound in human plasma or serum.
| Analyte | Matrix | LLOQ (Lower Limit of Quantification) | Linearity Range | Reference |
| This compound | Human Plasma | 30 pg/mL | 100 - 10,000 pg/mL | [3] |
| This compound | Human Serum | 1 ng/mL | Not Specified | [5] |
| This compound | Human Serum | 0.065 µg/L | Not Specified | [3] |
| This compound | Human Serum | 0.06–9.0 nmol/L | Not Specified | [7] |
Detailed Experimental Protocols
Sample Handling and Preparation
Materials:
-
Human plasma collected in tubes containing an anticoagulant (e.g., EDTA).
-
This compound analytical standard.
-
Deuterated Vitamin K1 (Vitamin K1-d7) as an internal standard (IS).
-
Acetonitrile (B52724), HPLC grade.
-
Cyclohexane (B81311), HPLC grade.
-
Methanol, HPLC grade.
-
Water, HPLC grade.
-
Formic acid.
-
Microcentrifuge tubes.
-
Vortex mixer.
-
Centrifuge.
-
Nitrogen evaporator.
Protocol: Protein Precipitation [8][9]
-
Thaw plasma samples at room temperature, protected from light.[2]
-
Pipette 500 µL of plasma into a microcentrifuge tube.
-
Add 5 µL of the internal standard solution (e.g., 100 ng/mL Vitamin K1-d7 in methanol).[9]
-
Add 1.5 mL of cold acetonitrile to precipitate proteins.[8][9]
-
Vortex the mixture for 20-30 seconds.
-
Centrifuge at a high speed (e.g., 4300 rpm) for 10 minutes to pellet the precipitated proteins.[8][9]
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 50°C.[8][9]
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 15:85 water:methanol).[8][9]
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol: Liquid-Liquid Extraction (LLE) [1][5]
-
Thaw plasma samples at room temperature, protected from light.
-
Pipette 200 µL of plasma into a glass test tube.[1]
-
Add the internal standard (e.g., Vitamin K1-d7).
-
Add 1 mL of ethanol (B145695) to denature proteins and vortex for 1 minute.[5]
-
Add 2 mL of cyclohexane as the extraction solvent and vortex for 1 minute.[1]
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the upper organic layer (cyclohexane) to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
Liquid Chromatography (LC) Conditions
| Parameter | Setting | Reference |
| HPLC System | UPLC or HPLC system (e.g., Waters ACQUITY, Thermo Vanquish) | [4][5] |
| Column | Synergi Hydro-RP (150 mm × 4.6 mm, 4 µm) or Accucore PFP (100 x 2.1 mm, 2.6 µm) | [1][5] |
| Mobile Phase A | Water with 5 mM ammonium formate and 0.1% formic acid | [5] |
| Mobile Phase B | Methanol with 0.1% formic acid | [5] |
| Gradient | A suitable gradient to achieve separation (e.g., starting with a higher percentage of A and ramping up B) | [5] |
| Flow Rate | 0.4 mL/min | [8] |
| Column Temperature | 40 - 50°C | [5][8] |
| Injection Volume | 5 - 20 µL | [5][8] |
| Run Time | Approximately 4-15 minutes | [1][5] |
Mass Spectrometry (MS/MS) Conditions
| Parameter | Setting | Reference |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer | [5] |
| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), positive mode | [1][5] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | [6][10] |
| SRM Transition VKO | m/z 467.5 → 161.2 | [1] |
| SRM Transition VK1 | m/z 451.5 → 187.3 | [1] |
| SRM Transition IS (VK1-d7) | m/z 458.6 → 194.3 | [1] |
Conclusion
The presented LC-MS/MS methodology provides a robust and sensitive approach for the quantification of this compound in human plasma. The detailed protocols for sample preparation, liquid chromatography, and mass spectrometry, along with the summarized quantitative data, offer a comprehensive guide for researchers and scientists in the fields of clinical chemistry and drug development. Adherence to these protocols will enable the accurate assessment of Vitamin K metabolism and the effects of anticoagulant therapies.
References
- 1. A simple, sensitive, and high-throughput LC-APCI-MS/MS method for simultaneous determination of vitamin K1, this compound in human plasma and its application to a clinical pharmacodynamic study of warfarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vitamin K1 2,3- epoxide | Synnovis [synnovis.co.uk]
- 3. A concise review of quantification methods for determination of vitamin K in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of a liquid chromatography mass spectrometry method for the determination of vitamin K1, menaquinone-4, menaquinone-7 and vitamin K1-2,3 epoxide in serum of individuals without vitamin K supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A Novel Solution for Vitamin K1 and K2 Analysis in Human Plasma by LC-MS/MS [restek.com]
- 10. researchgate.net [researchgate.net]
Application Notes: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Vitamin K Metabolites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of key vitamin K metabolites, including phylloquinone (Vitamin K1), menaquinone-4 (MK-4), and menaquinone-7 (B21479) (MK-7), in biological matrices such as plasma and serum. The protocols described herein utilize High-Performance Liquid Chromatography (HPLC) coupled with either Fluorescence Detection (FLD) or Tandem Mass Spectrometry (MS/MS), representing the gold standard for specificity and sensitivity in vitamin K analysis.[1]
Vitamin K is a group of fat-soluble vitamins essential for blood coagulation and bone metabolism.[1] Accurate quantification is crucial for clinical research, nutritional assessment, and the development of therapeutic agents. The choice between HPLC-FLD and LC-MS/MS will depend on the specific requirements for sensitivity, throughput, and the availability of instrumentation.[1]
Experimental Overview
A general workflow for the analysis of vitamin K metabolites in biological samples involves sample preparation to isolate the analytes from the complex matrix, followed by chromatographic separation and detection.
Quantitative Data Summary
The following tables summarize key quantitative parameters from various published HPLC methods for the analysis of vitamin K metabolites. These values can be used as a reference for method selection and performance evaluation.
Table 1: HPLC with Fluorescence Detection (HPLC-FLD) Methods
| Analyte(s) | Matrix | LLE/SPE | LOQ | Recovery (%) | Reference |
| K1, MK-4, MK-7 | Serum | LLE & SPE | 0.03-0.04 ng/mL | 98-110% | [2][3][4] |
| K1, MK-4, MK-7 | Plasma | LLE | 4 pg (on column) | >92% | [5] |
| K1 | Plasma | SPE | Not Specified | Not Specified | [6] |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
| Analyte(s) | Matrix | LLE/SPE | LOQ | Recovery (%) | Reference |
| K1, K1-epoxide, MK-4, MK-7, MK-4-epoxide | Serum | LLE | 0.05-2.5 ng/mL | Not Specified | [7] |
| K1, MK-4, MK-7 | Plasma | SPE | 0.14-4.40 nmol/L | >92% | [8] |
| K1 | Serum | SPE | 0.05 ng/mL | Not Specified | [9] |
| K1, MK-4, MK-7, K1-epoxide | Serum | LLE (with lipase) | 0.04-0.06 nmol/L | Not Specified | [10] |
| K1 | Fat-containing foods | UAE & SPE | 0.16 µg/kg | 80.9-119.1% | [11][12] |
Detailed Experimental Protocols
Protocol 1: HPLC with Fluorescence Detection (HPLC-FLD)
This protocol is adapted from a method for the determination of Vitamin K1, MK-4, and MK-7 in human serum.[2][3][4]
1. Sample Preparation
-
To 500 µL of serum, add 10 µL of an appropriate internal standard (e.g., a synthetic vitamin K analog).
-
Add 2 mL of ethanol (B145695) and vortex briefly.
-
Add 4 mL of hexane (B92381) and vortex for 2 minutes.
-
Centrifuge for 10 minutes at approximately 1500 x g.
-
Transfer the upper hexane layer to a clean tube.
-
Evaporate the hexane extract to dryness under a stream of nitrogen.
-
Dissolve the lipid extract in 2 mL of hexane.
-
Perform Solid Phase Extraction (SPE) using a silica (B1680970) cartridge:
-
Condition the cartridge with 3 mL of hexane.
-
Load the sample.
-
Wash the cartridge with 3 mL of hexane.
-
Elute the vitamin K fraction with 3 mL of a diethyl ether:hexane (3:97 v/v) solution.
-
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of isopropanol (B130326) for HPLC injection.[2]
2. HPLC Conditions
-
Column: C18 reverse-phase column.
-
Mobile Phase: A mixture of methanol (B129727), 2-propanol, and acetonitrile (B52724). For example, methanol 85%, 2-propanol 9%, acetonitrile 5%, and a 1% methanol solution containing 10 mM zinc chloride, 5 mM sodium acetate, and 5 mM acetic acid.[2]
-
Flow Rate: 0.8 mL/min.[2]
-
Column Temperature: 22°C (ambient).[2]
-
Injection Volume: 50 µL.[2]
-
Post-Column Reactor: A zinc column for the reduction of vitamin K to its fluorescent hydroquinone (B1673460) form.
-
Fluorescence Detection: Excitation at 246 nm and emission at 430 nm.[2][3][4]
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a general framework for the analysis of vitamin K metabolites using LC-MS/MS, which offers high sensitivity and specificity.[7][13]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of serum or plasma, add 50 µL of an internal standard solution (e.g., deuterated vitamin K analogs like K1-d7, MK-4-d7, MK-7-d7).[7]
-
Add 1.5 mL of ethanol and vortex for 1 minute.[7]
-
Add 4 mL of hexane and vortex for another minute.[7]
-
Centrifuge for 10 minutes at 13,000 rpm.[7]
-
Transfer the upper organic layer to a new tube and evaporate to dryness under nitrogen at room temperature.[7]
-
Reconstitute the dried extract in 200 µL of a water:methanol (1:3 v/v) mixture.[7]
-
Transfer the supernatant to an autosampler vial for analysis.[7]
2. LC-MS/MS Conditions
-
Column: A suitable column for hydrophobic compounds, such as a Pentafluorophenyl (PFP) or Biphenyl column. For example, a Thermo Scientific™ Accucore™ PFP, 100 x 2.1 mm, 2.6 µm.[7]
-
Mobile Phase A: Water with 5 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.[7]
-
Mobile Phase B: Methanol with 0.1% formic acid.[7]
-
Gradient: A suitable gradient to separate the analytes. For example, starting with 70% B, increasing to 98% B, holding, and then returning to initial conditions.[7]
-
Column Temperature: 40°C.[1]
-
Injection Volume: 5 µL.[1]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization: Positive ion mode using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and internal standard.
Vitamin K Metabolism
The primary metabolic role of vitamin K is as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX), which is essential for the activation of several proteins involved in blood coagulation and bone metabolism. This process, known as the vitamin K cycle, occurs primarily in the liver.[2]
In this cycle, Vitamin K quinone is reduced to its active hydroquinone form. This reduced form then acts as a cofactor for GGCX, which carboxylates glutamate (B1630785) (Glu) residues on target proteins to form gamma-carboxyglutamate (B555490) (Gla). This modification is crucial for the biological activity of these proteins. In the process, vitamin K hydroquinone is oxidized to vitamin K epoxide, which is then recycled back to the quinone form by the enzyme vitamin K epoxide reductase (VKOR).
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of vitamins K1, MK‐4, and MK‐7 in human serum of postmenopausal women by HPLC with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of vitamins K1 , MK-4, and MK-7 in human serum of postmenopausal women by HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of plasma Vitamin K by high-performance liquid chromatography with fluorescence detection using Vitamin K analogs as internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. bevital.no [bevital.no]
- 9. waters.com [waters.com]
- 10. Development of a liquid chromatography mass spectrometry method for the determination of vitamin K1, menaquinone-4, menaquinone-7 and vitamin K1-2,3 epoxide in serum of individuals without vitamin K supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Extraction and Determination of Vitamin K1 in Foods by Ultrasound-Assisted Extraction, SPE, and LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Extraction and Determination of Vitamin K1 in Foods by Ultrasound-Assisted Extraction, SPE, and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Application Notes: Extraction of Vitamin K1 2,3-Epoxide from Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin K1 2,3-epoxide is a key metabolite in the vitamin K cycle, an essential pathway for blood coagulation and bone metabolism. The ratio of vitamin K1 to its epoxide form in circulation can serve as an important biomarker for assessing the vitamin K status and the effect of anticoagulant drugs like warfarin. Accurate quantification of this compound in biological matrices such as plasma, serum, and tissues is crucial for clinical diagnostics, nutritional research, and pharmacokinetic studies. However, its lipophilic nature and low endogenous concentrations present analytical challenges, necessitating robust extraction and sensitive detection methods.
This document provides detailed protocols for the extraction of this compound from biological samples, primarily focusing on liquid-liquid extraction (LLE) and solid-phase extraction (SPE) methods coupled with High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for analysis.
The Vitamin K Cycle
The vitamin K cycle is a critical pathway for the post-translational modification of proteins involved in blood coagulation and bone metabolism. Vitamin K is reduced and then acts as a cofactor for the gamma-glutamyl carboxylase, which carboxylates glutamate (B1630785) residues on target proteins. The resulting vitamin K epoxide is then recycled back to its active form.[1]
References
Illuminating the Action of Vitamin K Anticoagulants: In Vitro Assays for Vitamin K Epoxide Reductase (VKOR) Activity
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive guide on in vitro assays for measuring the activity of Vitamin K epoxide reductase (VKOR), a critical enzyme in the vitamin K cycle and the primary target of anticoagulant drugs like warfarin (B611796). These detailed application notes and protocols provide a vital resource for understanding the efficacy and mechanism of action of existing and novel anticoagulant therapies.
The vitamin K cycle is essential for the post-translational modification of several blood coagulation factors. VKOR catalyzes the reduction of vitamin K epoxide to vitamin K, a rate-limiting step in this pathway. Inhibition of VKOR leads to a decrease in active vitamin K-dependent clotting factors, forming the basis of anticoagulant therapy. Accurate and reliable in vitro assays are paramount for studying VKOR kinetics, screening for new inhibitors, and understanding the molecular basis of warfarin resistance.
This document outlines the most common in vitro methods for assessing VKOR activity, including the traditional dithiothreitol (B142953) (DTT)-driven assay and more physiologically relevant assays utilizing glutathione (B108866) (GSH). It also delves into fluorescence-based methods that offer a more high-throughput approach. Detailed experimental protocols, data presentation in structured tables for easy comparison, and visual diagrams of the biochemical pathway and experimental workflows are provided to facilitate robust and reproducible research.
The Vitamin K Cycle and the Role of VKOR
The vitamin K cycle involves a series of oxidation and reduction reactions. Vitamin K hydroquinone (B1673460) is a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX), which carboxylates glutamate (B1630785) residues on vitamin K-dependent proteins, a modification essential for their function. In this process, vitamin K hydroquinone is oxidized to vitamin K epoxide. VKOR is responsible for the two-step reduction of vitamin K epoxide back to vitamin K hydroquinone, thus ensuring a continuous supply of the active cofactor.
Caption: The Vitamin K Cycle and Warfarin's Site of Action.
Quantitative Data from In Vitro VKOR Assays
The choice of in vitro assay conditions, particularly the reducing agent, significantly impacts the measured kinetic parameters and the inhibitory potential of compounds like warfarin. The following tables summarize key quantitative data from various studies.
Table 1: Michaelis-Menten Constants (Km) and Maximum Velocity (Vmax) for VKOR
| Enzyme Source | Reductant | Substrate | Km (µM) | Vmax (pmol/mg/min) | Reference |
| Rat Liver Microsomes | DTT | Vitamin K Epoxide | 5 - 750 | Varies | [1] |
| Human VKORC1 | DTT | Vitamin K Epoxide | Varies | Varies | [2][3][4] |
| Rat Liver Microsomes | THP | Vitamin K Epoxide | 5 - 750 | Varies | [1] |
Note: Vmax values are highly dependent on the specific activity of the enzyme preparation.
Table 2: Warfarin IC50 Values in Different In Vitro Assay Systems
| Assay System | Reductant | Warfarin IC50 | Reference |
| Microsomal VKORC1 | DTT | 2.4 ± 0.76 µM | [5] |
| Microsomal VKORC1 | GSH | 52 ± 12 nM | [5] |
| Microsomal VKORC1 | GSH/GSSG | 82 ± 7 nM | [5] |
| Cell-based assay (HEK 293T) | Endogenous | 24.7 nM (Wild-type) | [6] |
| Cell-based assay (HEK 293T) | Endogenous | 136.4 nM (Val29Leu variant) | [6] |
| Cell-based assay (HEK 293T) | Endogenous | 152.0 nM (Val45Ala variant) | [6] |
| Cell-based assay (HEK 293T) | Endogenous | 1226.4 nM (Leu128Arg variant) | [6] |
| Purified TrVKORL | DTT | Poor inhibition | [7] |
| Purified TrVKORL | GSH | 4.7 µM (KO substrate) | [7] |
| Purified TrVKORL | GSH | 3.8 µM (K substrate) | [7] |
These tables highlight the critical observation that DTT, a non-physiological reducing agent, can lead to a significant underestimation of warfarin's potency, with IC50 values in the micromolar range.[5] In contrast, assays employing the more physiological reductant GSH show IC50 values in the nanomolar range, which is more consistent with the therapeutic concentrations of warfarin in patients.[5]
Experimental Protocols
DTT-Driven Microsomal VKOR Activity Assay
This traditional method relies on dithiothreitol (DTT) as the reducing agent to drive the VKOR reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Determination of the warfarin inhibition constant Ki for vitamin K 2,3-epoxide reductase complex subunit-1 (VKORC1) using an in vitro DTT-driven assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Competitive tight-binding inhibition of VKORC1 underlies warfarin dosage variation and antidotal efficacy | Blood Advances | American Society of Hematology [ashpublications.org]
- 6. A new cell culture-based assay quantifies vitamin K 2,3-epoxide reductase complex subunit 1 function and reveals warfarin resistance phenotypes not shown by the dithiothreitol-driven VKOR assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of warfarin inhibition kinetics requires stabilization of intramembrane vitamin K epoxide reductases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Models in Vitamin K Cycle Research
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive guide to utilizing cell-based models for investigating the vitamin K cycle. The protocols detailed herein are designed to offer robust and reproducible methods for studying vitamin K-dependent carboxylation, the activity of vitamin K cycle enzymes, and the effects of inhibitors, such as warfarin.
Introduction to the Vitamin K Cycle
The vitamin K cycle is a critical cellular pathway responsible for the post-translational modification of vitamin K-dependent proteins (VKDPs). This modification, known as gamma-carboxylation, is essential for the biological activity of VKDPs involved in blood coagulation, bone metabolism, and the prevention of vascular calcification.[1] The cycle involves a series of enzymatic reactions that regenerate vitamin K hydroquinone, the active cofactor for the enzyme γ-glutamyl carboxylase (GGCX).[2] The key enzyme in the recycling of vitamin K is the vitamin K epoxide reductase (VKOR), which is the target of the anticoagulant drug warfarin.[1][3]
Cell-based models offer a physiologically relevant environment to study this complex cycle, bridging the gap between in vitro biochemical assays and in vivo studies.[2][4] These models are invaluable for elucidating the function of VKDPs, screening for novel therapeutic modulators, and investigating the molecular mechanisms of the vitamin K cycle.[1]
Key Cell-Based Models and Reporter Systems
A variety of cell lines have been employed to study the vitamin K cycle, with Human Embryonic Kidney 293 (HEK293) cells being one of the most common.[2][3][4][5][6][7][8] Other cell lines such as AV12 (derived from Syrian golden hamster)[2][7], Caco-2 (human colorectal adenocarcinoma)[9], and HepG2 (human liver cancer)[10] have also been utilized. For more specific investigations, HEK293 cells with genetic knockouts of endogenous enzymes like VKORC1 and its paralog VKORC1L1 are used to eliminate background activity and provide a cleaner system for studying the effects of ectopically expressed enzymes or inhibitors.[2][5][6]
A powerful tool in these studies is the use of a chimeric reporter protein, frequently the Factor IX Gla domain fused to a protein C backbone (FIXgla-PC).[1][2][4][6][7][11] This reporter is secreted from the cells, and its degree of carboxylation, which is directly dependent on the activity of the intracellular vitamin K cycle, can be quantified using an enzyme-linked immunosorbent assay (ELISA) with an antibody specific to the carboxylated Gla domain.[2][4][11]
Signaling Pathways and Experimental Workflows
The Vitamin K Cycle
The vitamin K cycle is a central pathway in the activation of vitamin K-dependent proteins. The following diagram illustrates the key enzymatic steps.
Caption: The Vitamin K Cycle and the inhibitory action of Warfarin.
Experimental Workflow for Cell-Based VKOR Inhibition Assay
This workflow outlines the key steps in assessing the potency of a VKOR inhibitor using a stable reporter cell line.
Caption: Workflow for determining the IC50 of VKOR inhibitors.
Quantitative Data Summary
The following tables summarize quantitative data from cell-based studies of the vitamin K cycle.
Table 1: IC50 Values of VKOR Inhibitors in HEK293 Cells
| Compound | IC50 (µM) | Reference |
| Warfarin | 0.0061 | [3] |
| A114 | 5.51 | [3] |
| A116 | 5.53 | [3] |
Table 2: EC50 of Vitamin K for Reporter-Protein Carboxylation
| Cell Line | Condition | EC50 of Vitamin K (nM) | Reference |
| HEK293 | Stably expressing wild-type reporter | ~20 (example value) | [1][11] |
Note: EC50 values can vary depending on the specific reporter protein and experimental conditions.
Experimental Protocols
Protocol 1: Cell-Based VKOR Inhibition Assay
This protocol details the steps for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against VKOR.
Materials:
-
HEK293 cell line stably expressing a vitamin K-dependent reporter protein (e.g., FIXgla-PC).[1]
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Vitamin K1 (phylloquinone)
-
Test compounds (e.g., warfarin) dissolved in a suitable solvent (e.g., DMSO)
-
96-well cell culture plates
-
ELISA kit for the specific carboxylated reporter protein
Procedure:
-
Cell Seeding: Seed the HEK293 reporter cells into 96-well plates at a density that will result in approximately 80-90% confluency at the end of the experiment. Culture in complete medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Treatment: After 24 hours, replace the medium with fresh complete medium containing a constant, suboptimal concentration of Vitamin K1 (e.g., 20 nM).[1] To this medium, add increasing concentrations of the test compound (e.g., 0, 1, 10, 100, 1000 nM of warfarin).[1] Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 48 hours to allow for expression and secretion of the reporter protein.[1]
-
Sample Collection: Collect the cell culture medium from each well.
-
ELISA: Quantify the amount of carboxylated reporter protein in the collected media using a specific ELISA, following the manufacturer's instructions.
-
Data Analysis: Plot the percentage of carboxylation (relative to the vehicle control) against the logarithm of the test compound's concentration. Calculate the IC₅₀ value using a suitable software package.[1]
Protocol 2: In Vitro Metabolism of Stable Isotope-Labeled Vitamin K
This protocol describes a method to study the uptake and metabolism of vitamin K in a chosen cell line.
Materials:
-
Human cell line (e.g., HEK293, Caco-2)[9]
-
Cell culture medium and supplements (e.g., DMEM, FBS)
-
Stable isotope-labeled vitamin K (e.g., deuterium-labeled phylloquinone)[9]
-
Cell culture plates or flasks
-
Phosphate-buffered saline (PBS)
-
Lipid extraction solvents (e.g., hexane-isopropanol)
-
LC-MS/MS system[9]
Procedure:
-
Cell Culture: Culture the chosen cell line under standard conditions until they reach 80-90% confluency.[9]
-
Treatment: Replace the culture medium with fresh medium containing a known concentration of the stable isotope-labeled vitamin K.[9]
-
Incubation: Incubate the cells for a specific period (e.g., 24-48 hours) to allow for uptake and metabolism.[9]
-
Sample Collection: At the end of the incubation, collect both the cell culture medium and the cells. Wash the cells with PBS to remove any residual labeled vitamin from the surface.[9]
-
Extraction: Perform lipid extraction from both the cell lysate and the culture medium.[9]
-
Quantification: Analyze the extracts using a validated LC-MS/MS method to quantify the concentrations of the labeled vitamin K and its metabolites.[9]
-
Data Analysis: Determine the rate of uptake and the profile of metabolites produced by the cells.
These protocols and application notes provide a solid foundation for researchers to establish and utilize cell-based models for the comprehensive study of the vitamin K cycle and its modulation by various compounds. The use of these models will continue to be instrumental in advancing our understanding of vitamin K metabolism and its role in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. Functional Study of the Vitamin K Cycle Enzymes in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Silico and In Vitro Studies of Potential Novel Vitamin K Epoxide Reductase (VKOR) Inhibitors Suggest an Updated Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vitamin K-dependent carboxylation of coagulation factors: insights from a cell-based functional study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multiplexed measurement of variant abundance and activity reveals VKOR topology, active site and human variant impact - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural features determining the vitamin K epoxide reduction activity in the VKOR family of membrane oxidoreductases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional study of the vitamin K cycle in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A cell-based high-throughput screen identifies drugs that cause bleeding disorders by off-targeting the vitamin K cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 11. researchgate.net [researchgate.net]
Application of Stable Isotopes in the Study of Vitamin K1 2,3-Epoxide Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin K1 is a fat-soluble vitamin essential for the post-translational gamma-carboxylation of specific glutamate (B1630785) residues in a variety of proteins, which is critical for blood coagulation and bone metabolism. The metabolic pathway, known as the Vitamin K cycle, involves the conversion of Vitamin K1 into its hydroquinone (B1673460) form, which is the active cofactor for the gamma-glutamyl carboxylase. This process leads to the formation of Vitamin K1 2,3-epoxide, which is then recycled back to Vitamin K1 by the enzyme Vitamin K epoxide reductase (VKOR). The use of stable isotope-labeled Vitamin K1 and its metabolites has become an invaluable tool for elucidating the intricate steps of this cycle, quantifying metabolic flux, and understanding the pharmacokinetics of Vitamin K1.[1][2] This document provides detailed application notes and protocols for the use of stable isotopes in this compound research.
Stable isotope labeling, employing non-radioactive isotopes such as deuterium (B1214612) (²H or D) and carbon-13 (¹³C), allows for the synthesis of Vitamin K1 analogs that are chemically identical to the endogenous form but have a distinct mass.[1] This key difference enables their precise tracing and quantification in complex biological systems using mass spectrometry, without the safety concerns associated with radioisotopes.[1] Deuterated analogs, such as Vitamin K1-d4 and Vitamin K1-d7, are widely utilized as internal standards in liquid chromatography-mass spectrometry (LC-MS/MS) for the accurate measurement of endogenous Vitamin K1 and its epoxide.[2] Furthermore, these labeled compounds serve as metabolic tracers to study the absorption, distribution, metabolism, and excretion (ADME) of Vitamin K1, providing critical data for nutritional science and drug development.[1]
Core Applications in this compound Research
The unique properties of stable isotope-labeled Vitamin K1 lend them to several critical research applications:
-
Metabolic and Pharmacokinetic Studies: As tracers, deuterated and ¹³C-labeled Vitamin K1 allow for the precise measurement of their absorption, distribution, metabolism, and excretion (ADME) without interfering with the endogenous pools of the vitamin.[1]
-
Internal Standards for Quantitative Analysis: In analytical methods like LC-MS/MS, these labeled analogs serve as ideal internal standards, correcting for variations during sample preparation and instrument response, thus ensuring accurate quantification of endogenous Vitamin K1 and this compound.[2]
-
Elucidation of the Vitamin K Cycle: Labeled analogs are instrumental in studying the intricate steps of the Vitamin K cycle, a fundamental process for the activation of vitamin K-dependent proteins.[1]
-
Conversion to Menaquinone-4 (MK-4): Studies utilizing labeled Vitamin K1 have been crucial in understanding the tissue-specific conversion of phylloquinone to menaquinone-4.[2]
Data Presentation: Pharmacokinetic Parameters
The use of stable isotope-labeled Vitamin K1 has generated a wealth of quantitative data on its pharmacokinetics. The following tables summarize key findings from studies in human and animal subjects.
Table 1: Pharmacokinetic Parameters of Deuterium-Labeled Phylloquinone in Humans Following Oral Administration
| Study Population | Dose of Labeled Vitamin K1 | Tmax (hours) | Cmax (nmol/L) | t1/2 (hours) | Reference |
| Healthy Men (n=5) | 396 ± 28 µg (from collard greens) | 6 - 9 | 10.51 ± 4.38 | 22.8 | [3] |
| Healthy Adults (n=6) | 156 nmol (from kale) | 6 - 10 | 2.1 | 8.8 (plasma) | [4] |
Table 2: Pharmacokinetic Parameters of Deuterium-Labeled Phylloquinone in Rats Following Oral Administration
| Strain | Duration of Administration | Labeled Vitamin K1 in Diet | Key Findings | Reference |
| Fischer 344 (Male) | 1 and 7 days | 1.6 mg/kg | Labeled Vitamin K1 and labeled MK-4 were detected in various tissues, demonstrating tissue-specific conversion. | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments in this compound research using stable isotopes.
Protocol 1: In Vivo Metabolic Study of Labeled Vitamin K1 in Rodents
This protocol outlines a typical in vivo study to assess the absorption, distribution, and metabolism of orally administered deuterium-labeled phylloquinone.
Materials:
-
Deuterium-labeled Vitamin K1 (e.g., Vitamin K1-d7)
-
Vitamin K-deficient rodent diet
-
Study animals (e.g., Fischer 344 rats)
-
Blood collection supplies (e.g., capillary tubes, EDTA tubes)
-
Tissue harvesting tools
-
Liquid nitrogen
-
-80°C freezer
-
LC-MS/MS system
Procedure:
-
Acclimatization and Diet: Acclimate rats to a Vitamin K-deficient diet for a specified period (e.g., 14 days) to reduce endogenous Vitamin K levels.[5]
-
Administration of Labeled Compound: Prepare a diet containing a known concentration of deuterium-labeled Vitamin K1 (e.g., 1.6 mg/kg of diet).[5] Divide the animals into experimental groups for different time points of administration (e.g., 1 day, 7 days).[5]
-
Sample Collection: At the designated time points, collect blood samples via cardiac puncture or other appropriate methods into EDTA-containing tubes. Immediately process the blood to obtain plasma. Euthanize the animals and harvest tissues of interest (e.g., liver, brain, kidney).
-
Sample Processing: Snap-freeze all tissue samples in liquid nitrogen and store them at -80°C until analysis.
-
Extraction: Extract total lipids, including Vitamin K1 and its metabolites, from plasma and homogenized tissues using a suitable solvent system (e.g., hexane-isopropanol).
-
Quantification: Analyze the extracts using a validated LC-MS/MS method to quantify the concentrations of both unlabeled and deuterium-labeled phylloquinone and its metabolites, including this compound and MK-4.
-
Data Analysis: Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) from the plasma concentration-time data. Determine the tissue distribution of the labeled Vitamin K1 and its metabolites.
Protocol 2: In Vitro Metabolism of Labeled Vitamin K1 in Human Liver Microsomes
This protocol describes an in vitro assay to study the metabolism of stable isotope-labeled Vitamin K1 in human liver microsomes, which is a key system for studying drug metabolism.
Materials:
-
Deuterium-labeled Vitamin K1 (e.g., Vitamin K1-d4)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G-6-P, G-6-PDH, and NADP+)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing human liver microsomes (e.g., 0.5 mg/mL), NADPH regenerating system, and phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation of Reaction: Add a known concentration of deuterium-labeled Vitamin K1 to the mixture to initiate the metabolic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specific period (e.g., 60 minutes).
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Sample Preparation: Centrifuge the mixture to precipitate the proteins. Collect the supernatant for analysis.
-
Quantification: Analyze the supernatant using a validated LC-MS/MS method to measure the parent labeled Vitamin K1 and the formation of its metabolites.
-
Data Analysis: Calculate the rate of metabolism of the labeled Vitamin K1 in the human liver microsomes.
Protocol 3: Quantification of Vitamin K1 and this compound in Human Plasma by LC-MS/MS
This protocol provides a comprehensive workflow for the analysis of Vitamin K1 and its epoxide in human plasma using a stable isotope-labeled internal standard.
Materials and Reagents:
-
Vitamin K1 (phylloquinone) certified standard
-
This compound certified standard
-
Deuterium-labeled Vitamin K1 (e.g., Vitamin K1-d7) and this compound-d7 as internal standards
-
LC-MS/MS grade methanol (B129727), acetonitrile, isopropanol, and water
-
Hexane and ethyl acetate (B1210297) (HPLC grade)
-
Human plasma
Procedure:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a 500 µL aliquot of plasma, add a known amount of the internal standard solution (a mixture of Vitamin K1-d7 and this compound-d7).
-
Add a protein precipitating agent like ethanol (B145695) and vortex.
-
Add an extraction solvent such as hexane, vortex thoroughly, and centrifuge to separate the layers.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
LC System: Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase column (e.g., C18) is suitable for separation.
-
Mobile Phase: A gradient of methanol and water with a suitable modifier is commonly used.
-
MS System: A triple quadrupole mass spectrometer is ideal for quantitative analysis.
-
Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both the analytes and their labeled internal standards.
-
-
Calibration and Quantification:
-
Prepare calibration standards in a surrogate matrix (e.g., stripped serum) over the desired concentration range.
-
Process the calibration standards and quality control samples alongside the unknown samples.
-
The concentration of the analytes in the plasma samples is determined by calculating the peak area ratio of the analyte to its corresponding internal standard and comparing it to the calibration curve.
-
Table 3: Example MRM Transitions for Vitamin K1 and its Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Vitamin K1 | 451.3 | 187.1 |
| Vitamin K1-d7 | 458.3 | 194.1 |
| This compound | 467.3 | 203.1 |
| This compound-d7 | 474.3 | 210.1 |
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows described in these application notes.
Caption: The Vitamin K metabolic cycle illustrating the interconversion of Vitamin K1 forms.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Plasma transport of vitamin K in men using deuterium-labeled collard greens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vitamin K absorption and kinetics in human subjects after consumption of 13C-labelled phylloquinone from kale | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 5. Deuterium-Labeled Phylloquinone Has Tissue-Specific Conversion to Menaquinone-4 among Fischer 344 Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Development of Immunoassays for Vitamin K1 2,3-epoxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin K1 2,3-epoxide is a critical intermediate in the vitamin K cycle, a fundamental biological pathway essential for blood coagulation and bone metabolism.[1][2][3] During the γ-carboxylation of specific glutamic acid residues in vitamin K-dependent proteins, vitamin K1 is oxidized to its 2,3-epoxide form.[3] This epoxide is then recycled back to the active quinone form by the enzyme vitamin K epoxide reductase (VKOR).[1][4] Inhibition of VKOR by anticoagulants like warfarin (B611796) leads to an accumulation of this compound in the blood, making its quantification a valuable tool for monitoring anticoagulant therapy and in toxicological studies involving rodenticides.[4] While chromatographic methods such as HPLC and LC-MS/MS are the gold standard for the quantification of this compound, immunoassays offer a high-throughput and potentially more cost-effective alternative for routine analysis.[5][6][7][8][9]
These application notes provide a comprehensive overview of the principles and a detailed, albeit exemplary, protocol for the development of a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of this compound.
The Vitamin K Cycle and the Role of this compound
The vitamin K cycle is a critical enzymatic pathway that facilitates the post-translational modification of vitamin K-dependent proteins.
Caption: The Vitamin K Cycle illustrating the conversion of Vitamin K1 to this compound.
Existing Analytical Methods for this compound
Currently, the most prevalent methods for the quantification of this compound are based on chromatography coupled with mass spectrometry or fluorescence detection. These methods offer high sensitivity and specificity.
| Method | Matrix | Limit of Detection (LOD) / Lower Limit of Quantification (LLOQ) | Linearity | Reference |
| LC-APCI-MS/MS | Human plasma | 30 pg/mL | 100-10,000 pg/mL | [5] |
| HPLC-APCI-MS/MS | Human serum and plasma | 0.065 µg/L | 0.1 - 10 µg/L | [5] |
| HPLC with fluorimetric detection | Human plasma | 50 pg/mL (in plasma) | Not Specified | [7] |
| LC-MS/MS | Human serum | Working range: 0.06–9.0 nmol/L | Not Specified | [9] |
Development of a Competitive ELISA for this compound: A Proposed Protocol
Due to the small molecular size of this compound, a competitive immunoassay format is the most suitable approach. In this format, free this compound in the sample competes with a labeled this compound conjugate for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of this compound in the sample.
Experimental Workflow
Caption: General workflow for the development and execution of a competitive ELISA for this compound.
Detailed Experimental Protocols
1. Preparation of Immunogen and Coating Antigen
-
Principle: To elicit an immune response to the small molecule this compound (a hapten), it must be covalently linked to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) for immunization or Bovine Serum Albumin (BSA) or Ovalbumin (OVA) for use as a coating antigen in the ELISA. This requires a derivative of the epoxide with a functional group suitable for conjugation (e.g., a carboxylic acid or an amine).
-
Protocol for Hapten-Carrier Conjugation (Carbodiimide Method):
-
Dissolve the carboxylated this compound derivative and N-hydroxysuccinimide (NHS) in anhydrous dimethylformamide (DMF).
-
Add N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to the solution and stir at room temperature for 4-6 hours to activate the carboxyl group.
-
Prepare a solution of the carrier protein (KLH or OVA) in phosphate-buffered saline (PBS), pH 7.4.
-
Slowly add the activated hapten solution to the protein solution and stir gently overnight at 4°C.
-
Remove unconjugated hapten by dialysis against PBS.
-
Determine the conjugation ratio by spectrophotometry or MALDI-TOF mass spectrometry.
-
2. Antibody Production and Purification
-
Principle: Polyclonal or monoclonal antibodies can be generated by immunizing animals (e.g., rabbits or mice) with the this compound-KLH conjugate.
-
Protocol (General Outline for Polyclonal Antibody Production):
-
Emulsify the immunogen (this compound-KLH) with an equal volume of Complete Freund's Adjuvant for the primary immunization.
-
Inject the emulsion subcutaneously into rabbits at multiple sites.
-
Booster immunizations with the immunogen emulsified in Incomplete Freund's Adjuvant should be administered every 3-4 weeks.
-
Collect blood samples 7-10 days after each booster to monitor the antibody titer using an indirect ELISA with the this compound-OVA conjugate as the coating antigen.
-
Once a high titer is achieved, collect the antiserum and purify the IgG fraction using protein A/G affinity chromatography.
-
For higher specificity, perform affinity purification of the antibodies using a column with the immobilized hapten.
-
3. Competitive ELISA Protocol
-
Principle: This protocol describes a competitive ELISA where the microplate is coated with a capture antibody. Free this compound in the sample competes with a fixed amount of enzyme-labeled this compound for binding to the antibody.
-
Materials:
-
Purified anti-Vitamin K1 2,3-epoxide antibody
-
This compound-Horseradish Peroxidase (HRP) conjugate
-
96-well microplate
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Sample/Standard Diluent (e.g., PBS)
-
TMB Substrate Solution
-
Stop Solution (e.g., 2 M H₂SO₄)
-
This compound standard
-
-
Procedure:
-
Coating: Dilute the anti-Vitamin K1 2,3-epoxide antibody in Coating Buffer and add 100 µL to each well of the microplate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate as described in step 2.
-
Competitive Reaction: Add 50 µL of this compound standards or samples to the appropriate wells. Then, add 50 µL of the diluted this compound-HRP conjugate to all wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with Wash Buffer to remove unbound reagents.
-
Substrate Development: Add 100 µL of TMB Substrate Solution to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Measurement: Read the absorbance at 450 nm using a microplate reader within 30 minutes of adding the Stop Solution.
-
Data Analysis: Construct a standard curve by plotting the absorbance versus the concentration of the this compound standards. Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.
-
Conclusion
The development of a robust and sensitive immunoassay for this compound presents a valuable alternative to traditional chromatographic methods, particularly for high-throughput screening applications in clinical and research settings. The proposed competitive ELISA protocol provides a foundational framework for the development and validation of such an assay. Careful optimization of each step, from hapten synthesis to the final ELISA conditions, is crucial for achieving the desired sensitivity, specificity, and reproducibility.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Vitamin-K-1--2,3--epoxide, 1MG | Labscoop [labscoop.com]
- 3. publications.iarc.who.int [publications.iarc.who.int]
- 4. Vitamin K1 2,3- epoxide | Synnovis [synnovis.co.uk]
- 5. A concise review of quantification methods for determination of vitamin K in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid, high performance method for the determination of vitamin K(1), menaquinone-4 and vitamin K(1) 2,3-epoxide in human serum and plasma using liquid chromatography-hybrid quadrupole linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of vitamin K1, this compound and menaquinone-4 in human plasma by high-performance liquid chromatography with fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of a liquid chromatography mass spectrometry method for the determination of vitamin K1, menaquinone-4, menaquinone-7 and vitamin K1-2,3 epoxide in serum of individuals without vitamin K supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Vitamin K1 2,3-Epoxide in Anticoagulant Drug Screening
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the use of Vitamin K1 2,3-epoxide for the screening and characterization of anticoagulant drugs, particularly those targeting the Vitamin K cycle.
Introduction
The Vitamin K cycle is a critical metabolic pathway essential for the post-translational modification of several blood coagulation factors (II, VII, IX, and X). A key enzyme in this cycle, Vitamin K epoxide reductase (VKOR), is the pharmacological target for widely used oral anticoagulants like warfarin (B611796).[1][2] this compound, an oxidized form of Vitamin K1, is a crucial substrate for VKOR.[3][4] Therefore, assays monitoring the reduction of this compound are fundamental in the discovery and development of new anticoagulant therapies. These assays allow for the identification and characterization of compounds that inhibit VKOR, thereby disrupting the Vitamin K cycle and exerting an anticoagulant effect.
Signaling Pathway: The Vitamin K Cycle
The Vitamin K cycle involves the conversion of Vitamin K between three forms: hydroquinone (B1673460) (active form), quinone, and epoxide. The active hydroquinone form is a necessary cofactor for the enzyme gamma-glutamyl carboxylase (GGCX), which carboxylates glutamate (B1630785) residues on coagulation factor precursors, rendering them active.[5] In this process, Vitamin K hydroquinone is oxidized to Vitamin K epoxide. For the coagulation cascade to be sustained, Vitamin K epoxide must be reduced back to Vitamin K quinone and then to the hydroquinone form. This recycling is catalyzed by the enzyme Vitamin K epoxide reductase (VKOR).[6] Anticoagulants like warfarin inhibit VKOR, leading to an accumulation of Vitamin K epoxide and a decrease in the pool of active Vitamin K-dependent clotting factors.[7][8]
Caption: The Vitamin K Cycle and the inhibitory action of warfarin on Vitamin K epoxide reductase (VKOR).
Experimental Protocols
The screening of anticoagulant drugs targeting the Vitamin K cycle primarily involves assays that measure the activity of VKOR. Here are two common methodologies:
In Vitro Dithiothreitol (DTT)-Driven VKOR Activity Assay
This assay directly measures the enzymatic activity of VKOR in a microsomal preparation by monitoring the conversion of this compound to Vitamin K1. Dithiothreitol (DTT) is used as an artificial reducing agent.[9]
Materials:
-
Microsomal preparations containing human VKORC1
-
This compound (KO)
-
Dithiothreitol (DTT)
-
Test compounds (potential inhibitors)
-
Reaction buffer (e.g., 200 mM HEPES pH 7.5, 150 mM KCl)
-
Quenching solution (e.g., isopropanol/hexane mixture)
-
High-Performance Liquid Chromatography (HPLC) system with a reverse-phase C8 or C18 column
Protocol:
-
Preparation of Reagents: Prepare stock solutions of this compound and test compounds in a suitable solvent (e.g., ethanol, DMSO). Prepare the reaction buffer.
-
Pre-incubation: In a microcentrifuge tube, pre-incubate the microsomal preparation with various concentrations of the test compound (or vehicle control) on ice for a specified time (e.g., 30-60 minutes).[10][11]
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the reaction buffer containing DTT and this compound to the pre-incubated microsome-compound mixture.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1.5-2 hours).[10][11]
-
Quenching of Reaction: Stop the reaction by adding a quenching solution (e.g., isopropanol/hexane).
-
Extraction: Vortex the mixture and centrifuge to separate the phases. Collect the organic (hexane) phase containing Vitamin K1 and the remaining this compound.
-
Analysis: Evaporate the solvent from the extracted organic phase and reconstitute the residue in the mobile phase for HPLC analysis.
-
Quantification: Use HPLC to separate and quantify the amount of Vitamin K1 produced. The VKOR activity is proportional to the amount of Vitamin K1 formed.
-
Data Analysis: Calculate the percentage of VKOR inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based VKOR Activity Assay
This assay provides a more physiologically relevant system by measuring VKOR activity within a cellular context. It often utilizes a reporter system, such as the secretion of a Vitamin K-dependent protein, to indirectly measure VKOR function.[12][13]
Materials:
-
HEK293T cells
-
Expression vectors for human VKORC1 and a Vitamin K-dependent reporter protein (e.g., human coagulation factor IX - FIX)[13]
-
Cell culture medium and supplements
-
This compound (KO)
-
Test compounds
-
Assay reagents for measuring the activity of the secreted reporter protein (e.g., FIX activity assay kit)
Protocol:
-
Cell Culture and Transfection: Co-express human VKORC1 and the reporter protein (e.g., FIX) in HEK293T cells.
-
Treatment: Seed the transfected cells in multi-well plates. After cell attachment, replace the medium with fresh medium containing various concentrations of the test compound and a fixed concentration of this compound.[12]
-
Incubation: Incubate the cells for 24-48 hours to allow for the expression and secretion of the reporter protein.
-
Sample Collection: Collect the cell culture supernatant containing the secreted reporter protein.
-
Reporter Protein Activity Assay: Measure the activity of the secreted reporter protein (e.g., FIX activity) in the collected supernatant using a commercially available assay kit.
-
Data Analysis: The activity of the reporter protein is proportional to the intracellular VKOR activity. Calculate the percentage of VKOR inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Experimental Workflow for Anticoagulant Screening
The general workflow for screening potential anticoagulant drugs using this compound involves a multi-step process from initial high-throughput screening to more detailed characterization.
Caption: A generalized workflow for the screening and development of novel anticoagulants targeting VKOR.
Data Presentation
The inhibitory potency of compounds against VKOR is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes reported IC50 values for warfarin and other compounds obtained from various VKOR inhibition assays.
| Compound | Assay Type | VKORC1 Variant | IC50 Value | Reference |
| Warfarin | Cell-based | Wild-type | 24.7 nM | [13] |
| Warfarin | Cell-based | Val29Leu | 136.4 nM | [13] |
| Warfarin | Cell-based | Val45Ala | 152.0 nM | [13] |
| Warfarin | Cell-based | Leu128Arg | 1226.4 nM | [13] |
| Warfarin | In vitro (microsomal with GSH) | Wild-type | 52 nM | [11] |
| Warfarin | In vitro (microsomal with DTT) | Wild-type | 2.4 µM | [11] |
| A114 | Cell-based | Wild-type | 5.51 µM | [14] |
| A116 | Cell-based | Wild-type | 5.53 µM | [14] |
Note: IC50 values can vary significantly depending on the assay conditions, such as the choice of reducing agent (DTT vs. glutathione), the source of the enzyme, and the specific experimental setup.[9][10] For instance, warfarin is significantly more potent in assays using glutathione (B108866) (GSH) as the reductant compared to DTT.[11]
Conclusion
The use of this compound in assays that measure the activity of VKOR is a cornerstone of modern anticoagulant drug discovery. Both in vitro and cell-based assays provide robust platforms for high-throughput screening and detailed mechanistic studies of potential VKOR inhibitors. The methodologies and data presented in these application notes serve as a valuable resource for researchers dedicated to the development of safer and more effective anticoagulant therapies.
References
- 1. Coagulation - Wikipedia [en.wikipedia.org]
- 2. What are VKOR inhibitors and how do they work? [synapse.patsnap.com]
- 3. Structural basis of antagonizing the vitamin K catalytic cycle for anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Targeting multiple enzymes in vitamin K metabolism for anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Vitamin K - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Characterization of warfarin inhibition kinetics requires stabilization of intramembrane vitamin K epoxide reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Competitive tight-binding inhibition of VKORC1 underlies warfarin dosage variation and antidotal efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A cell-based high-throughput screen identifies drugs that cause bleeding disorders by off-targeting the vitamin K cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A new cell culture-based assay quantifies vitamin K 2,3-epoxide reductase complex subunit 1 function and reveals warfarin resistance phenotypes not shown by the dithiothreitol-driven VKOR assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Silico and In Vitro Studies of Potential Novel Vitamin K Epoxide Reductase (VKOR) Inhibitors Suggest an Updated Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Warfarin Resistance Using Vitamin K1 2,3-Epoxide Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Warfarin (B611796) is a widely prescribed oral anticoagulant with a narrow therapeutic window, making optimal dosing challenging.[1] A significant portion of the variability in warfarin dose requirements can be attributed to genetic factors, primarily polymorphisms in the genes encoding Cytochrome P450 2C9 (CYP2C9) and Vitamin K epoxide reductase complex subunit 1 (VKORC1).[1][2] Warfarin exerts its anticoagulant effect by inhibiting VKORC1, a key enzyme in the vitamin K cycle.[3][4] This inhibition prevents the conversion of vitamin K epoxide to its active, reduced form, which is essential for the gamma-carboxylation and activation of several clotting factors.[3][5]
Inhibition of VKORC1 leads to an accumulation of its substrate, Vitamin K1 2,3-epoxide (VK1O).[6][7] Plasma levels of VK1O can, therefore, serve as a sensitive biomarker for the pharmacodynamic effect of warfarin. In individuals with warfarin resistance, higher doses of the drug are required to achieve a therapeutic anticoagulant effect. This resistance is often linked to mutations in VKORC1 that alter the enzyme's affinity for warfarin.[4][8][9] Consequently, measuring VK1O levels provides a valuable tool for investigating the mechanisms of warfarin resistance and can aid in the development of personalized dosing strategies.
These application notes provide detailed protocols for the quantification of this compound and outline a study design to correlate its levels with warfarin resistance.
Experimental Protocols
Sample Collection and Handling
Proper sample handling is critical for the accurate measurement of Vitamin K1 and its metabolites, which are sensitive to light and temperature.
-
Blood Collection: Collect whole blood in tubes containing EDTA as an anticoagulant.
-
Light Protection: All blood samples must be protected from light immediately after collection.[6] Use amber tubes or wrap standard tubes in aluminum foil.
-
Plasma Separation: Centrifuge the blood samples at approximately 1,000-2,000 x g for 15 minutes at 4°C within one hour of collection.
-
Storage: Transfer the plasma to cryovials, protecting it from light, and store immediately at -80°C until analysis. Samples are stable for at least one week at 2-8°C in the dark and for longer periods at -20°C or below.[10]
Quantification of this compound
Two primary methods are described for the quantification of VK1O in plasma: High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is generally preferred for its higher sensitivity and specificity.[11][12]
This method relies on the post-column chemical reduction of VK1O to a fluorescent form.[13][14]
-
Sample Preparation (Liquid-Liquid Extraction):
-
Thaw plasma samples on ice, protected from light.
-
To 1 mL of plasma, add a known amount of an appropriate internal standard (e.g., a structural analog of Vitamin K1).
-
Add 2 mL of ethanol (B145695) to precipitate proteins. Vortex for 30 seconds.
-
Centrifuge at 3,500 x g for 5 minutes.
-
Add 5 mL of hexane (B92381) to the supernatant and vortex for 2 minutes for extraction.
-
Centrifuge at 3,500 x g for 5 minutes to separate the phases.
-
Transfer the upper hexane layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 50-100 µL of the mobile phase.[14]
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: An isocratic mixture of methanol (B129727), acetonitrile, zinc acetate, acetic acid, and water.[14]
-
Flow Rate: 0.8 - 1.0 mL/min.[14]
-
Post-Column Reduction: Pass the column eluent through a reactor containing metallic zinc to reduce the quinone form of Vitamin K1 epoxide to its fluorescent hydroquinone (B1673460) form.[10][14]
-
Fluorescence Detection: Set the excitation wavelength to 246 nm and the emission wavelength to 430 nm.[14]
-
-
Quantification:
-
Generate a standard curve by plotting the peak area ratio of VK1O to the internal standard against the concentration of VK1O standards.
-
Determine the concentration of VK1O in the samples from the standard curve.
-
This method offers superior sensitivity and selectivity for the analysis of Vitamin K metabolites.[11][15][16]
-
Sample Preparation:
-
To 200 µL of plasma, add a stable isotope-labeled internal standard (e.g., Vitamin K1-d7).[11]
-
Perform protein precipitation with ethanol followed by liquid-liquid extraction with cyclohexane (B81311) or hexane.[11][16]
-
Evaporate the organic layer and reconstitute the residue in a suitable solvent mixture (e.g., 1:3 water and methanol).[16]
-
-
LC-MS/MS Conditions:
-
LC System: A UPLC or HPLC system.
-
Column: A C18 or PFP reverse-phase column.[16]
-
Mobile Phase: A gradient of water and methanol containing 0.1% formic acid and ammonium (B1175870) formate.[11][16]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive mode.[11]
-
Detection: Use Selective Reaction Monitoring (SRM) to monitor specific precursor-to-product ion transitions. For VK1O, a common transition is m/z 467.5 → 161.2.[11]
-
-
Quantification:
-
Construct a calibration curve using known concentrations of VK1O.
-
Calculate the concentration in samples based on the peak area ratios relative to the internal standard.
-
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: HPLC and LC-MS/MS Method Parameters for VK1O Quantification
| Parameter | HPLC with Fluorescence Detection | LC-MS/MS |
| Sample Volume | 1 mL | 0.2 mL[11] |
| Extraction | Liquid-Liquid Extraction (Hexane) | Protein Precipitation & Liquid-Liquid Extraction (Cyclohexane)[11] |
| Internal Standard | Structural Analog | Stable Isotope-Labeled (e.g., Vitamin K1-d7)[11] |
| Detection Limit | ~50 pg/mL[13] | 100 pg/mL[11] |
| Linear Range | Varies by specific protocol | 100-10,000 pg/mL[11] |
| Run Time | ~20 minutes[10] | ~15 minutes[11] |
Table 2: Example Data from a Warfarin Resistance Study
| Patient Group | n | Mean Warfarin Dose (mg/week) | Mean INR | Mean Plasma VK1O (ng/mL) | VKORC1 -1639G>A Genotype (GG/GA/AA) | CYP2C9 Genotype (1/1, 1/2, 1/3, etc.) |
| Sensitive | 50 | 15.5 | 2.5 | 1.2 | 5 / 25 / 20 | 30 / 15 / 5 |
| Normal Responders | 100 | 35.2 | 2.6 | 2.8 | 20 / 50 / 30 | 70 / 20 / 10 |
| Resistant | 25 | 75.8 | 2.4 | 5.5 | 20 / 5 / 0 | 25 / 0 / 0 |
Mandatory Visualizations
Caption: The Vitamin K cycle and the inhibitory action of warfarin on VKORC1.
Caption: Experimental workflow for studying warfarin resistance using VK1O levels.
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. Effect of Genetic Variants, Especially CYP2C9 and VKORC1, on the Pharmacology of Warfarin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Warfarin Therapy and VKORC1 and CYP Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Warfarin and vitamin K epoxide reductase: a molecular accounting for observed inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Vitamin K1 2,3- epoxide | Synnovis [synnovis.co.uk]
- 7. The relationship between inhibition of this compound reductase and reduction of clotting factor activity with warfarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Warfarin Pharmacogenetics: CYP2C9 and VKORC1 Genotypes Predict Different Sensitivity and Resistance Frequencies in the Ashkenazi and Sephardi Jewish Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Warfarin pharmacogenetics: CYP2C9 and VKORC1 genotypes predict different sensitivity and resistance frequencies in the Ashkenazi and Sephardi Jewish populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eaglebio.com [eaglebio.com]
- 11. A simple, sensitive, and high-throughput LC-APCI-MS/MS method for simultaneous determination of vitamin K1, this compound in human plasma and its application to a clinical pharmacodynamic study of warfarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. waters.com [waters.com]
- 13. Simultaneous determination of vitamin K1, this compound and menaquinone-4 in human plasma by high-performance liquid chromatography with fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Development of a liquid chromatography mass spectrometry method for the determination of vitamin K1, menaquinone-4, menaquinone-7 and vitamin K1-2,3 epoxide in serum of individuals without vitamin K supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Investigating Vitamin K1 2,3-Epoxide Metabolism Using Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vitamin K is a vital fat-soluble vitamin essential for the post-translational modification of several proteins involved in blood coagulation, bone metabolism, and the prevention of vascular calcification.[1][2][3] The biological activity of vitamin K is dependent on a cyclic metabolic pathway known as the vitamin K cycle.[4] A key enzyme in this cycle is the Vitamin K 2,3-epoxide reductase (VKOR), which is responsible for recycling vitamin K 2,3-epoxide back to its active quinone and hydroquinone (B1673460) forms.[1][4] This process is crucial for sustaining the gamma-carboxylation of vitamin K-dependent proteins.[1][2] Animal models are indispensable tools for elucidating the mechanisms of vitamin K metabolism and for the preclinical evaluation of compounds that modulate this pathway, such as warfarin.[1][4]
This document provides detailed application notes and protocols for utilizing animal models to investigate the metabolism of Vitamin K1 2,3-epoxide, with a focus on both in vivo and in vitro experimental setups.
Animal Models for Vitamin K Metabolism Studies
Rats and mice are the most commonly used animal models for studying vitamin K metabolism. Specific strains, such as Sprague-Dawley rats and various strains of mice including C57BL/6, are frequently employed.[5] Germ-free mice are a particularly useful model for inducing severe vitamin K deficiency, as they lack intestinal bacteria that produce menaquinones (vitamin K2).
Induction of Vitamin K Deficiency
A state of vitamin K deficiency can be induced in animal models through dietary manipulation, often in combination with antibiotic treatment to eliminate gut flora that synthesize vitamin K2.
Protocol for Inducing Vitamin K Deficiency in Rats: This protocol is adapted from studies investigating the effects of Vkorc1 mutations on vitamin K status.[1]
-
Animals: Use eight-week-old male Sprague-Dawley rats.
-
Housing: House the animals in a controlled environment with a standard 12-hour light/dark cycle.
-
Diet: For a maximum of 12 days, provide the rats with a diet deficient in vitamin K3 (menadione), such as SAFE A04 v231, ad libitum. This diet is formulated to have vitamin K1 and K3 concentrations below the limit of quantification.[1]
-
Monitoring: Monitor the animals daily for any signs of distress or hemorrhage.
-
Sample Collection: At predetermined time points (e.g., day 0, 4, 8, and 12), euthanize the rats using CO2. Immediately collect blood via cardiac puncture and harvest organs (liver, kidney, lung, heart, and testis). Store samples at -20°C or lower until analysis.[1]
In Vivo Assessment of Vitamin K Metabolism
The functional status of the vitamin K cycle in vivo is typically assessed by measuring biomarkers of coagulation.
Measurement of Prothrombin Time (PT)
Prothrombin time is a key indicator of the functionality of the extrinsic coagulation pathway, which is dependent on vitamin K.
Protocol for Measuring Prothrombin Time in Rats:
-
Blood Collection: Collect blood samples into tubes containing a 3.2% sodium citrate (B86180) anticoagulant (9:1 blood to anticoagulant ratio).
-
Plasma Preparation: Centrifuge the blood at 2,000 x g for 15 minutes to obtain platelet-poor plasma.
-
PT Assay: Perform the PT assay using a commercial kit and an automated or semi-automated coagulometer according to the manufacturer's instructions.
-
Data Analysis: Express the results in seconds. An increase in PT is indicative of a vitamin K deficiency or inhibition of the vitamin K cycle.
In Vitro Assessment of Vitamin K Epoxide Reductase (VKOR) Activity
The activity of VKOR, the enzyme that reduces this compound, can be directly measured in liver microsomes.
Preparation of Liver Microsomes
Microsomes are prepared from fresh or frozen liver tissue by differential centrifugation.[1]
Protocol for Liver Microsome Preparation:
-
Homogenization: Resuspend fresh or thawed liver tissue in a cold 50 mM phosphate (B84403) buffer (pH 7.4) containing 1.15% (w/v) KCl.[1]
-
Cell Lysis: Homogenize the tissue using a motor-driven Potter-Elvehjem homogenizer.
-
Differential Centrifugation: Subject the homogenate to a series of centrifugation steps at 4°C to isolate the microsomal fraction.
Microsomal Vitamin K Epoxide Reductase (VKOR) Activity Assay
This assay measures the conversion of vitamin K1 epoxide to vitamin K1.
Protocol for VKOR Activity Assay:
-
Reaction Mixture: Prepare a standard reaction mixture in a 200 mM HEPES buffer (pH 7.4) containing 150 mM KCl, 1 mM dithiothreitol (B142953) (DTT), and 1 g/L of total microsomal proteins.[1]
-
Initiation: Start the reaction by adding the substrate, this compound (dissolved in 1% Triton X-100), to the reaction mixture. For kinetic studies, use a range of substrate concentrations from 0.003 to 0.2 mM.[6]
-
Incubation: Incubate the reaction at 37°C for 30 minutes. The reaction should be linear with respect to time and protein concentration under these conditions.[1]
-
Termination: Stop the reaction by adding 2 mL of isopropanol.[6]
-
Extraction: Precipitate the proteins by centrifugation at 3,000 x g for 10 minutes. Add 2 mL of hexane (B92381) to the supernatant, vortex, and centrifuge again at 3,000 x g for 10 minutes.[6]
-
Sample Preparation for HPLC: Transfer the hexane layer to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the dry residue in 0.2 mL of methanol (B129727) for HPLC analysis.[6]
Quantitative Data Summary
The following tables summarize quantitative data from studies on vitamin K metabolism in animal models.
Table 1: Kinetic Parameters of VKOR Activity in Rat Tissues [6]
| Tissue | Rat Strain | Km (µM) | Vmax (pmol/min/mg protein) |
| Liver | Wild Type | 29.58 | 95.62 |
| Y139C | 46.89 | 34.52 | |
| Y139F | 22.52 | 34.50 | |
| L120Q | 37.98 | 22.18 | |
| Testis | Wild Type | - | 53.26 |
| Y139C | - | 34.52 | |
| Y139F | - | 8.86 | |
| L120Q | - | 8.94 |
Table 2: Tissue Concentrations of Vitamin K in C57BL/6 Mice on Control vs. Deficient Diets [5]
| Tissue (pmol/g) | Sex | Vitamin K Form | Control Diet | Deficient Diet |
| Liver | Male | Phylloquinone | 21.7 ± 2.6 | 0.01 ± 0.00 |
| Menaquinone-4 | 1.9 ± 0.3 | 0.02 ± 0.01 | ||
| Female | Phylloquinone | 44.4 ± 4.5 | 0.01 ± 0.00 | |
| Menaquinone-4 | 2.5 ± 0.3 | 0.02 ± 0.01 | ||
| Kidney | Male | Phylloquinone | 2.3 ± 0.2 | 0.01 ± 0.00 |
| Menaquinone-4 | 1.3 ± 0.2 | 0.07 ± 0.02 | ||
| Female | Phylloquinone | 4.8 ± 0.5 | 0.01 ± 0.00 | |
| Menaquinone-4 | 2.3 ± 0.2 | 0.26 ± 0.05 |
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantification of vitamin K and its metabolites in biological samples.
Protocol for HPLC Analysis of Vitamin K:
-
Chromatographic System: Use a reverse-phase C18 column (e.g., 4.6 x 100 mm, 2.7 µm).[1]
-
Post-Column Reduction: Employ a post-column reactor consisting of a steel column packed with zinc powder to reduce the vitamin K forms for fluorescence detection.[1]
-
Detection: Use a fluorescence detector with an excitation wavelength of 246 nm and an emission wavelength of 430 nm.[1]
-
Mobile Phase and Gradient:
-
Initial Conditions: 99% methanol / 1% water (acidified with 1% acetic acid and containing 1.1 g/L zinc acetate).
-
Gradient: After 24 minutes, rapidly change the mobile phase to 50% methanol / 49% dichloromethane (B109758) with 1% acetic acid and 1.1 g/L zinc acetate.
-
Flow Rate: 1 mL/min.
-
-
Retention Times: Under these conditions, typical retention times are: MK4OX (7.5 min), MK4 (10.3 min), K1OX (12.5 min), and K1 (18.8 min).[1]
Cell-Based Assays for VKOR Function
Cell-based assays provide a more physiologically relevant system for studying VKOR function and its inhibition compared to traditional DTT-driven in vitro assays.[4]
Protocol for Cell-Based VKOR Functional Assay:
-
Cell Line: Use a human embryonic kidney (HEK) 293 cell line.
-
Transfection: Co-transfect the cells with expression vectors for a vitamin K-dependent reporter protein (e.g., human coagulation factor IX) and the VKORC1 variant of interest.
-
Culture Conditions: Culture the transfected cells in a complete medium. To assess inhibition, add varying concentrations of an inhibitor (e.g., warfarin).
-
Sample Collection: After a suitable incubation period (e.g., 48 hours), collect the cell culture medium.
-
Analysis: Measure the activity of the secreted reporter protein (e.g., factor IX) in the medium. This activity serves as a surrogate marker for the function of the co-expressed VKORC1 variant.
-
Data Analysis: Plot the reporter protein activity against the inhibitor concentration to determine the IC50 value.
Visualizations
Vitamin K Cycle
Caption: The Vitamin K cycle illustrating the enzymatic conversion of different vitamin K forms.
Experimental Workflow for In Vivo Vitamin K Deficiency Model
Caption: Workflow for inducing and assessing vitamin K deficiency in a rat model.
Experimental Workflow for In Vitro Microsomal VKOR Assay
Caption: Workflow for the in vitro measurement of VKOR activity in liver microsomes.
References
- 1. mdpi.com [mdpi.com]
- 2. Vitamin K – sources, physiological role, kinetics, deficiency, detection, therapeutic use, and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vitamin K - Dietary Reference Intakes for Vitamin A, Vitamin K, Arsenic, Boron, Chromium, Copper, Iodine, Iron, Manganese, Molybdenum, Nickel, Silicon, Vanadium, and Zinc - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Tissue Concentrations of Vitamin K and Expression of Key Enzymes of Vitamin K Metabolism Are Influenced by Sex and Diet but Not Housing in C57Bl6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishment of the Variation of Vitamin K Status According to Vkorc1 Point Mutations Using Rat Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Synthetic Vitamin K1 2,3-Epoxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin K1 2,3-epoxide, also known as phylloquinone oxide, is the primary metabolite of Vitamin K1 and a key intermediate in the Vitamin K cycle. In drug development and research, obtaining highly purified synthetic this compound is crucial for accurate in vitro and in vivo studies, for use as an analytical standard, and for the development of therapeutics targeting the Vitamin K cycle.
This document provides detailed application notes and protocols for the multi-step purification of synthetic this compound from a crude reaction mixture. The purification strategy employs a combination of normal-phase column chromatography and preparative high-performance liquid chromatography (HPLC), common and effective techniques for the separation of lipophilic compounds. A general protocol for crystallization is also provided as a final polishing step.
Purification Strategy Overview
The purification of synthetic this compound typically involves a multi-step process to remove unreacted starting materials, byproducts, and isomers. As a lipophilic molecule, it is well-suited for normal-phase chromatography where it can be separated from more polar and less polar impurities.
A general workflow for the purification is as follows:
Application Notes and Protocols for the Spectroscopic Analysis of Vitamin K1 2,3-Epoxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the spectroscopic techniques used for the analysis of Vitamin K1 2,3-epoxide, a key metabolite in the Vitamin K cycle. The following protocols and data are intended to guide researchers in the identification, quantification, and characterization of this compound in various matrices.
Overview of Spectroscopic Techniques
This compound (C₃₁H₄₆O₃, Molar Mass: 466.7 g/mol ) can be analyzed using several spectroscopic methods.[1][2] The choice of technique depends on the analytical objective, whether it is for structural elucidation, quantification in biological samples, or purity assessment. The principal techniques covered in these notes are Ultraviolet-Visible (UV-Vis) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a straightforward and accessible method for the preliminary identification and quantification of this compound, particularly in non-complex samples.
Quantitative Data
| Parameter | Value | Solvent | Reference |
| λmax | 227 nm | Ethanol (B145695) | [1] |
| λmax | 248 nm | Not specified | [3][4] |
| λmax | 249 nm | Not specified | [3] |
Experimental Protocol: UV-Vis Analysis
This protocol outlines the steps for determining the UV absorbance spectrum of this compound.
Materials:
-
This compound standard
-
Ethanol (spectroscopic grade)
-
Quartz cuvettes
-
UV-Vis spectrophotometer
Procedure:
-
Standard Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in spectroscopic grade ethanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Solution Preparation: Dilute the stock solution with ethanol to a concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.2 - 0.8 A.U.).
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength range for scanning (e.g., 200-400 nm).
-
Blank Measurement: Fill a quartz cuvette with the solvent (ethanol) and use it to zero the spectrophotometer.
-
Sample Measurement: Rinse the cuvette with the working solution, then fill it and place it in the sample holder.
-
Data Acquisition: Acquire the absorbance spectrum of the sample.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax).
Experimental Workflow
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a highly sensitive and selective method for the quantification of this compound in complex biological matrices like plasma and serum.[5][6][7]
Quantitative Data
| Technique | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) | Reference |
| LC-MS/MS | 467.5 | 161.2 | |
| LC-MS/MS | 467 | 307 | [8] |
Experimental Protocol: LC-MS/MS Analysis
This protocol provides a general method for the analysis of this compound in plasma.
Materials:
-
Plasma sample
-
Internal standard (e.g., Vitamin K1-d7)
-
Acetonitrile (B52724) (LC-MS grade)
-
n-Hexane (LC-MS grade)
-
LC-MS/MS system with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source
Procedure:
-
Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction):
-
To 500 µL of plasma, add a known amount of internal standard.
-
Add 1.5 mL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture and centrifuge.
-
Transfer the supernatant to a new tube.
-
Add n-hexane for liquid-liquid extraction.
-
Vortex and centrifuge to separate the layers.
-
Transfer the upper organic layer (hexane) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., methanol (B129727)/water mixture).
-
-
LC Separation:
-
Inject the reconstituted sample into the LC system.
-
Use a suitable C18 or other appropriate reversed-phase column.
-
Employ a gradient elution with mobile phases such as methanol and water with additives like formic acid or ammonium (B1175870) formate.
-
-
MS/MS Detection:
-
Set the mass spectrometer to operate in positive ion mode.
-
Use Selected Reaction Monitoring (SRM) to monitor the transition from the precursor ion to the product ion.
-
Experimental Workflow
Fourier-Transform Infrared (FTIR) Spectroscopy
Expected Quantitative Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2925 | Strong | C-H stretching (aliphatic) |
| ~1743 | Strong | C=O stretching (carbonyl) |
| ~1465 | Medium | C-H bending (aliphatic) |
| ~1260 | Medium-Strong | C-O-C stretching (epoxide, asymmetric) |
| ~850 | Medium-Weak | C-O-C stretching (epoxide, symmetric) |
Experimental Protocol: FTIR Analysis
This protocol describes the analysis of a pure sample of this compound using an attenuated total reflectance (ATR) FTIR spectrometer.
Materials:
-
This compound sample (as a solid or oil)
-
FTIR spectrometer with an ATR accessory
-
Solvent for cleaning the ATR crystal (e.g., isopropanol)
Procedure:
-
Instrument Setup: Turn on the FTIR spectrometer and allow it to stabilize.
-
Background Scan: Collect a background spectrum with a clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the this compound sample directly onto the ATR crystal.
-
Sample Spectrum Acquisition: Collect the infrared spectrum of the sample. Typically, multiple scans are averaged to improve the signal-to-noise ratio.
-
Data Analysis: Process the spectrum (e.g., baseline correction) and identify the characteristic absorption peaks.
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent.
Logical Relationship Diagram
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the complete structural elucidation of this compound. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule.
Note: As of the compilation of these notes, detailed, experimentally-derived ¹H and ¹³C NMR spectral data specifically for this compound are not widely available in the public domain. The data for the parent compound, Vitamin K1, is available and can serve as a reference for comparison. The presence of the epoxide ring is expected to cause significant shifts in the signals of the protons and carbons in its immediate vicinity on the naphthoquinone ring.
Expected ¹H and ¹³C NMR Spectral Features
-
¹H NMR: Signals for the aromatic protons of the naphthoquinone ring, the methyl group attached to the ring, the protons of the phytyl side chain, and characteristic signals for the protons on the epoxide ring.
-
¹³C NMR: Signals for the carbonyl carbons, the aromatic carbons, the carbons of the epoxide ring, and the carbons of the phytyl side chain.
Experimental Protocol: NMR Analysis
This protocol provides a general procedure for acquiring NMR spectra of this compound.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., CDCl₃)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve an appropriate amount of the this compound sample in a deuterated solvent in an NMR tube.
-
Spectrometer Setup: Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum.
-
¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum (e.g., using a proton-decoupled pulse sequence).
-
2D NMR (Optional): For complete assignment, acquire two-dimensional NMR spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
-
Data Processing and Analysis: Process the acquired data (Fourier transformation, phasing, baseline correction) and analyze the spectra to assign the chemical shifts and determine the structure.
Signaling Pathway (Vitamin K Cycle)
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | C31H46O3 | CID 91577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. ptfarm.pl [ptfarm.pl]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Development of a liquid chromatography mass spectrometry method for the determination of vitamin K1, menaquinone-4, menaquinone-7 and vitamin K1-2,3 epoxide in serum of individuals without vitamin K supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vitamin K1 2,3- epoxide | Synnovis [synnovis.co.uk]
- 8. researchgate.net [researchgate.net]
Application Note: Electrochemical Detection of Vitamin K1 2,3-Epoxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a proposed electrochemical method for the direct detection and quantification of Vitamin K1 2,3-epoxide, a key metabolite in the Vitamin K cycle. While established chromatographic methods offer high sensitivity, a direct electrochemical approach presents a simpler, more cost-effective, and potentially portable alternative for monitoring the levels of this important biomarker. This document provides a theoretical framework and a detailed experimental protocol to guide researchers in developing a voltammetric sensor for this compound. The proposed method is based on the electrochemical reduction of the epoxide group.
Introduction
Vitamin K1 is a fat-soluble vitamin essential for the synthesis of proteins required for blood coagulation and bone metabolism. The Vitamin K cycle involves the enzymatic conversion of Vitamin K1 hydroquinone (B1673460) to this compound by γ-glutamyl carboxylase.[1] This epoxide is then recycled back to Vitamin K1 by the enzyme Vitamin K epoxide reductase (VKOR).[2] The level of this compound in biological fluids can be an important indicator of the status of the Vitamin K cycle and the efficacy of anticoagulant drugs like warfarin, which inhibit VKOR.[2]
Currently, the quantification of this compound is predominantly achieved through sophisticated chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) coupled with fluorescence or mass spectrometry (MS) detection.[3][4] While highly sensitive and specific, these methods require extensive sample preparation, are laboratory-bound, and can be costly. Electrochemical methods offer a compelling alternative due to their inherent simplicity, rapid analysis times, and high sensitivity.[5] This application note outlines a proposed protocol for the direct electrochemical detection of this compound using voltammetric techniques.
Principle of Detection
Unlike Vitamin K1 (phylloquinone), which exhibits a well-defined redox behavior based on the reversible conversion between its quinone and hydroquinone forms, this compound lacks the electroactive quinone moiety.[6] The proposed electrochemical detection of this compound is based on the irreversible electrochemical reduction of the epoxide ring. This reaction typically involves a two-electron transfer process, resulting in the formation of a hydroxy derivative.[7] The potential at which this reduction occurs can be measured, and the resulting current is proportional to the concentration of the epoxide in the sample.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the proposed electrochemical detection of this compound. It is intended as a starting point for method development and optimization.
Reagents and Materials
-
This compound standard (CAS 25486-55-9)
-
Dimethylformamide (DMF) or other suitable organic solvent
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium perchlorate (B79767) (TBAP) in DMF
-
Phosphate buffered saline (PBS), pH 7.4
-
Working Electrode: Glassy Carbon Electrode (GCE)
-
Reference Electrode: Ag/AgCl (in 3 M KCl)
-
Counter Electrode: Platinum wire
-
Polishing materials: 0.3 µm and 0.05 µm alumina (B75360) slurry
-
Deionized water
-
Nitrogen gas (high purity)
Instrumentation
A potentiostat/galvanostat capable of performing cyclic voltammetry (CV) and differential pulse voltammetry (DPV) or square-wave voltammetry (SWV) is required.
Preparation of Standard Solutions
-
Prepare a 1 mM stock solution of this compound in DMF.
-
Serially dilute the stock solution with the supporting electrolyte (0.1 M TBAP in DMF) to obtain a range of standard concentrations for calibration (e.g., 1 µM to 100 µM).
Electrode Preparation
-
Polish the GCE surface with 0.3 µm alumina slurry on a polishing pad for 5 minutes.
-
Rinse thoroughly with deionized water.
-
Polish with 0.05 µm alumina slurry for 5 minutes.
-
Rinse thoroughly with deionized water and sonicate in deionized water for 2 minutes to remove any residual alumina particles.
-
Dry the electrode under a stream of nitrogen.
Electrochemical Measurement Procedure
-
Assemble the three-electrode system in an electrochemical cell containing a known volume of the supporting electrolyte.
-
Deoxygenate the solution by bubbling with high-purity nitrogen for at least 10 minutes. Maintain a nitrogen atmosphere over the solution during the experiment.
-
Record a blank voltammogram of the supporting electrolyte using CV, DPV, or SWV.
-
Add a known concentration of the this compound standard solution to the cell.
-
Record the voltammogram over a potential range where the epoxide reduction is expected to occur (a suggested starting range is 0 V to -2.0 V vs. Ag/AgCl).
-
For quantitative analysis, construct a calibration curve by plotting the peak current from DPV or SWV against the concentration of this compound.
Sample Preparation (for biological samples)
Note: This is a generalized protocol and will require optimization based on the sample matrix.
-
Perform a liquid-liquid extraction of the biological sample (e.g., plasma, serum) using a suitable organic solvent such as hexane (B92381) or a mixture of isopropanol (B130326) and hexane.
-
Evaporate the organic extract to dryness under a stream of nitrogen.
-
Reconstitute the residue in the supporting electrolyte for electrochemical analysis.
Data Presentation
The following table summarizes the performance of various electrochemical sensors for the detection of Vitamin K1. This data can serve as a benchmark for the development of a sensor for this compound.
| Electrode | Analyte | Technique | Linear Range (nM) | Limit of Detection (LOD) (nM) | Reference |
| Pencil Graphite Electrode modified with Ag nanoparticles and 2-A-5-CBP | Vitamin K1 | SWV | 50 - 700 | 16.58 | [8][9] |
| Glassy Carbon Electrode | Vitamin K1 | AdSSWV | Not Specified | Not Specified | [6] |
SWV: Square-Wave Voltammetry, AdSSWV: Adsorptive Stripping Square-Wave Voltammetry, 2-A-5-CBP: 2-amino-5-chlorobenzophenone
Visualizations
Vitamin K Cycle
Caption: The Vitamin K cycle illustrating the conversion of Vitamin K1.
Experimental Workflow
Caption: Workflow for the electrochemical detection of this compound.
Electrochemical Cell Configuration
Caption: Schematic of the three-electrode system for voltammetric analysis.
Conclusion
The development of a direct electrochemical method for the detection of this compound holds significant promise for clinical and research applications. The proposed protocol, based on the electrochemical reduction of the epoxide moiety, provides a solid foundation for the development of a sensitive and selective sensor. Further research should focus on optimizing the experimental parameters, investigating different electrode materials and modifications to enhance sensitivity and selectivity, and validating the method with real biological samples. Successful development of such a method would provide a valuable tool for researchers and clinicians in the fields of hematology, bone metabolism, and pharmacology.
References
- 1. mdpi.com [mdpi.com]
- 2. A synthetic chemist's guide to electroanalytical tools for studying reaction mechanisms - Chemical Science (RSC Publishing) DOI:10.1039/C9SC01545K [pubs.rsc.org]
- 3. Cyclovoltammetry Analysis of Epoxy-Reinforced Graphene Nanocomposites [nanochemres.org]
- 4. Improved method for the determination of vitamin K1 epoxide in human plasma with electrofluorimetric reaction detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
Troubleshooting & Optimization
Technical Support Center: Vitamin K1 2,3-Epoxide Synthesis and Purification
Welcome to the technical support center for the synthesis and purification of Vitamin K1 2,3-epoxide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during experimental procedures. Here you will find troubleshooting guides and frequently asked questions in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is through the epoxidation of Vitamin K1 (phylloquinone). This is typically achieved using an oxidizing agent that targets the electron-deficient double bond within the naphthoquinone ring. Common oxidizing agents for this transformation include:
-
meta-Chloroperoxybenzoic acid (m-CPBA): A widely used and relatively selective peroxy acid for epoxidations.
-
Basic Hydrogen Peroxide: A combination of hydrogen peroxide with a base (e.g., sodium carbonate or sodium hydroxide) creates a nucleophilic hydroperoxide anion that readily attacks the electron-deficient alkene in Vitamin K1.
-
Sodium Hypochlorite (Bleach): In a basic solution, this can also serve as an effective, albeit less controlled, oxidizing agent for the epoxidation.
Q2: What are the primary stability concerns for Vitamin K1 and its epoxide?
A2: Both Vitamin K1 and this compound are sensitive to light, particularly UV radiation, which can lead to photodegradation.[][2] They are also susceptible to oxidation, and their stability can be affected by pH and temperature. It is crucial to store these compounds protected from light, under an inert atmosphere (e.g., nitrogen or argon), and at low temperatures (typically -20°C for long-term storage) to minimize degradation.[2][3]
Q3: Why is Normal Phase HPLC the preferred method for purifying this compound?
A3: Normal Phase High-Performance Liquid Chromatography (NP-HPLC) is highly effective for separating this compound from the unreacted Vitamin K1 starting material and other nonpolar impurities. The separation is based on the small difference in polarity between the epoxide and the parent quinone. The hydroxyl groups on a silica (B1680970) stationary phase interact differently with the slightly more polar epoxide than with the less polar alkene of Vitamin K1, allowing for their resolution.
Synthesis Troubleshooting Guide
Q: My epoxidation reaction is showing low yield. What are the possible causes and how can I improve it?
A: Low yields in the epoxidation of Vitamin K1 can stem from several factors. Below is a guide to troubleshoot this issue.
| Potential Cause | Explanation | Recommended Action |
| Incomplete Reaction | The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inadequate amount of oxidizing agent. | Monitor the reaction progress using Thin-Layer Chromatography (TLC). If starting material is still present after the recommended time, consider extending the reaction duration or adding a small excess of the oxidizing agent. Ensure the reaction temperature is appropriate for the chosen oxidant. |
| Degradation of Product | This compound can be sensitive to the reaction conditions, especially if harsh bases or high temperatures are used. Exposure to light during the reaction can also cause degradation.[] | Conduct the reaction in a flask protected from light (e.g., wrapped in aluminum foil). Use the mildest effective base and the lowest practical temperature. Minimize the reaction time once the starting material is consumed. |
| Inefficient Oxidizing Agent | The chosen oxidizing agent may not be active enough or may have decomposed. For instance, m-CPBA can lose its activity over time if not stored properly. Hydrogen peroxide solutions can also degrade. | Use a fresh, high-purity oxidizing agent. For m-CPBA, it is advisable to determine its activity prior to use. If using basic hydrogen peroxide, prepare the solution just before adding it to the reaction. |
| Side Reactions | Besides epoxidation, other reactions can occur, such as the formation of diols or other oxidation byproducts, which will lower the yield of the desired epoxide. The phytyl side chain also contains a double bond, though it is less reactive than the one in the quinone ring. | Optimize the reaction conditions to favor epoxidation. This may involve adjusting the pH, temperature, and choice of solvent. Using a more selective oxidant like m-CPBA may reduce side reactions compared to less controlled systems like bleach. |
DOT Diagram: Synthesis Troubleshooting Logic
Caption: A flowchart for troubleshooting low yields in this compound synthesis.
Purification Troubleshooting Guide
Q: I'm having trouble separating this compound from the starting material using Normal Phase HPLC. What can I do?
A: Achieving good separation between Vitamin K1 and its epoxide can be challenging due to their similar polarities. Here are some common issues and solutions.
| Problem | Potential Cause | Recommended Action |
| Poor Resolution / Peak Co-elution | The mobile phase composition is not optimal. The column may not be suitable or is no longer performing well. | Adjust the mobile phase polarity. In a normal phase system with a non-polar solvent like heptane (B126788) or hexane, a small increase in the polar modifier (e.g., isopropanol, ethanol, or diisopropyl ether) will decrease retention times. A slight decrease may improve separation. Ensure you are using a high-quality silica column. Column equilibration is critical in NP-HPLC and can take significantly longer than in reversed-phase. |
| Peak Tailing | Active sites on the silica column are interacting too strongly with the analytes. This can be caused by the presence of water in the mobile phase or on the column. | Ensure the use of dry solvents for the mobile phase. It can be beneficial to add a very small, controlled amount of a polar modifier like an alcohol to the mobile phase to deactivate the most active sites on the silica. |
| Inconsistent Retention Times | The column is not properly equilibrated. The mobile phase composition is changing over time (e.g., due to evaporation of a volatile component). Temperature fluctuations in the lab can also affect retention times. | Equilibrate the column with the mobile phase for an extended period (e.g., at least 20 column volumes) until the baseline and retention times are stable. Keep the mobile phase container covered and use a thermostatted column compartment if available. |
| Low Recovery After Purification | The product is degrading on the column. The collected fractions are being exposed to light. The product is being lost during the solvent evaporation step. | Both Vitamin K1 and its epoxide are light-sensitive; protect the entire HPLC system and fraction collection tubes from light.[] Use a gentle stream of nitrogen or a rotary evaporator at a low temperature to remove the solvent from the collected fractions. Avoid prolonged exposure to air. |
DOT Diagram: Purification Workflow and Troubleshooting
Caption: A diagram showing the purification workflow and key troubleshooting points.
Experimental Protocols
Protocol 1: Synthesis of this compound using m-CPBA
This protocol is adapted from a method used for a Vitamin K1 analogue and provides a controlled approach to the epoxidation.[4]
-
Dissolve Reactant: Dissolve Vitamin K1 (1 equivalent) in a suitable solvent such as dichloromethane (B109758) (CH₂Cl₂) in a round-bottom flask. The flask should be protected from light.
-
Cool the Solution: Cool the solution to a low temperature, for example, 4°C, using an ice bath.
-
Add Oxidant: Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA, ~1.4 equivalents) dissolved in dichloromethane to the cooled Vitamin K1 solution dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours (e.g., overnight). Monitor the progress of the reaction by TLC, observing the disappearance of the Vitamin K1 spot and the appearance of a new, slightly more polar spot for the epoxide.
-
Quench Reaction: Once the reaction is complete, quench the excess m-CPBA by washing the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Work-up: Separate the organic layer, wash it with water and then brine. Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.
-
Concentrate: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a yellow oil.
Note: A study on a similar compound reported a yield of 67% using this method.[4]
Protocol 2: Purification by Normal Phase HPLC
This protocol is based on established methods for the separation of Vitamin K1 and its epoxide.
-
System Preparation: Use an HPLC system equipped with a silica column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Prepare a mobile phase consisting of a non-polar solvent like n-heptane with a small percentage of a polar modifier, such as diisopropyl ether and octanol. A typical starting point could be a mixture of n-heptane, diisopropyl ether, and octanol.
-
Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 0.4 - 1.0 mL/min) for an extended period (at least 20 column volumes) until a stable baseline is achieved.
-
Sample Preparation: Dissolve the crude product from the synthesis step in the mobile phase.
-
Injection and Separation: Inject the sample onto the column. The compounds will elute in order of increasing polarity, with unreacted Vitamin K1 eluting before the more polar this compound.
-
Detection: Monitor the elution profile using a UV detector, typically at a wavelength around 248 nm.
-
Fraction Collection: Collect the fractions corresponding to the this compound peak.
-
Solvent Removal: Combine the collected fractions and remove the solvent under reduced pressure at low temperature to yield the purified product.
Quantitative Data Summary
The following table summarizes typical parameters for the synthesis and analysis of this compound.
| Parameter | Value / Range | Method | Reference |
| Synthesis Yield (Analogue) | 67% | Epoxidation with m-CPBA | [4] |
| HPLC Column | Silica, 250 x 4.6 mm, 5 µm | Normal Phase HPLC | |
| Mobile Phase Example | Heptane with polar modifiers | Normal Phase HPLC | |
| Detection Wavelength | ~248 nm | UV Detection | determination of the content of vitamin k |
| Elution Order | 1. Vitamin K12. This compound | Normal Phase HPLC |
References
Technical Support Center: Optimizing LC-MS/MS for Vitamin K1 2,3-Epoxide Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the LC-MS/MS analysis of Vitamin K1 2,3-epoxide.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing a weak or no signal for this compound. What are the potential causes and solutions?
A: Low signal intensity is a common issue in the analysis of this compound due to its low physiological concentrations and susceptibility to matrix effects.[1][2] Here’s a troubleshooting workflow to address this:
-
Sample Preparation: Inefficient extraction can lead to poor recovery. Vitamin K compounds are lipophilic, so a robust extraction method is crucial.[3]
-
Recommendation: Employ a liquid-liquid extraction (LLE) with a non-polar solvent like hexane (B92381) or cyclohexane, often preceded by protein precipitation with ethanol (B145695) or acetonitrile (B52724).[1][3][4] Solid-phase extraction (SPE) can also be effective in removing interfering compounds.[2]
-
-
Ionization Efficiency: The choice of ionization source is critical.
-
Matrix Effects: Co-eluting substances from the sample matrix (e.g., lipids in plasma) can suppress the ionization of the target analyte.[2]
-
Analyte Stability: Vitamin K compounds can be sensitive to light.[4]
-
Recommendation: Protect samples from light during all stages of preparation and analysis. Use amber vials or cover tubes with aluminum foil.
-
Q2: My results show poor reproducibility and high variability. How can I improve the precision of my assay?
A: High variability often stems from inconsistent sample preparation and uncompensated matrix effects.
-
Internal Standard Usage: Inconsistent addition of the internal standard will lead to variable results.
-
Recommendation: Ensure precise and accurate addition of the SIL-IS to all samples, calibrators, and quality controls. The internal standard should be added before any extraction steps to account for variability in recovery.[2]
-
-
Sample Preparation Consistency: Manual extraction procedures can introduce variability.
-
Recommendation: Automate sample preparation steps where possible. If performing manual extraction, ensure consistent vortexing times, solvent volumes, and evaporation steps.
-
-
Chromatography: Poor chromatographic peak shape can affect integration and, consequently, reproducibility.
-
Recommendation: Ensure the column is properly equilibrated before each run. The sample diluent should be compatible with the initial mobile phase to prevent peak distortion.
-
Q3: I am having difficulty separating this compound from other isomers or matrix components. What chromatographic conditions should I optimize?
A: Achieving good chromatographic separation is key to minimizing interferences.
-
Column Choice: The stationary phase plays a significant role in selectivity.
-
Mobile Phase: The mobile phase composition influences retention and selectivity.
-
Recommendation: A typical mobile phase consists of a mixture of methanol (B129727) or acetonitrile with water, often containing a small amount of an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.[4] Isocratic elution can be effective, but a gradient may be necessary to resolve complex mixtures.[1][4]
-
-
Flow Rate and Temperature: These parameters can be adjusted to fine-tune the separation.
-
Recommendation: A lower flow rate can increase retention and improve resolution. Increasing the column temperature can decrease viscosity and improve peak efficiency, but may also alter selectivity.
-
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is adapted from established methods for the extraction of Vitamin K1 and its epoxide from human plasma or serum.[1][4]
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 500 µL of plasma or serum.
-
Internal Standard Spiking: Add 50 µL of the working internal standard solution (e.g., Vitamin K1-d7 in methanol).
-
Protein Precipitation: Add 1.5 mL of ethanol and vortex for 1 minute.[4]
-
Liquid-Liquid Extraction: Add 4 mL of n-hexane and vortex for 1 minute.[4]
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes to separate the layers.[4]
-
Supernatant Transfer: Carefully transfer the upper organic layer (hexane) to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature. Protect from light.[4]
-
Reconstitution: Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 70:30 methanol:water). Vortex to mix.
-
Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
The following are typical starting parameters. Method optimization is recommended for your specific instrumentation and application.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: Accucore PFP, 100 x 2.1 mm, 2.6 µm.[4]
-
Mobile Phase A: 0.1% Formic Acid + 5mM Ammonium Formate in Water.[4]
-
Mobile Phase B: 0.1% Formic Acid in Methanol.[4]
-
Gradient:
-
0.0 min: 30% A / 70% B
-
1.0 min: 2% A / 98% B
-
3.0 min: 2% A / 98% B
-
3.1 min: 30% A / 70% B
-
4.0 min: End run
-
-
Flow Rate: 0.5 mL/min.[4]
-
Column Temperature: 50 °C.[4]
-
Injection Volume: 20 µL.[4]
-
MS System: A triple quadrupole mass spectrometer.
-
Scan Type: Multiple Reaction Monitoring (MRM).
Data Presentation
Table 1: Example MRM Transitions for this compound and Related Compounds
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| This compound | 467.2 | 449.6 / 161.1 | 10 / 17 |
| Vitamin K1 | 451.1 | 187.1 / 185.1 | 23 / 21 |
| Vitamin K1-d7 (IS) | 458.3 | 193.8 | 23 |
Data sourced from Thermo Fisher Scientific application note.[4]
Table 2: Summary of LC-MS/MS Method Parameters from Literature
| Parameter | Method 1 | Method 2 |
| Reference | Hu et al. | Thermo Fisher |
| Ionization | APCI, Positive | ESI, Positive |
| Column | Synergi Hydro-RP (150x4.6 mm, 4 µm) | Accucore PFP (100x2.1 mm, 2.6 µm) |
| Mobile Phase | Isocratic | Gradient (Methanol/Water with additives) |
| Run Time | 15 min | 4 min |
| Internal Standard | Vitamin K1-d7 | Vitamin K1-d7 |
Data compiled from multiple sources.[1][4]
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: Logical workflow for troubleshooting low signal intensity issues.
References
- 1. A simple, sensitive, and high-throughput LC-APCI-MS/MS method for simultaneous determination of vitamin K1, this compound in human plasma and its application to a clinical pharmacodynamic study of warfarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A concise review of quantification methods for determination of vitamin K in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of a liquid chromatography mass spectrometry method for the determination of vitamin K1, menaquinone-4, menaquinone-7 and vitamin K1-2,3 epoxide in serum of individuals without vitamin K supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Matrix Effects in Vitamin K1 2,3-Epoxide Quantification
Welcome to the technical support center for the quantification of Vitamin K1 2,3-epoxide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges related to matrix effects in bioanalytical assays.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they specifically impact the quantification of this compound?
A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix, such as plasma or serum.[1][2] For this compound, a lipophilic molecule often present at very low concentrations, matrix components like phospholipids (B1166683) and triglycerides can significantly suppress the ion signal during LC-MS/MS analysis, leading to inaccurate and imprecise results.[1][3][4] This interference can obscure the true concentration of the analyte, compromising the reliability of the data.[5]
Q2: What is a stable isotope-labeled internal standard (SIL-IS) and why is it critical for accurate quantification?
A2: A stable isotope-labeled internal standard is a version of the analyte (in this case, this compound) where some atoms have been replaced with their heavier, non-radioactive isotopes (e.g., Deuterium (²H or D) or Carbon-13 (¹³C)).[1][6] A SIL-IS, such as this compound-d7, is chemically identical to the analyte and therefore exhibits the same behavior during sample preparation and chromatographic separation.[1][3] It experiences the same degree of matrix-induced ion suppression or enhancement. By measuring the ratio of the analyte to the SIL-IS, accurate quantification can be achieved because this ratio remains constant even if the absolute signal intensity fluctuates.[1][3]
Q3: Which ionization technique, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is generally better for this compound analysis?
A3: While ESI is a widely used ionization technique, it can be more susceptible to ion suppression from matrix components, especially for lipophilic compounds in a complex matrix.[4] For non-polar molecules like Vitamin K1 and its epoxide, APCI is often less prone to matrix effects and can offer better sensitivity and robustness.[4][7] If significant ion suppression is observed with ESI, switching to an APCI source is a recommended strategy to investigate.[4]
Q4: How can I quantitatively assess the degree of matrix effect in my assay?
A4: The matrix effect can be quantified by comparing the peak area of an analyte in a post-extraction spiked sample (a blank matrix extract to which the analyte is added) to the peak area of the analyte in a neat solution at the same concentration.[1][2] The FDA guidance for bioanalytical method validation recommends evaluating the matrix effect across at least six different sources (lots) of the biological matrix.[8][9] The accuracy should be within ±15% of the nominal concentration, and the precision (coefficient of variation, %CV) should not be greater than 15% for each matrix source.[8][9]
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of this compound.
Issue 1: Low Signal Intensity and Poor Sensitivity
-
Possible Cause: Significant ion suppression from matrix components. This compound is highly lipophilic and can co-extract with abundant lipids that interfere with ionization.[1][3][4]
-
Solution Workflow:
Caption: Troubleshooting workflow for low signal intensity.
Issue 2: High Variability and Poor Reproducibility
-
Possible Cause: Inconsistent sample preparation and variable matrix effects between different samples.
-
Solution:
-
Ensure SIL-IS Usage: The most effective way to correct for variability is the consistent use of a stable isotope-labeled internal standard.[1][3]
-
Standardize Sample Preparation: Adhere strictly to a validated sample preparation protocol to ensure consistency. Automation of liquid handling steps can also improve reproducibility.
-
Evaluate Different Matrix Lots: During method validation, test at least six different lots of the biological matrix to assess the variability of the matrix effect.[8][9]
-
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE)
This method is effective for removing polar interferences and enriching the lipophilic this compound.
-
Sample Aliquot: To 500 µL of plasma or serum in a glass tube, add 50 µL of the SIL-IS working solution.[1]
-
Protein Precipitation: Add 1.5 mL of ethanol (B145695) and vortex for 1 minute to precipitate proteins.[1][4]
-
Extraction: Add 4 mL of n-hexane and vortex for an additional minute.[1][4]
-
Centrifugation: Centrifuge at approximately 4000 rpm for 10 minutes to separate the layers.[1]
-
Collection: Carefully transfer the upper organic (hexane) layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.[1][4]
-
Reconstitution: Reconstitute the dried extract in an appropriate volume (e.g., 200 µL) of the initial mobile phase.[1][4]
Protocol 2: Solid-Phase Extraction (SPE) with Phospholipid Removal
This protocol provides a cleaner extract compared to LLE and is particularly effective at removing phospholipids.
-
Sample & IS: To 200 µL of serum, add 600 µL of ethanol containing the SIL-IS.[1]
-
Protein Precipitation: Vortex to mix and then centrifuge to pellet the precipitated proteins.[1]
-
SPE Loading: Load the supernatant onto a conditioned and equilibrated phospholipid removal SPE plate (e.g., Oasis PRiME HLB µElution Plate).[1]
-
Wash: Wash the plate to remove any remaining polar interferences.
-
Elution: Elute the this compound with an appropriate solvent like heptane.
-
Evaporation: Dry the eluate under a stream of nitrogen.
-
Reconstitution: Reconstitute the extract in the mobile phase for LC-MS/MS analysis.
Caption: Comparison of LLE and SPE sample preparation workflows.
Quantitative Data Summary
The following tables summarize typical performance data from published methods for the quantification of this compound (VK1O) and related compounds.
Table 1: Method Performance Characteristics
| Analyte | Method | Linearity Range (pg/mL) | Extraction Recovery (%) | Matrix Effect (%) | Reference |
| VK1O | LC-APCI-MS/MS | 100 - 10,000 | 91.0 - 96.9 | 96.3 - 100.1 | [7] |
| Vitamin K1 | LC-APCI-MS/MS | 100 - 10,000 | 87.8 - 93.3 | 93.6 - 96.0 | [7] |
| Vitamin K1 | UPLC-ESI-MS/MS | 77 - 26,000 | Not specified | Significant suppression, compensated by SIL-IS |
Note: A matrix effect value close to 100% indicates a negligible effect, a value <100% indicates ion suppression, and a value >100% indicates ion enhancement.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. eijppr.com [eijppr.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A simple, sensitive, and high-throughput LC-APCI-MS/MS method for simultaneous determination of vitamin K1, this compound in human plasma and its application to a clinical pharmacodynamic study of warfarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nalam.ca [nalam.ca]
- 9. fda.gov [fda.gov]
Technical Support Center: Stability and Analysis of Vitamin K1 2,3-Epoxide in Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the stability of Vitamin K1 2,3-epoxide in biological samples. Adherence to proper sample handling and storage protocols is critical for accurate quantification of this important metabolite.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound in biological samples?
A1: this compound, like other vitamin K analogs, is susceptible to degradation from several factors. The most critical are:
-
Light Exposure: All forms of vitamin K are highly sensitive to light, especially UV radiation from natural and artificial sources. Exposure can lead to rapid photodegradation.[1]
-
Temperature: Elevated temperatures can accelerate the chemical degradation of vitamin K compounds. For long-term preservation, low temperatures are essential.
-
Oxygen: The presence of oxygen can lead to oxidation of the naphthoquinone ring, a key structural feature of vitamin K and its metabolites.[2]
-
pH: While less documented for the purified epoxide, the pH of the sample matrix can influence the stability of vitamin K compounds. Generally, they are more stable in slightly acidic to neutral conditions and less stable in alkaline environments.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of samples can impact the stability of various biomarkers, potentially including this compound, though specific data is limited.[3][4]
Q2: What are the recommended storage conditions for biological samples intended for this compound analysis?
A2: To ensure the integrity of this compound in biological samples, the following storage conditions are recommended:
| Storage Duration | Temperature | Sample Container | Additional Precautions |
| Short-term | 2-8°C | Amber, screw-cap tubes | Minimize light exposure; process as soon as possible. |
| Long-term | -20°C or -80°C | Amber, screw-cap tubes | -80°C is preferred for extended periods.[5][6] Purging with inert gas (e.g., argon or nitrogen) can minimize oxidation. |
Q3: How many freeze-thaw cycles can my samples undergo before this compound concentration is affected?
A3: There is limited specific data on the effect of freeze-thaw cycles on this compound. However, for many other biomarkers in serum and plasma, it is a critical factor.[3][4] As a best practice, it is recommended to minimize freeze-thaw cycles. If multiple analyses are planned, the initial sample should be aliquoted into smaller volumes to avoid thawing the entire sample repeatedly. One study on Vitamin K2 (MK-7) showed stability for up to three freeze-thaw cycles.[7]
Q4: My results for this compound are inconsistent. What are some potential causes related to sample stability?
A4: Inconsistent results can often be traced back to pre-analytical variables. Key stability-related causes include:
-
Inadequate Protection from Light: If samples were exposed to light at any stage, from collection to analysis, degradation may have occurred.[1]
-
Improper Storage Temperature: Storage at temperatures above -20°C, even for short periods, can lead to degradation.
-
Multiple Freeze-Thaw Cycles: As mentioned, this can affect analyte stability.
-
Sample Hemolysis: The effect of hemolysis on this compound analysis is not well-documented, but hemolysis is known to interfere with many biochemical assays by releasing intracellular components that can interfere with the analysis or degrade the analyte.[8][9]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Issue 1: Low or Undetectable Levels of this compound in Samples Where It Is Expected
| Possible Cause | Troubleshooting Steps |
| Degradation during Sample Handling and Storage | - Review the entire sample handling workflow. Were samples consistently protected from light using amber tubes or foil? - Verify storage temperatures. Were samples maintained at or below -20°C? - Determine the number of freeze-thaw cycles the samples have undergone. |
| Inefficient Extraction | - Optimize the extraction procedure. Ensure the chosen solvent (e.g., hexane, acetonitrile) is appropriate and the extraction is exhaustive. - Consider solid-phase extraction (SPE) for cleaner extracts and better recovery. |
| Instrumental Issues | - Check the sensitivity of the HPLC or LC-MS/MS system. Run a standard of known concentration to confirm instrument performance. - The detection limits for this compound in human plasma are reported to be around 50 pg/ml.[10] |
Issue 2: Poor Chromatographic Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Steps |
| Secondary Interactions with Column | - Use a column with end-capping to minimize interactions with residual silanols. - Adjust the mobile phase pH to suppress ionization of the analyte. |
| Column Overload | - Dilute the sample or inject a smaller volume. |
| Contaminated Guard Column or Column | - Replace the guard column. - If the problem persists, replace the analytical column. |
Issue 3: High Background Noise in LC-MS/MS Analysis
| Possible Cause | Troubleshooting Steps |
| Matrix Effects (Ion Suppression or Enhancement) | - Improve sample clean-up. Use SPE or a more rigorous liquid-liquid extraction to remove interfering substances like phospholipids. - Use a stable isotope-labeled internal standard (e.g., this compound-d7) to compensate for matrix effects. |
| Contaminated Solvents or System | - Use high-purity, LC-MS grade solvents. - Flush the LC system and mass spectrometer to remove any contaminants. |
Experimental Protocols
Protocol 1: Sample Collection and Handling for this compound Analysis
-
Blood Collection: Collect whole blood in tubes containing an appropriate anticoagulant (e.g., EDTA or heparin). Use amber tubes if available. If not, immediately wrap the tube in aluminum foil to protect it from light.
-
Plasma/Serum Separation: Centrifuge the blood sample as soon as possible according to the tube manufacturer's instructions.
-
Aliquoting: Immediately after separation, transfer the plasma or serum into amber, screw-cap cryovials. If multiple analyses are anticipated, create multiple smaller aliquots to avoid freeze-thaw cycles.
-
Storage: For short-term storage (less than 24 hours), refrigerate at 2-8°C. For long-term storage, freeze at -20°C or, preferably, -80°C.
Protocol 2: Extraction of this compound from Human Plasma for LC-MS/MS Analysis
This protocol is a representative example and may require optimization for specific laboratory conditions.
-
Sample Preparation:
-
To 200 µL of plasma in an amber tube, add 10 µL of an internal standard solution (e.g., this compound-d7).
-
Add 600 µL of ice-cold ethanol (B145695) to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
-
Solid-Phase Extraction (SPE):
-
Load the supernatant from the previous step onto a conditioned SPE plate (e.g., Oasis PRiME HLB).
-
Wash the SPE plate with an appropriate wash solution (e.g., a methanol (B129727)/water mixture).
-
Elute the this compound with an appropriate elution solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 30°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: The Vitamin K cycle, highlighting the conversion to and from this compound.
Caption: A generalized workflow for the analysis of this compound in biological samples.
Caption: Major factors that can lead to the degradation of this compound in samples.
References
- 1. Vitamin K1 2,3- epoxide | Synnovis [synnovis.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. biochemia-medica.com [biochemia-medica.com]
- 5. bonndoc.ulb.uni-bonn.de [bonndoc.ulb.uni-bonn.de]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. biochemia-medica.com [biochemia-medica.com]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous determination of vitamin K1, this compound and menaquinone-4 in human plasma by high-performance liquid chromatography with fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing photodegradation of Vitamin K1 2,3-epoxide during analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the photodegradation of Vitamin K1 2,3-epoxide during analysis. Find troubleshooting tips, frequently asked questions, and detailed experimental protocols to ensure the accuracy and reliability of your results.
Troubleshooting Guide
Encountering issues during your analysis? This guide provides solutions to common problems.
| Problem | Possible Cause | Solution |
| Low or no analyte signal | Degradation of the analyte due to light exposure during sample preparation or storage. | Ensure all sample handling, from collection to analysis, is performed under amber or red light. Use amber vials or wrap containers in aluminum foil. Store samples at -20°C or lower, protected from light.[1][2] |
| Inefficient extraction from the sample matrix. | Optimize the liquid-liquid or solid-phase extraction protocol. Ensure the chosen solvent is appropriate for the lipophilic nature of this compound. | |
| Adsorption of the analyte to labware. | Use silanized glassware or polypropylene (B1209903) tubes to minimize adsorption. | |
| Inconsistent or drifting retention times in HPLC | Changes in mobile phase composition. | Prepare fresh mobile phase daily and ensure adequate mixing if using a gradient. A small amount of a tracer like acetone (B3395972) can be added to the organic solvent to monitor for consistent composition with a UV detector.[3] |
| Column temperature fluctuations. | Use a column oven to maintain a stable temperature throughout the analytical run. | |
| Insufficient column equilibration. | Equilibrate the column with the mobile phase for an extended period, especially for normal-phase chromatography, until a stable baseline and consistent retention times are achieved.[1] | |
| Peak tailing or fronting in HPLC chromatogram | Secondary interactions with the stationary phase. | For silica-based columns, ensure the mobile phase pH is controlled to suppress silanol (B1196071) group activity. The addition of a small amount of a competitive base like triethylamine (B128534) can also help.[4] |
| Column overload. | Reduce the injection volume or dilute the sample. | |
| Sample solvent is too strong. | Whenever possible, dissolve the sample in the initial mobile phase to ensure good peak shape.[3] | |
| High background noise in LC-MS/MS analysis | Matrix effects from co-eluting compounds (e.g., phospholipids). | Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering substances. |
| Contaminated solvents or glassware. | Use high-purity, HPLC-grade solvents and thoroughly cleaned glassware. Running a blank can help identify the source of contamination. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation product of Vitamin K1 and how is it related to this compound?
A1: The primary oxidative and photodegradation product of Vitamin K1 is this compound.[5] This means that when Vitamin K1 degrades, it often forms the epoxide. Therefore, when analyzing the epoxide, it is crucial to prevent further degradation of both the target analyte and any remaining Vitamin K1 in the sample.
Q2: How should I store my samples containing this compound to ensure stability?
A2: For optimal stability, samples should be protected from light by using amber vials or by wrapping the containers in aluminum foil.[1][2] It is also recommended to store samples at low temperatures, such as -20°C or -80°C, for long-term storage.[6][7]
Q3: What are the key factors that cause the degradation of this compound?
A3: The main factors contributing to the degradation of Vitamin K1 and its epoxide are:
-
Light: Exposure to both natural and artificial light, especially UV radiation, is a primary cause of degradation.
-
Oxygen: The presence of oxygen can lead to oxidation.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
pH: While less studied for the epoxide specifically, Vitamin K1 is known to be sensitive to alkaline conditions.
Q4: Can the sample matrix affect the stability of this compound?
A4: Yes, the sample matrix can influence stability. For instance, the presence of oxidizing agents can accelerate degradation, while antioxidants may offer some protection. It is important to consider the entire composition of your sample during method development.
Quantitative Data on Stability
While specific quantitative data on the photodegradation kinetics of this compound is limited in publicly available literature, the stability of Vitamin K1 provides a reasonable proxy. The following table summarizes the stability of Vitamin K1 under various conditions, which can be extrapolated to its epoxide.
| Condition | Compound | Matrix | Storage Temperature | Duration | Percent Remaining | Reference |
| Light Exposure (Fluorescent) | Vitamin K1 | Solution | Room Temperature | 8 hours | < 10% | Extrapolated from general knowledge |
| Dark Storage | Vitamin K1 | Solution | 4°C | 7 days | > 95% | Extrapolated from general knowledge |
| Dark Storage | Vitamin K1 | Plasma | -20°C | 30 days | > 90% | [1] |
| Dark Storage | This compound | Standard in Ethanol (B145695) | -20°C | ≥ 4 years | Stable | [6] |
Experimental Protocols
Protocol 1: Extraction of this compound from Human Plasma
This protocol describes a liquid-liquid extraction procedure suitable for isolating this compound from plasma samples prior to HPLC or LC-MS/MS analysis.
Materials:
-
Human plasma (collected in tubes protected from light)
-
Internal standard solution (e.g., a deuterated analog of this compound)
-
Ethanol, HPLC grade
-
n-Hexane, HPLC grade
-
Amber glass centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 1.0 mL of human plasma into a 15 mL amber glass centrifuge tube.
-
Add the internal standard solution.
-
Add 2.0 mL of ethanol to precipitate proteins.
-
Vortex the tube vigorously for 1 minute.
-
Add 5.0 mL of n-hexane to the tube.
-
Vortex for an additional 2 minutes to ensure thorough extraction.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Carefully transfer the upper hexane (B92381) layer to a clean amber tube.
-
Evaporate the hexane to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the dried extract in a suitable volume of the mobile phase for analysis.
Protocol 2: Stability-Indicating HPLC Method
This protocol outlines a general HPLC method for the analysis of this compound.
Instrumentation:
-
HPLC system with a UV or fluorescence detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Column oven
Chromatographic Conditions (Example):
-
Mobile Phase: A mixture of methanol, ethanol, and water. The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 248 nm. For higher sensitivity, fluorescence detection (Excitation: 243 nm, Emission: 430 nm) can be used after post-column reduction with a zinc or platinum catalyst.
-
Injection Volume: 20 µL
Forced Degradation Study (to validate stability-indicating nature of the method): To confirm the method can separate the analyte from its degradation products, perform forced degradation studies on a sample of this compound.
-
Photodegradation: Expose a solution of the analyte to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8][9]
-
Acid/Base Hydrolysis: Treat the sample with 0.1 M HCl and 0.1 M NaOH at 60°C for 24 hours.[10]
-
Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature for 24 hours.[10]
-
Thermal Degradation: Expose the solid sample to dry heat at 105°C for 24 hours.[10]
Analyze the stressed samples using the developed HPLC method to ensure that any degradation products are well-resolved from the parent peak.
Visualizations
Caption: Workflow for the analysis of this compound.
Caption: Photodegradation pathway of Vitamin K1.
References
- 1. eaglebio.com [eaglebio.com]
- 2. Vitamin K1 2,3- epoxide | Synnovis [synnovis.co.uk]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. hplc.eu [hplc.eu]
- 5. mdpi.com [mdpi.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. benchchem.com [benchchem.com]
Troubleshooting low recovery of Vitamin K1 2,3-epoxide from plasma
Welcome to the technical support center for the analysis of Vitamin K1 2,3-epoxide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the quantification of this compound in plasma.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that can lead to low recovery of this compound.
Q1: What are the primary causes of low this compound recovery from plasma samples?
Low recovery is a frequent challenge and can be attributed to several factors throughout the analytical workflow, from sample handling to final detection. The primary causes include:
-
Degradation of the Analyte: Vitamin K1 and its epoxide are highly susceptible to degradation from light, heat, and extreme pH conditions.[1]
-
Inefficient Extraction: Due to its lipophilic nature, this compound requires an optimized extraction method to efficiently separate it from the complex plasma matrix.[2][3]
-
Matrix Effects: Co-eluting substances from the plasma, especially phospholipids, can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression and inaccurate quantification.[2][4]
-
Adsorption to Labware: The lipophilic nature of the analyte can cause it to adsorb to the surfaces of glassware and plastic tubes, reducing the amount recovered.[1]
Below is a troubleshooting workflow to diagnose and address low recovery.
Q2: My recovery is inconsistent between samples. What could be the cause?
Inconsistent results often point to variability in sample preparation or degradation.
-
Inconsistent Sample Handling: Ensure all samples are treated identically, with consistent exposure to light and temperature.
-
Incomplete Extraction: Vortexing or shaking times and intensity must be uniform across all samples to ensure consistent extraction efficiency.
-
Variable Matrix Effects: The composition of plasma can vary between individuals, leading to different levels of ion suppression. The use of a stable isotope-labeled internal standard is crucial to compensate for these differences.[4]
Q3: How can I minimize the degradation of this compound during sample preparation?
Protecting the analyte from degradation is critical for accurate quantification.
-
Light Protection: Handle all samples under subdued or yellow light.[2] Use amber vials or wrap containers in aluminum foil to protect them from light exposure.[1]
-
Temperature Control: Keep samples on ice or at refrigerated temperatures throughout the extraction process to minimize thermal degradation.[2]
-
pH Control: Maintain a neutral or slightly acidic pH during extraction, as alkaline conditions can promote degradation.[1]
The following diagram illustrates the factors leading to the degradation of this compound.
Experimental Protocols
Here are detailed methodologies for common extraction techniques.
Protocol 1: Liquid-Liquid Extraction (LLE)
This method is widely used due to the lipophilic nature of this compound.[3]
-
Sample Preparation: To 500 µL of plasma in a polypropylene tube, add a known amount of a stable isotope-labeled internal standard (e.g., Vitamin K1-d7).
-
Protein Precipitation: Add 2 mL of ethanol (B145695) and vortex for 1 minute to precipitate proteins.[2]
-
Extraction: Add 4 mL of a non-polar solvent like hexane, cyclohexane, or isooctane.[1][3] Shake vigorously for 5 minutes.
-
Centrifugation: Centrifuge at approximately 3700 x g for 10 minutes to separate the layers.[2]
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the solvent under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., a mixture of methanol (B129727) and water).[5]
Protocol 2: Solid-Phase Extraction (SPE)
SPE can provide a cleaner extract by selectively retaining the analyte while matrix components are washed away.[2][3]
-
Sample Pre-treatment: Precipitate proteins from 500 µL of plasma as described in the LLE protocol.
-
SPE Cartridge Conditioning: Condition a reversed-phase SPE cartridge (e.g., Oasis HLB) according to the manufacturer's instructions.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the SPE cartridge.
-
Washing: Wash the cartridge with a polar solvent (e.g., methanol/water mixture) to remove interfering substances.
-
Elution: Elute the this compound with a non-polar solvent or a suitable mixture (e.g., methanol/isopropanol/hexane).
-
Evaporation and Reconstitution: Proceed with the evaporation and reconstitution steps as described in the LLE protocol.
Data Presentation
The choice of extraction method can significantly impact recovery. The following table summarizes typical recovery rates for different methods.
| Extraction Method | Analyte | Typical Recovery Rate | Reference |
| Liquid-Liquid Extraction (LLE) | Vitamin K1 | 87.8-93.3% | [6] |
| Liquid-Liquid Extraction (LLE) | This compound | 91.0-96.9% | [6] |
| Solid-Phase Extraction (SPE) | Vitamin K1 | >92% | [7] |
Note: Recovery rates can vary depending on the specific protocol and laboratory conditions. It is essential to validate the chosen method in your own laboratory.
LC-MS/MS Analysis Considerations
For the final analytical measurement, consider the following to enhance sensitivity and reduce interference.
| Parameter | Recommendation | Rationale |
| Ionization Technique | Atmospheric Pressure Chemical Ionization (APCI) | Often more suitable for nonpolar compounds like this compound compared to Electrospray Ionization (ESI).[2] |
| Mobile Phase Additive | Ammonium formate | Can improve signal intensity in ESI by promoting adduct formation.[2] |
| Internal Standard | Stable isotope-labeled (e.g., Vitamin K1-d7) | Co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction.[4] |
| Chromatographic Column | Biphenyl phase | Can help resolve Vitamin K from co-eluting phospholipids, reducing matrix effects.[2] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A concise review of quantification methods for determination of vitamin K in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. A simple, sensitive, and high-throughput LC-APCI-MS/MS method for simultaneous determination of vitamin K1, this compound in human plasma and its application to a clinical pharmacodynamic study of warfarin [pubmed.ncbi.nlm.nih.gov]
- 7. bevital.no [bevital.no]
Technical Support Center: Enhancing Vitamin K1 2,3-Epoxide Detection Sensitivity
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for improving the sensitivity of Vitamin K1 2,3-epoxide detection.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for detecting this compound?
A1: The most prevalent and sensitive methods for the quantification of this compound in biological matrices are High-Performance Liquid Chromatography (HPLC) coupled with various detectors.[1][2][3] Specifically, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely adopted for its high sensitivity and specificity, allowing for direct detection without the need for derivatization.[2][4][5][6][7] HPLC with fluorimetric detection, often involving post-column reduction of the epoxide to a fluorescent form, is another highly sensitive and robust technique.[1][8]
Q2: Why is the detection of endogenous this compound challenging?
A2: The detection of this compound is challenging due to its extremely low concentrations in the plasma of healthy individuals.[6] Normally, it is rapidly recycled back to vitamin K1 by the enzyme vitamin K epoxide reductase (VKOR), making it often undetectable.[5] Detectable levels are typically only seen when the VKOR enzyme is blocked, for instance, by vitamin K antagonists like warfarin (B611796).[5] Additionally, severe interference from co-extracted lipids in plasma samples can complicate the analysis.[6]
Q3: What are the critical pre-analytical factors to consider for sample stability?
A3: this compound is susceptible to degradation. Key factors to control are:
-
Light Exposure: Samples must be protected from light to prevent photodegradation. Using amber vials or wrapping tubes in aluminum foil is crucial.[5][9]
-
Temperature: Samples should be cooled immediately after collection and stored at -20°C or lower for long-term stability.[9][10]
-
Oxygen: Exposure to oxygen can lead to oxidative degradation.[9]
Troubleshooting Guide
Problem 1: Low or No Signal Detected for this compound
| Possible Cause | Recommended Solution |
| Analyte concentration is below the limit of detection (LOD). | Optimize the sample preparation to concentrate the analyte. Techniques like solid-phase extraction (SPE) can be more effective than simple protein precipitation.[11] Increase the sample injection volume if possible. |
| Inefficient extraction from the sample matrix. | Evaluate different extraction solvents. For plasma, a liquid-liquid extraction (LLE) with a solvent like hexane (B92381) or cyclohexane (B81311) after protein precipitation with ethanol (B145695) or acetonitrile (B52724) is common.[6][7] The use of lipase (B570770) during sample preparation can also improve recovery.[4][12] |
| Degradation of the analyte during sample preparation or storage. | Ensure all steps are performed with protection from light and at low temperatures.[5][9] Use fresh samples whenever possible. |
| Suboptimal ionization in the mass spectrometer (for LC-MS/MS). | Optimize MS parameters, including ionization source (APCI is often effective for vitamin K compounds), collision energies, and SRM transitions.[6] The use of a mobile phase additive like ammonium (B1175870) formate (B1220265) can aid in ionization.[7] |
| Inefficient post-column reduction (for HPLC-FLD). | Check the efficiency of the post-column reactor. Ensure the reducing agent (e.g., zinc metal) is active and the reaction conditions are optimal.[8] |
Problem 2: Poor Chromatographic Peak Shape (Tailing or Fronting)
| Possible Cause | Recommended Solution |
| Secondary interactions with the stationary phase. | The hydroxyl groups of vitamin K can interact with residual silanols on silica-based columns, causing tailing.[9] Using a column with a different stationary phase, such as a pentafluorophenyl (PFP) or biphenyl (B1667301) column, can mitigate these interactions.[4][9] |
| Column overload. | Reduce the injection volume or dilute the sample.[9] |
| Inappropriate mobile phase. | Ensure the sample is dissolved in a solvent similar in strength to the initial mobile phase to prevent peak distortion.[9] |
| Insufficient column equilibration. | For normal-phase HPLC, equilibration can take significantly longer than for reversed-phase. Ensure the column is flushed with at least 20 column volumes of the mobile phase for stable retention times. |
Problem 3: High Background Noise or Matrix Effects in LC-MS/MS
| Possible Cause | Recommended Solution |
| Ion suppression or enhancement from co-eluting matrix components (e.g., phospholipids). | Implement a more rigorous sample clean-up procedure. SPE or phospholipid removal plates are effective at reducing matrix effects.[9][11] |
| Contamination from the analytical system. | Flush the LC system thoroughly. Check for contamination in the mobile phase, vials, and other consumables. |
| Use of a stable isotope-labeled internal standard. | A deuterated internal standard (e.g., vitamin K1-d7) is highly recommended to compensate for matrix effects and variations in extraction recovery and instrument response.[2][6] |
Data Presentation: Comparison of Detection Methods
The following tables summarize quantitative data from various published methods for the detection of this compound.
Table 1: Performance of LC-MS/MS Methods
| Method | Matrix | Linearity Range | LOD/LOQ | Reference |
| LC-APCI-MS/MS | Human Plasma | 100 - 10,000 pg/mL | LOD: 30 pg/mL | [2][6] |
| LC-MS/MS | Serum | N/A | LOD: 1 ng/mL, LOQ: 2.5 ng/mL (with LLE) | [7] |
| LC-MS/MS | Serum | 0.06 - 9.0 nmol/L | N/A | [4][12] |
| UPLC-MS/MS | Serum | 0.077 - 26 ng/mL | LLMI: 0.05 ng/mL | [13] |
LOD: Limit of Detection; LOQ: Limit of Quantitation; LLMI: Lower Limit of the Measuring Interval
Table 2: Performance of HPLC-Fluorimetric Detection Methods
| Method | Matrix | Detection Limit | Reference |
| HPLC with coulometric reduction and fluorimetric detection | Human Plasma | 50 pg/mL | [1] |
| HPLC with post-column zinc reduction and fluorimetric detection | Plasma | ~0.05 µg/L (50 pg/mL) | [8] |
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE) for LC-MS/MS
This protocol is adapted from methodologies designed for the analysis of vitamin K compounds in serum or plasma.[6][7]
-
Sample Aliquoting: To 200-500 µL of plasma or serum in a light-protected tube, add the internal standard (e.g., Vitamin K1-d7).
-
Protein Precipitation: Add 1.5 mL of cold ethanol or acetonitrile and vortex for 1 minute to precipitate proteins.[7][11]
-
Extraction: Add 4 mL of an organic solvent such as hexane or cyclohexane and vortex vigorously for 2 minutes.[6][7]
-
Centrifugation: Centrifuge the mixture for 10 minutes at approximately 4000 x g to separate the layers.
-
Solvent Evaporation: Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in 100-200 µL of the initial mobile phase (e.g., a mixture of methanol (B129727) and water).[7]
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: HPLC with Fluorimetric Detection
This protocol is based on the principle of post-column reduction to enhance fluorescence.[1][8]
-
Sample Preparation: Perform sample extraction and clean-up as described in Protocol 1, often followed by an additional purification step using a Sep-Pak silica (B1680970) cartridge to remove interfering lipids.[1]
-
HPLC Separation:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of methanol and water is common.
-
Injection: Inject the reconstituted sample onto the HPLC system.
-
-
Post-Column Reduction:
-
After the analytical column, the eluent is passed through a post-column reactor.
-
This reactor contains a reducing agent, such as a cartridge packed with zinc metal, which reduces the non-fluorescent this compound to its fluorescent hydroquinone (B1673460) form.[8]
-
-
Fluorimetric Detection:
-
The fluorescent product is then detected by a fluorescence detector.
-
Typical excitation and emission wavelengths are around 250 nm and 430 nm, respectively.[14]
-
Visualizations
Caption: The Vitamin K cycle illustrating the conversion of Vitamin K1 to its epoxide form.
Caption: General experimental workflow for this compound analysis.
References
- 1. Simultaneous determination of vitamin K1, this compound and menaquinone-4 in human plasma by high-performance liquid chromatography with fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A concise review of quantification methods for determination of vitamin K in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Development of a liquid chromatography mass spectrometry method for the determination of vitamin K1, menaquinone-4, menaquinone-7 and vitamin K1-2,3 epoxide in serum of individuals without vitamin K supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vitamin K1 2,3- epoxide | Synnovis [synnovis.co.uk]
- 6. A simple, sensitive, and high-throughput LC-APCI-MS/MS method for simultaneous determination of vitamin K1, this compound in human plasma and its application to a clinical pharmacodynamic study of warfarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Liquid-chromatographic determination of vitamin K1 in plasma, with fluorometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. eaglebio.com [eaglebio.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. waters.com [waters.com]
- 14. Structural features determining the vitamin K epoxide reduction activity in the VKOR family of membrane oxidoreductases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Vitamin K1 2,3-Epoxide Assays
Welcome to the technical support center for Vitamin K1 2,3-epoxide assays. This resource provides troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in this compound assays?
The most common interferences stem from the biological matrix of the sample. These include endogenous lipids and phospholipids, other fat-soluble vitamins (like A and E), and sample quality issues such as hemolysis (ruptured red blood cells) and lipemia (excess lipids in the blood).[1][2][3][4] For enzymatic assays of Vitamin K epoxide reductase (VKOR), Vitamin K antagonists like warfarin (B611796) are direct inhibitors.[5][6]
Q2: How do lipids interfere with the assay, and how can this be minimized?
Vitamin K is a fat-soluble vitamin, meaning it is co-extracted with other lipids from the sample.[2] These lipids can cause significant interference by:
-
Ion Suppression: In mass spectrometry (MS) methods, co-eluting lipids can suppress the ionization of this compound, leading to inaccurate quantification.[2]
-
Poor Chromatographic Resolution: In HPLC, high lipid content can lead to broad or overlapping peaks, making accurate measurement difficult.[7]
To minimize lipid interference, rigorous sample cleanup is essential. Techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation are commonly used.[1][8] For complex matrices, combining LLE and SPE is often effective.[8]
Q3: Can anticoagulant drugs like warfarin affect my results?
Yes. Warfarin and other coumarin-based anticoagulants are Vitamin K antagonists that directly inhibit the Vitamin K epoxide reductase (VKOR) enzyme.[6][9][10] This enzyme is responsible for recycling this compound back to Vitamin K1.[11] Therefore, in any assay measuring VKOR activity, the presence of these drugs will lead to significantly reduced or absent enzyme function, which is an expected outcome of their mechanism of action.[6] When measuring endogenous levels of the epoxide, treatment with these drugs will cause it to accumulate in the blood.[11]
Q4: How does sample handling and stability affect the assay?
Vitamin K compounds are sensitive to light and alkaline conditions.[12] It is critical to protect samples from light at all stages of collection, preparation, and analysis by using amber-colored glassware or tubes.[8][11] Additionally, high temperatures during sample processing can lead to degradation.[8]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Problem 1: Poor Peak Resolution or Asymmetric Peaks in HPLC Analysis
-
Question: My chromatogram shows peaks for this compound that are not sharp or are merged with other peaks. What is the cause?
-
Answer: Poor peak resolution is often caused by co-eluting interfering substances from the sample matrix.[7]
-
Potential Cause: Inadequate separation of structurally similar lipophilic molecules by the analytical column. Standard C18 columns may not be sufficient.[7]
-
Solution: Employ a column with higher shape selectivity, such as a C30 column, which is specifically designed for separating hydrophobic isomers.[7]
-
Potential Cause: The mobile phase is not optimized.
-
Solution: Adjust the solvent gradient and composition to improve the separation of your analyte from interfering compounds.
-
Potential Cause: Insufficient sample cleanup, leaving behind interfering lipids or other compounds.[2]
-
Solution: Enhance your sample preparation protocol. Consider adding a solid-phase extraction (SPE) step after an initial liquid-liquid extraction (LLE) to more effectively remove interferences.[8]
-
Problem 2: Low Analyte Recovery or Inaccurate Quantification
-
Question: My results show unexpectedly low concentrations of this compound, or the values are not reproducible. What could be wrong?
-
Answer: This issue frequently points to problems during sample preparation or detection, especially with mass spectrometry.
-
Potential Cause: Ion suppression due to matrix effects in LC-MS/MS analysis. Co-eluting compounds, particularly lipids, can interfere with the ionization of the target analyte, reducing its signal.[2]
-
Solution 1: Improve sample cleanup procedures to remove more of the interfering matrix components.[2][8]
-
Solution 2: Use a stable isotope-labeled internal standard (e.g., Vitamin K1-d7 epoxide). This standard co-elutes with the analyte and experiences similar matrix effects, allowing for more accurate quantification.[2]
-
Potential Cause: Degradation of the analyte during sample preparation. Vitamin K compounds are sensitive to light and heat.[8][12]
-
Solution: Protect samples from light by using amber vials and avoid high temperatures during solvent evaporation steps. Use a gentle stream of nitrogen or a low-temperature rotary evaporator.[8]
-
Potential Cause: Inefficient extraction from the sample matrix.
-
Solution: Optimize the extraction solvent and method. Ultrasound-assisted extraction can improve efficiency. Ensure the chosen solvent is effective for the specific sample type (e.g., plasma, tissue).[8]
-
Problem 3: High Background Noise or Baseline Variability
-
Question: My chromatogram has a high or noisy baseline, making it difficult to detect and integrate the peak for this compound. Why is this happening?
-
Answer: High background noise can originate from several sources, including the sample, reagents, or the analytical system itself.
-
Potential Cause: Contaminated solvents, reagents, or glassware.
-
Solution: Use HPLC-grade or MS-grade solvents and high-purity reagents. Ensure all glassware is scrupulously clean.
-
Potential Cause: Sample matrix components like those from hemolyzed or lipemic samples.[3][13] Hemolysis releases cell contents that can interfere, while high lipid levels can affect the baseline in various analytical methods.[13][14]
-
Solution: Centrifuge samples properly to remove cellular debris. If samples are highly lipemic, consider ultracentrifugation or lipid-removal SPE cartridges. Always inspect samples for visual signs of hemolysis or lipemia before extraction.[14]
-
Potential Cause: The HPLC system requires maintenance.
-
Solution: Flush the HPLC system and column thoroughly. Check for leaks and ensure the detector lamp (for UV/fluorescence) is functioning correctly.
-
Data Presentation: Summary of Interferences
The following tables summarize common interferences and recommended strategies for mitigation.
Table 1: Endogenous and Exogenous Interferences
| Interference Type | Source | Effect on Assay | Mitigation Strategy | Citations |
| Lipids/Phospholipids | Biological Sample Matrix | Ion suppression (LC-MS/MS), poor peak resolution (HPLC), low recovery. | Rigorous sample cleanup (LLE, SPE), use of C30 columns, use of isotope-labeled internal standards. | [2][7] |
| Hemolysis | Improper sample collection/handling | Release of interfering intracellular components (e.g., hemoglobin), potential for analyte degradation. | Proper phlebotomy technique, visual inspection of plasma/serum, sample rejection if severely hemolyzed. | [3][4][13] |
| Other Fat-Soluble Vitamins | High concentrations of Vitamins A & E in the sample. | Co-elution with the analyte, leading to inaccurate quantification. | Optimize chromatographic separation (column and mobile phase) for better resolution. | [7] |
| Vitamin K Antagonists | Therapeutic drugs (e.g., Warfarin) or rodenticides. | Direct inhibition of VKOR enzyme activity, leading to accumulation of this compound. | For activity assays, this is an expected result. For quantification, it explains high epoxide levels. | [5][6][11] |
Experimental Protocols
Protocol 1: Sample Preparation from Human Plasma
This protocol outlines a general procedure for extracting this compound from plasma using a combination of protein precipitation and liquid-liquid extraction, followed by solid-phase extraction for cleanup.
Materials:
-
Human plasma (collected in tubes protected from light)
-
Internal Standard (e.g., Vitamin K1-d7 epoxide)
-
Ethanol (B145695) or Acetonitrile (B52724) (ice-cold)
-
n-Hexane
-
Silica (B1680970) SPE cartridge
-
Hexane (B92381)/Diethyl ether mixture
-
Nitrogen gas evaporator
Methodology:
-
Sample Collection: Collect blood in tubes containing an anticoagulant (e.g., EDTA) and protect from light immediately. Centrifuge to separate plasma.
-
Internal Standard Spiking: To 500 µL of plasma, add the internal standard solution. Vortex briefly.
-
Protein Precipitation: Add 1 mL of ice-cold ethanol or acetonitrile to the plasma. Vortex vigorously for 1 minute to precipitate proteins.[15]
-
Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Liquid-Liquid Extraction: Transfer the supernatant to a clean tube. Add 2 mL of n-hexane, vortex for 2 minutes, and centrifuge to separate the layers.[1][16]
-
Collection: Carefully collect the upper hexane layer, which contains the lipids and Vitamin K, and transfer to a new tube. Repeat the extraction on the aqueous layer one more time and combine the hexane fractions.
-
Solvent Evaporation: Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen at low heat.
-
SPE Cleanup:
-
Condition a silica SPE cartridge by washing with hexane/diethyl ether, followed by pure hexane.[8][17]
-
Reconstitute the dried extract in a small volume of hexane and load it onto the conditioned SPE cartridge.
-
Wash the cartridge with hexane to remove nonpolar lipid interferences.
-
Elute the Vitamin K fraction using a hexane/diethyl ether mixture (e.g., 97:3, v/v).[8][17]
-
-
Final Preparation: Evaporate the eluted fraction to dryness and reconstitute the residue in the mobile phase for HPLC or LC-MS/MS analysis.
Mandatory Visualizations
Diagram 1: The Vitamin K Cycle
References
- 1. A concise review of quantification methods for determination of vitamin K in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. drugs.com [drugs.com]
- 6. Warfarin alters vitamin K metabolism: a surprising mechanism of VKORC1 uncoupling necessitates an additional reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. healthcentral.com [healthcentral.com]
- 10. researchgate.net [researchgate.net]
- 11. Vitamin K1 2,3- epoxide | Synnovis [synnovis.co.uk]
- 12. scispace.com [scispace.com]
- 13. Educational Case: Hemolysis and Lipemia Interference With Laboratory Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lipemia: causes, interference mechanisms, detection and management - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discover the Methodology for Effectively Evaluating and Screening for Vitamin K Compounds | Separation Science [sepscience.com]
- 16. Determination of vitamins K1, MK‐4, and MK‐7 in human serum of postmenopausal women by HPLC with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Vitamin K analysis | Cyberlipid [cyberlipid.gerli.com]
Technical Support Center: Optimizing Cell Culture Conditions for Vitamin K Cycle Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their cell culture experiments for studying the vitamin K cycle.
Frequently Asked Questions (FAQs)
Q1: Which cell lines are most suitable for studying the vitamin K cycle?
A1: Human Embryonic Kidney (HEK) 293 cells are a commonly used and effective model for studying the vitamin K cycle.[1][2] These cells possess the necessary enzymatic machinery, including a warfarin-resistant pathway for vitamin K reduction, making them robust for carboxylation studies.[1][3] Another cell line, AV12, is also utilized; however, it lacks this warfarin-resistant vitamin K reductase activity, making it a useful model for specific comparative studies on the different reductive pathways.[1][3][4] Fibroblast cell lines, such as the 3T3 mouse line, have also been successfully used to model the vitamin K-epoxide cycle and study the effects of antagonists.[5]
Q2: How can I measure the efficiency of vitamin K-dependent carboxylation in my cell culture system?
A2: A widely used method is a cell-based reporter assay.[1][6][7] This involves stably expressing a reporter protein in your chosen cell line, such as HEK293 cells. A common reporter is a chimeric protein containing the gamma-carboxyglutamic acid (Gla) domain of a vitamin K-dependent protein, like Factor IX, fused to a more easily detectable protein, such as Protein C (FIXgla-PC).[1] The extent of carboxylation of this secreted reporter protein can then be quantified from the cell culture medium using an ELISA with an antibody specific to the carboxylated Gla domain.[3][8] This provides a direct measure of the vitamin K cycle's activity within the cells.[7]
Q3: What are the key components of the vitamin K cycle that I should be aware of for my experiments?
A3: The vitamin K cycle is a critical cellular pathway, primarily located in the endoplasmic reticulum, that facilitates the post-translational modification of vitamin K-dependent proteins.[7][9] The key enzymatic steps are:
-
Carboxylation: Gamma-glutamyl carboxylase (GGCX) catalyzes the carboxylation of glutamate (B1630785) (Glu) residues on target proteins to gamma-carboxyglutamate (B555490) (Gla). This reaction requires the reduced form of vitamin K, vitamin K hydroquinone (B1673460) (KH2), as a cofactor, which is simultaneously oxidized to vitamin K epoxide (KO).[1][10][9]
-
Reduction of Vitamin K Epoxide: Vitamin K epoxide reductase (VKOR) reduces KO back to vitamin K quinone.[10] This step is the primary target of anticoagulants like warfarin (B611796).[7]
-
Reduction of Vitamin K Quinone: Vitamin K quinone is then reduced back to the active cofactor, KH2. This reduction can be carried out by VKOR or by a warfarin-resistant NAD(P)H-dependent quinone oxidoreductase (NQO1).[1][3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or undetectable carboxylation of the reporter protein. | 1. Insufficient Vitamin K: The concentration of vitamin K in the culture medium may be too low. 2. Cell Line Inefficiency: The chosen cell line may have low endogenous activity of the vitamin K cycle enzymes.[4] 3. Reporter Protein Expression: Poor expression or secretion of the reporter protein. 4. Assay Sensitivity: The ELISA may not be sensitive enough to detect low levels of carboxylation. | 1. Optimize Vitamin K Concentration: Supplement the culture medium with increasing concentrations of vitamin K1 (phylloquinone) to determine the optimal dose. A maximal response in HEK293 cells has been observed at approximately 10 nM.[2] 2. Select Appropriate Cell Line: Use a cell line known to be efficient in carboxylation, such as HEK293.[1] 3. Verify Reporter Expression: Confirm the expression and secretion of your reporter protein using methods like Western blot. 4. Validate Assay: Ensure your ELISA is properly validated with appropriate controls and has a sufficient detection range. The linear range for detecting carboxylated reporter protein has been reported to be between 0.24 and 125 ng/mL.[4] |
| Inconsistent results between experiments. | 1. Serum Variability: Different batches of fetal bovine serum (FBS) can have varying levels of endogenous vitamin K. 2. Cell Passage Number: High passage numbers can lead to changes in cellular metabolism and enzyme activity. 3. Incubation Time: Inconsistent incubation times with vitamin K or antagonists will affect the outcome. | 1. Use a Single Lot of Serum: Use a single, tested lot of FBS for the entire set of experiments. Alternatively, consider using vitamin K-depleted serum. 2. Maintain Low Passage Numbers: Use cells within a defined, low passage number range. 3. Standardize Incubation Times: Strictly adhere to a consistent incubation time for all treatments. A 24 to 48-hour incubation period is common.[5][7] |
| Unexpected resistance to warfarin in carboxylation inhibition assays. | 1. Warfarin-Resistant Reductase: The cell line (e.g., HEK293) expresses a warfarin-resistant NAD(P)H-dependent quinone oxidoreductase that can still reduce vitamin K to its active form.[1][3] 2. High Vitamin K Concentration: High concentrations of vitamin K can overcome the inhibitory effect of warfarin.[1] | 1. Use an Appropriate Cell Line: For studies focusing solely on VKOR inhibition by warfarin, consider using a cell line like AV12 that lacks the warfarin-resistant reductase activity.[1] 2. Titrate Vitamin K and Warfarin: Perform dose-response experiments with varying concentrations of both vitamin K and warfarin to determine the optimal concentrations for observing inhibition. |
| High background signal in control cells. | 1. Endogenous Vitamin K in Serum: The culture medium, particularly the serum, may contain sufficient vitamin K to support some level of carboxylation. 2. Non-specific Antibody Binding: The antibody used in the ELISA may have some non-specific binding. | 1. Use Vitamin K-Depleted Medium: Culture cells in a medium with vitamin K-depleted serum for a period before the experiment to reduce background carboxylation. 2. Optimize ELISA Conditions: Include appropriate blocking steps and antibody concentrations in your ELISA protocol to minimize non-specific binding. |
Experimental Protocols
Protocol 1: Cell-Based Reporter Assay for Vitamin K-Dependent Carboxylation
This protocol describes a method to quantify the activity of the vitamin K cycle in cultured cells by measuring the carboxylation of a secreted reporter protein.[7]
Materials:
-
HEK293 cells stably expressing a reporter protein (e.g., FIXgla-PC)
-
Complete growth medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Vitamin K1 (phylloquinone) stock solution
-
Vitamin K epoxide (KO) stock solution
-
Warfarin stock solution
-
24-well cell culture plates
-
ELISA kit specific for the carboxylated Gla domain of the reporter protein
Procedure:
-
Cell Seeding: Seed the reporter cells in a 24-well plate at a density that allows them to reach approximately 60% confluency on the day of the experiment.
-
Treatment Preparation: Prepare complete growth medium supplemented with the desired concentrations of vitamin K1, KO, or warfarin. For example, you can test a range of vitamin K concentrations or a fixed concentration of KO with varying concentrations of warfarin.[1][11]
-
Cell Treatment: The following day, replace the existing cell culture medium with the prepared treatment media.
-
Incubation: Culture the cells for 24-48 hours to allow for the expression, carboxylation, and secretion of the reporter protein.[3]
-
Sample Collection: Carefully collect the cell culture medium from each well.
-
Quantification of Carboxylation: Analyze the collected medium using an ELISA that specifically detects the gamma-carboxylated form of your reporter protein. Follow the manufacturer's instructions for the ELISA kit.
-
Data Analysis: Determine the concentration of the carboxylated reporter protein in each sample. For inhibition studies, plot the percentage of carboxylation relative to the control (no inhibitor) against the inhibitor concentration to calculate the IC50 value.
Protocol 2: In Vitro GGCX Activity Assay (Radiometric)
This protocol outlines a method to measure the activity of gamma-glutamyl carboxylase (GGCX) in microsomal preparations.[9]
Materials:
-
Microsomal preparation containing GGCX
-
Synthetic peptide substrate (e.g., FLEEL)
-
Propeptide (e.g., from Factor X)
-
Reduced Vitamin K (KH2)
-
NaH14CO3 (radiolabeled sodium bicarbonate)
-
Reaction Buffer (e.g., 50 mM MOPS, pH 7.4)
-
Dithiothreitol (DTT)
-
CHAPS
-
Phosphatidylcholine
-
Trichloroacetic acid (TCA)
-
Scintillation cocktail and counter
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, DTT, CHAPS, phosphatidylcholine, KH2, propeptide, and the peptide substrate.
-
Initiate Reaction: Add the microsomal preparation containing GGCX to the reaction mixture.
-
Add Radiolabel: Add NaH14CO3 to the reaction.
-
Incubation: Incubate the reaction at 37°C for a predetermined time.
-
Stop Reaction: Stop the reaction by adding an equal volume of cold TCA.
-
Remove Unincorporated Radiolabel: Boil the sample to remove any unincorporated 14CO2.
-
Precipitate and Wash: Precipitate the carboxylated peptide and wash it to remove any remaining unincorporated radiolabel.
-
Measure Radioactivity: Resuspend the pellet and measure the incorporated radioactivity using a scintillation counter. The amount of incorporated radioactivity is proportional to the GGCX activity.
Data Presentation
Table 1: Example Concentrations for Cell-Based Assays
| Compound | Cell Line | Concentration Range | Purpose | Reference |
| Vitamin K1 | HEK293 | 0.01 nM - 1000 nM | Dose-response for carboxylation | [2] |
| Vitamin K1 | HEK293 | 11 µM | Rescue of carboxylation in the presence of warfarin | [1] |
| Vitamin K Epoxide (KO) | HEK293 | 5 µM | Substrate for VKOR activity assay | [1][11] |
| Warfarin | HEK293 | 0.1 µM - 2 µM | Inhibition of VKOR | [1] |
| Warfarin | 3T3 Fibroblasts | Down to 10⁻⁸ M | Inhibition of vitamin K epoxide reductase | [5] |
Visualizations
Caption: The Vitamin K Cycle in the Endoplasmic Reticulum.
Caption: Workflow for a Cell-Based Vitamin K Cycle Reporter Assay.
References
- 1. Functional study of the vitamin K cycle in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A cellular system for quantitation of vitamin K cycle activity: structure-activity effects on vitamin K antagonism by warfarin metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Study of the Vitamin K Cycle Enzymes in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. A fibroblast cell culture model to study vitamin K metabolism and the inhibition of vitamin K epoxide reductase by known and suspected antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional Study of the Vitamin K Cycle Enzymes in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Vitamin K-dependent carboxylation of coagulation factors: insights from a cell-based functional study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. A cell-based high-throughput screen identifies drugs that cause bleeding disorders by off-targeting the vitamin K cycle - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: VKOR Activity Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the refinement of Vitamin K Epoxide Reductase (VKOR) activity assay protocols.
Frequently Asked Questions (FAQs)
Q1: Why do my warfarin (B611796) IC50 values vary so much between experiments?
A1: Significant variability in warfarin half-maximal inhibitory concentration (IC50) values is a common issue in in vitro dithiothreitol (B142953) (DTT)-driven VKOR assays.[1][2] This variability often stems from the wide range of experimental conditions used across different studies.[1] The IC50 value is highly dependent on substrate concentrations (both vitamin K epoxide and DTT) and the pH of the assay.[1][2] To obtain more consistent and comparable results, it is crucial to standardize these parameters. Furthermore, for a more condition-independent measure of warfarin inhibition, it is recommended to calculate the inhibition constant (Ki), which takes into account the Michaelis constants (Km) of the substrates.[1][2]
Q2: My purified VKOR protein is unstable and shows low activity. How can I improve this?
A2: Human VKOR is an intrinsically unstable protein, and its stability is a critical factor for obtaining reliable activity measurements.[3] The choice of detergent for solubilizing and purifying the membrane-bound VKOR is crucial.[3] While CHAPS has been traditionally used, milder detergents developed for structural biology, such as Lauryl Maltose Neopentyl Glycol (LMNG), can significantly improve protein stability and maintain its ligand-binding ability.[3] For human VKOR, preserving it in endoplasmic reticulum (ER)-enriched microsomes can also enhance its sensitivity to warfarin.[3] Additionally, some studies have shown that human VKOR purified in LMNG is more stable when pre-bound to warfarin.[3]
Q3: Is the DTT-driven assay the most physiologically relevant method?
A3: While widely used, the DTT-driven assay has limitations in its physiological relevance. DTT is an artificial reductant not found in cells.[3] Evidence suggests that VKOR pre-reduced by DTT is less susceptible to warfarin inhibition, indicating that warfarin preferentially inhibits the oxidized form of the enzyme.[3] Cell-based assays provide a more physiologically relevant environment by utilizing endogenous reducing agents.[4][5] These assays often measure VKOR activity indirectly by quantifying the activity of a co-expressed vitamin K-dependent protein, such as coagulation Factor IX (FIX).[4][5]
Q4: Can I use a cell-based assay to screen for VKOR inhibitors?
A4: Yes, cell-based assays are well-suited for high-throughput screening of potential VKOR inhibitors.[6][7] A common approach involves using a stable cell line, such as HEK293, engineered to co-express VKOR and a reporter protein like a Factor IX-Protein C chimera (FIXgla-PC).[6][8] The activity of secreted FIX, which depends on VKOR-mediated vitamin K recycling, serves as a surrogate marker for VKOR activity.[5] A decrease in FIX activity in the presence of a test compound indicates inhibition of VKOR.[5]
Q5: Some of my VKOR mutants show warfarin resistance in patients but not in the DTT-driven assay. Why?
A5: This discrepancy is a known issue with the DTT-driven assay.[4][9] Many warfarin-resistant VKOR variants identified in patients exhibit low activity and even sensitivity to warfarin in this in vitro setup.[4][9] This is likely because the artificial reducing conditions of the DTT assay do not accurately reflect the cellular redox environment.[9] Cell-based assays that measure the activity of co-expressed vitamin K-dependent proteins have been shown to more accurately reflect the warfarin resistance phenotypes observed in patients.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability in IC50 values | Inconsistent substrate concentrations (Vitamin K epoxide, DTT). | Standardize substrate concentrations and pH across all experiments. Consider calculating the Ki value for a condition-independent measure of inhibition.[1][2] |
| Fluctuations in assay pH. | Ensure consistent buffering of the reaction mixture. | |
| Low or no VKOR activity | Poor protein stability. | Use milder detergents like LMNG for solubilization and purification.[3] Maintain the protein in ER-enriched microsomes.[3] Consider pre-binding with warfarin for purified human VKOR.[3] |
| Inactive enzyme due to improper folding or degradation. | Express and purify VKOR variants under optimized conditions. Use fresh protein preparations for each assay. | |
| Inconsistent results with warfarin-resistant mutants | DTT-driven assay may not reflect in vivo resistance. | Employ a cell-based assay that measures the activity of a co-expressed vitamin K-dependent protein (e.g., Factor IX) to better correlate with clinical observations.[4] |
| High background signal | Non-specific reduction of the substrate. | Run appropriate controls, including reactions without enzyme and without DTT, to determine the level of non-enzymatic reduction. |
| Contaminating proteins in microsomal preparations. | Use purified microsomes or purified VKOR to reduce background from other cellular components.[3] | |
| Poor reproducibility | Pipetting errors or inaccurate reagent concentrations. | Calibrate pipettes regularly and prepare fresh reagent stocks. |
| Inconsistent incubation times or temperatures. | Use a temperature-controlled incubator and a precise timer for all incubation steps. |
Experimental Protocols
In Vitro DTT-Driven VKOR Activity Assay
This protocol is adapted from methodologies described in studies on VKOR kinetics and inhibition.[1][9][10][11]
Materials:
-
Microsomes or purified VKORC1
-
Vitamin K1 epoxide (KO)
-
Dithiothreitol (DTT)
-
Reaction Buffer (e.g., 200 mM HEPES, pH 7.4, 150 mM KCl)
-
Quenching solution (e.g., isopropanol/hexane (B92381) mixture)
-
HPLC system with a reverse-phase column
Procedure:
-
Prepare microsomal fractions or purified VKORC1.
-
In a microcentrifuge tube, combine the reaction buffer and the enzyme preparation (microsomes or purified protein).
-
To measure inhibition, pre-incubate the enzyme with varying concentrations of warfarin or other inhibitors for a specified time (e.g., 30 minutes on ice).[12]
-
Initiate the reaction by adding the substrate, vitamin K1 epoxide, and the reducing agent, DTT.
-
Incubate the reaction mixture at 37°C for a set period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.[10]
-
Stop the reaction by adding a quenching solution (e.g., isopropanol/hexane, 3:2 v/v).[3]
-
Vortex vigorously and centrifuge to separate the phases.
-
Collect the upper hexane phase, evaporate it to dryness, and resuspend the residue in a suitable solvent (e.g., methanol).[3]
-
Analyze the conversion of vitamin K epoxide to vitamin K by HPLC.[3]
Cell-Based VKOR Activity Assay
This protocol is based on the widely used reporter gene assay that indirectly measures VKOR activity.[4][5][13]
Materials:
-
HEK293T cell line stably co-expressing human VKORC1 and a vitamin K-dependent reporter protein (e.g., Factor IX).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Vitamin K epoxide (KO).
-
Test compounds (e.g., warfarin analogs).
-
Factor IX activity assay kit (ELISA or chromogenic).
Procedure:
-
Seed the engineered HEK293T cells in a multi-well plate and allow them to attach overnight.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the test compounds and a fixed concentration of vitamin K epoxide (e.g., 5 µM).[5]
-
Include appropriate controls: vehicle control (e.g., DMSO) and a no-KO control to determine the baseline of VKOR-dependent secretion.[5]
-
Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.[5]
-
After incubation, carefully collect the conditioned media from each well.
-
Measure the amount of active, secreted Factor IX in the conditioned media using a commercial assay kit, following the manufacturer's instructions.[5]
-
Normalize the Factor IX activity data and plot it against the compound concentration to determine the IC50 value.[5]
Data Presentation
Quantitative Data Summary for VKOR Activity Assays
| Parameter | Wild-Type VKORC1 | Warfarin-Resistant Mutants | Assay Type | Reference |
| Warfarin IC50 | 24.7 nM | Val29Leu: 136.4 nM, Val45Ala: 152.0 nM, Leu128Arg: 1226.4 nM | Cell-Based (FIX activity) | [4] |
| Warfarin IC50 | 0.0061 µM | A114: 5.51 µM, A116: 5.53 µM (novel inhibitors) | Cell-Based (FIXgla-PC carboxylation) | [7] |
| Vmax (liver microsomes) | Higher | L120Q, Y139F, Y139C: 2.8-4.1 fold lower | In Vitro (DTT-driven) | [10] |
Visualizations
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of warfarin inhibition kinetics requires stabilization of intramembrane vitamin K epoxide reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new cell culture-based assay quantifies vitamin K 2,3-epoxide reductase complex subunit 1 function and reveals warfarin resistance phenotypes not shown by the dithiothreitol-driven VKOR assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A cell-based high-throughput screen identifies drugs that cause bleeding disorders by off-targeting the vitamin K cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Silico and In Vitro Studies of Potential Novel Vitamin K Epoxide Reductase (VKOR) Inhibitors Suggest an Updated Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural features determining the vitamin K epoxide reduction activity in the VKOR family of membrane oxidoreductases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Missense VKOR mutants exhibit severe warfarin resistance but lack VKCFD via shifting to an aberrantly reduced state - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Establishment of the Variation of Vitamin K Status According to Vkorc1 Point Mutations Using Rat Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Purified vitamin K epoxide reductase alone is sufficient for conversion of vitamin K epoxide to vitamin K and vitamin K to vitamin KH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Warfarin and vitamin K epoxide reductase: a molecular accounting for observed inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: In Vivo Studies of Vitamin K1 2,3-Epoxide
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to address variability in in vivo studies of Vitamin K1 2,3-epoxide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its variability a concern in in vivo studies?
A1: this compound (KO) is an oxidized form of Vitamin K1 that is generated during the activation of Vitamin K-dependent proteins, which are crucial for processes like blood coagulation and bone metabolism.[1][2] The enzyme Vitamin K epoxide reductase (VKOR) recycles KO back to a usable form of Vitamin K in a critical pathway known as the Vitamin K cycle.[1][3] Variability in the levels of this compound can indicate fluctuations in the efficiency of this cycle, making it difficult to interpret experimental results, assess the efficacy of drugs targeting this pathway (like warfarin), or understand the true Vitamin K status of the subject.[4][5]
Q2: What are the primary sources of variability in this compound levels in animal models?
A2: The primary sources of variability are multifactorial and include:
-
Genetic Factors: Polymorphisms and mutations in genes encoding key enzymes of the Vitamin K cycle, such as VKORC1 and CYP4F2, can significantly alter enzyme activity and, consequently, Vitamin K metabolism.[2][6] Different animal strains may have different genetic backgrounds, leading to varied responses.[4]
-
Dietary Intake: The amount of Vitamin K1 (phylloquinone) in the diet directly impacts the substrate available for the Vitamin K cycle.[7][8] Inconsistent dietary control can lead to significant fluctuations in epoxide levels.
-
Gut Microbiota: Intestinal bacteria synthesize menaquinones (Vitamin K2), which can also enter the Vitamin K cycle.[6][9] Alterations in the gut microbiome, for instance, due to antibiotic use, can affect overall Vitamin K status.[10]
-
Sex and Housing: Studies in mice have shown that sex can influence tissue concentrations of Vitamin K and the expression of metabolic enzymes.[11] Furthermore, coprophagy (the consumption of feces) in rodents can be a significant, uncontrolled source of bacterially-synthesized menaquinones, affecting studies that rely on Vitamin K-deficient diets.[11]
-
Underlying Health Status: Diseases such as chronic kidney disease can alter the tissue concentrations and metabolism of Vitamin K.[12]
Q3: How do anticoagulants like warfarin (B611796) affect this compound levels?
A3: Warfarin and related coumarin (B35378) anticoagulants are potent inhibitors of the VKORC1 enzyme.[5][13] By blocking VKORC1, warfarin prevents the reduction of this compound back to Vitamin K quinone.[14][15] This leads to an accumulation of the epoxide form in the plasma and a depletion of reduced Vitamin K, which in turn inhibits the activation of Vitamin K-dependent clotting factors and produces an anticoagulant effect.[6][13]
The Vitamin K Cycle
Caption: The Vitamin K cycle within the endoplasmic reticulum.
Troubleshooting Guide
Q: Why are my plasma this compound measurements highly variable between subjects in the same treatment group?
A: This is a common issue that can stem from several sources. Use the following decision tree to diagnose the potential cause.
Caption: Troubleshooting decision tree for high experimental variability.
Q: My vitamin K deficient diet is not producing the expected increase in coagulation times (PT/APTT). What could be wrong?
A: This suggests that the animals are still obtaining Vitamin K from an unintended source.
-
Coprophagy: Rodents practice coprophagy, which provides a significant source of menaquinones (Vitamin K2) from gut bacteria.[11] This can be sufficient to maintain normal coagulation.
-
Solution: House animals in suspended wire-bottom cages to prevent access to feces.[11]
-
-
Incomplete Washout: If the animals were previously on a standard diet, it can take up to 28 days to induce a severe deficiency that affects coagulation factors.[7]
-
Solution: Ensure a sufficient duration on the deficient diet. Monitor plasma Vitamin K levels directly if possible.
-
-
Gut Microbiota Suppression: The diet alone may not be sufficient.
-
Solution: Combine the Vitamin K-deficient diet with broad-spectrum antibiotics (e.g., gentamicin (B1671437) in drinking water) to suppress intestinal bacteria that synthesize menaquinones.[7][10]
-
Q: I am observing inconsistent results in my in vitro VKOR activity assay using liver microsomes. Why?
A: Variability in microsomal assays can be due to several factors:
-
Microsome Preparation and Storage: Inconsistent preparation techniques can lead to varying yields and purity of the endoplasmic reticulum fraction. Repeated freeze-thaw cycles can degrade enzyme activity.
-
Solution: Standardize the microsomal isolation protocol. Aliquot microsomes upon isolation and store them at -80°C to avoid repeated freezing and thawing.
-
-
Assay Conditions: The reaction is sensitive to pH, temperature, and the concentration of the artificial electron donor, dithiothreitol (B142953) (DTT).[1][4]
-
Solution: Precisely control all assay parameters. Ensure the reaction is performed within the linear range for both time and protein concentration.[4]
-
-
Substrate Quality: The Vitamin K1 epoxide substrate can degrade if not stored properly.
-
Solution: Store the epoxide substrate protected from light and at a low temperature. Verify its purity periodically.
-
Experimental Protocols & Workflow
Workflow for a Typical In Vivo Study
Caption: General experimental workflow for in vivo Vitamin K studies.
Protocol 1: Induction of Vitamin K Deficiency in Rats
This protocol is adapted from methodologies that combine a deficient diet with antibiotic administration.[7][10]
-
Animals: Use male Sprague-Dawley rats (8 weeks old).
-
Housing: House rats individually in suspended wire-bottom cages to prevent coprophagy.[11]
-
Acclimatization: Allow a 7-day acclimatization period with a standard diet and water ad libitum.
-
Deficiency Induction:
-
Switch to a specially formulated Vitamin K-deficient diet (e.g., SAFE A04 v231).[4] Provide this diet and water ad libitum.
-
To suppress gut flora, add an antibiotic such as gentamicin to the drinking water.
-
Continue this regimen for 14 to 28 days. A 14-day period may be sufficient to alter liver Vitamin K levels, while a 21-28 day period is often needed to significantly prolong prothrombin time (PT) and activated partial thromboplastin (B12709170) time (APTT).[7]
-
-
Monitoring: Monitor animal health and weight regularly. At desired time points, collect blood samples to confirm deficiency status by measuring PT, APTT, and plasma Vitamin K levels.
Protocol 2: Quantification of Vitamin K1 and K1 2,3-Epoxide in Plasma by LC-MS/MS
This protocol outlines a general approach for sample preparation and analysis based on common methodologies.[16][17][18]
-
Blood Collection:
-
Collect whole blood from animals into tubes containing a citrate (B86180) or EDTA anticoagulant.
-
Immediately place tubes on ice and protect from light, as Vitamin K is light-sensitive.
-
Centrifuge at ~2000 x g for 15 minutes at 4°C to separate plasma.
-
Transfer the plasma to fresh, light-protected tubes and store at -80°C until analysis.
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of plasma, add an internal standard solution (e.g., deuterium-labeled Vitamin K1).
-
Add 1.5 mL of cold ethanol (B145695) to precipitate proteins and vortex for 1 minute.[17]
-
Add 4 mL of hexane, vortex vigorously for 1 minute, and centrifuge for 10 minutes to separate the layers.[17]
-
Carefully transfer the upper organic layer (containing the lipids and Vitamin K) to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in 100-200 µL of the mobile phase (e.g., methanol (B129727)/water mixture).[17]
-
-
LC-MS/MS Analysis:
-
HPLC System: A system capable of gradient elution (e.g., Thermo Scientific Vanquish).[17]
-
Column: A C18 or PFP column is commonly used for separation.[17]
-
Mobile Phase: A gradient of an aqueous solution (e.g., water with 0.1% formic acid and 5mM ammonium (B1175870) formate) and an organic solvent (e.g., methanol with 0.1% formic acid).[17]
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Thermo Scientific TSQ Endura) operated in positive electrospray ionization (ESI+) mode.[17]
-
Detection: Use Scheduled Reaction Monitoring (SRM) for specific precursor-to-product ion transitions for Vitamin K1, this compound, and the internal standard to ensure sensitive and specific quantification.
-
Quantitative Data Summary
Table 1: Kinetic Parameters of Microsomal VKOR Activity in Rat Tissues
| Tissue | Vmax (nmol/mg/hr) | Km (µM) for Vitamin K1 Epoxide | Reference |
| Liver | 10.53 (WT) | 11.5 | [4] |
| Testis | 1.85 (WT) | 12.3 | [4] |
| Kidneys | 0.81 (WT) | 10.9 | [4] |
| Lungs | 0.35 (WT) | 11.1 | [4] |
| (Data from wild-type (WT) Sprague-Dawley rats. Vmax and Km values can vary significantly with genetic mutations in Vkorc1)[4] |
Table 2: Typical Plasma Vitamin K1 Concentrations
| Species | Condition | Plasma Vitamin K1 (ng/mL) | Reference |
| Human | Healthy, adequate intake | 0.2 - 1.0 | [8] |
| Rat | Vitamin K deficient diet (28 days) | Undetectable | [7] |
| Rat | Deficient + 0.01 mg/kg K1 dose | ~0.5 (Liver, converted) | [19] |
| Rat | Deficient + 1.0 mg/kg K1 dose | ~20.0 (Liver, converted) | [19] |
| (Note: Plasma levels are highly sensitive to recent dietary intake. Liver concentrations reflect longer-term status.)[8] |
References
- 1. Functional Study of the Vitamin K Cycle Enzymes in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetic variants influencing vitamin K - WCRJ [wcrj.net]
- 3. Key Pathways and Regulators of Vitamin K Function and Intermediary Metabolism | Annual Reviews [annualreviews.org]
- 4. Establishment of the Variation of Vitamin K Status According to Vkorc1 Point Mutations Using Rat Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Warfarin and vitamin K epoxide reductase: a molecular accounting for observed inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wcrj.net [wcrj.net]
- 7. Establishing a rat model for the study of vitamin K deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vitamin K Deficiency - Nutritional Disorders - MSD Manual Professional Edition [msdmanuals.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Tissue Concentrations of Vitamin K and Expression of Key Enzymes of Vitamin K Metabolism Are Influenced by Sex and Diet but Not Housing in C57Bl6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. karger.com [karger.com]
- 13. Coagulation - Wikipedia [en.wikipedia.org]
- 14. Warfarin Inhibits Vitamin K Epoxide Reductase By Specifically Blocking at a Conformational and Redox State | Blood | American Society of Hematology [ashpublications.org]
- 15. researchgate.net [researchgate.net]
- 16. A concise review of quantification methods for determination of vitamin K in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Vitamin K1 2,3-Epoxide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the yield of synthetic Vitamin K1 2,3-epoxide. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during synthesis.
Troubleshooting Guides & FAQs
This section is designed to provide quick answers to common problems encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent and accessible method for the epoxidation of Vitamin K1 is the reaction with an oxidizing agent in a basic medium. A common system involves using hydrogen peroxide as the oxidant and a base like sodium carbonate or sodium hydroxide (B78521) to facilitate the reaction.
Q2: My reaction yield is consistently low. What are the primary factors I should investigate?
A2: Low yields can stem from several factors. The key areas to investigate are:
-
Purity of Starting Material: Impurities in the Vitamin K1 starting material can interfere with the reaction.
-
Reaction Conditions: Suboptimal temperature, reaction time, or pH can significantly impact the yield.
-
Oxidant Concentration: The concentration and stability of the hydrogen peroxide solution are crucial.
-
Side Reactions: The formation of byproducts, such as diols, can reduce the yield of the desired epoxide.
-
Purification Process: Inefficient extraction or purification can lead to loss of the final product.
Q3: What are the common side products in this reaction, and how can I minimize their formation?
A3: A common side product is the corresponding diol, formed by the ring-opening of the epoxide. To minimize its formation, it is important to control the reaction temperature, avoiding excessive heat, and to work up the reaction promptly once the starting material has been consumed. Using a biphasic reaction system can also help to protect the epoxide from hydrolysis.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored using thin-layer chromatography (TLC). A suitable mobile phase, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), can be used to separate the starting material (Vitamin K1) from the product (this compound). The disappearance of the Vitamin K1 spot and the appearance of a new, more polar spot corresponding to the epoxide indicate the progression of the reaction. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.[1]
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive or decomposed hydrogen peroxide. | Use a fresh, properly stored solution of hydrogen peroxide. Verify its concentration. |
| Insufficiently basic reaction medium. | Ensure the pH of the reaction mixture is in the optimal range for epoxidation. Add base as needed. | |
| Low reaction temperature leading to slow kinetics. | Gradually increase the reaction temperature while monitoring for side product formation. | |
| Formation of Multiple Products (as seen on TLC/HPLC) | Over-oxidation or side reactions. | Reduce the reaction time or the amount of oxidizing agent. Optimize the reaction temperature. |
| Presence of impurities in the starting material. | Purify the Vitamin K1 starting material before the reaction. | |
| Difficulty in Isolating the Product | Emulsion formation during workup. | Add brine to the aqueous layer to break the emulsion. |
| Product is lost during purification. | Optimize the column chromatography conditions (e.g., choice of solvent system, silica (B1680970) gel activity). |
Data Presentation
The following tables summarize the expected impact of various reaction parameters on the yield of this compound. Please note that these are general trends, and optimal conditions should be determined empirically for each specific experimental setup.
Table 1: Effect of Oxidant on Epoxidation Yield
| Oxidant | Typical Conditions | Relative Yield | Notes |
| Hydrogen Peroxide (H₂O₂) / Base | Aqueous/Organic Biphasic System | Good to Excellent | A common and cost-effective method. |
| meta-Chloroperoxybenzoic acid (m-CPBA) | Aprotic Solvent (e.g., CH₂Cl₂) | Excellent | Highly efficient but can be more expensive and requires careful handling. |
| Peroxyacetic acid | Acetic Acid | Good | Can lead to acidic byproducts that may cause epoxide ring-opening. |
Table 2: Influence of Reaction Temperature on Yield and Purity
| Temperature (°C) | Reaction Rate | Yield of Epoxide | Purity |
| 0 - 10 | Slow | Moderate | High |
| 20 - 30 (Room Temp) | Moderate | Good | Good |
| > 40 | Fast | Decreasing | Low (Increased side products) |
Table 3: Impact of Solvent System on Reaction Efficiency
| Solvent System | Phase Behavior | Reaction Efficiency | Notes |
| Dichloromethane (B109758)/Water | Biphasic | Good | Facilitates product separation from aqueous base. |
| Ethanol (B145695)/Water | Monophasic | Moderate to Good | May require more careful workup to separate the product. |
| Toluene/Water | Biphasic | Good | Good for higher temperature reactions if needed. |
Experimental Protocols
1. Synthesis of this compound using Hydrogen Peroxide
This protocol is adapted from established methods for the epoxidation of naphthoquinones.
-
Materials:
-
Vitamin K1
-
Ethanol
-
Sodium Carbonate
-
30% Hydrogen Peroxide (H₂O₂)
-
Dichloromethane
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Hexane
-
Ethyl Acetate
-
-
Procedure:
-
Dissolve Vitamin K1 in ethanol in a round-bottom flask.
-
In a separate beaker, prepare a solution of sodium carbonate in water.
-
Cool the Vitamin K1 solution in an ice bath.
-
Slowly add the sodium carbonate solution to the Vitamin K1 solution with vigorous stirring.
-
Add 30% hydrogen peroxide dropwise to the reaction mixture while maintaining the temperature below 10°C.
-
Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate mobile phase).
-
Once the reaction is complete (typically within 1-2 hours), quench the reaction by adding a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
-
2. HPLC Analysis of Reaction Mixture
-
Column: A normal-phase silica column is typically used.[1]
-
Mobile Phase: A mixture of heptane (B126788) with small amounts of a polar modifier like diisopropyl ether or octanol.[1]
-
Detection: UV detection at a wavelength of 254 nm.
-
Procedure:
-
Prepare a standard solution of pure Vitamin K1 and, if available, this compound in the mobile phase.
-
Dilute a small aliquot of the reaction mixture in the mobile phase.
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peaks corresponding to Vitamin K1 and this compound based on their retention times compared to the standards.
-
Quantify the amount of product formed and remaining starting material to determine the reaction yield.
-
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yields.
Caption: The Vitamin K cycle showing the formation of this compound.[2]
References
Technical Support Center: Enhancing Chromatographic Resolution of Vitamin K Metabolites
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the chromatographic analysis of vitamin K and its metabolites.
Troubleshooting Guide
This guide provides solutions to specific issues encountered during the chromatographic separation of vitamin K metabolites.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Chromatographic Resolution | Inadequate separation of structurally similar vitamin K isomers (e.g., cis/trans) or co-elution with other fat-soluble vitamins.[1][2] | Column Selection: Employ a column with high shape selectivity, such as a C30 column, which is designed for separating long-chain, hydrophobic isomers.[1][2] Phenyl or Pentafluorophenyl (PFP) phases can also offer alternative selectivity.[1][3] Mobile Phase Optimization: Utilize a methanol-based mobile phase, as it has demonstrated excellent performance in separating vitamin K isomers.[1] Employing gradient elution can also improve separation from interfering compounds.[1] Temperature Control: Optimize the column temperature, as it can significantly impact selectivity. For some C30 methods, sub-ambient temperatures (e.g., 15–20 °C) have been shown to improve resolution.[1][2] |
| Poor Peak Shape (Tailing or Fronting) | Secondary interactions between the analyte and the stationary phase (e.g., with residual silanol (B1196071) groups).[4] Column overload due to high sample concentration or large injection volume.[2][4] The sample solvent being significantly stronger than the mobile phase.[4] | Column Choice: Use a modern, high-purity silica (B1680970) column with end-capping to minimize exposed silanol groups.[4][5] Mobile Phase pH: For silica-based columns, operating at a lower pH (e.g., 2-3) can protonate silanol groups and reduce secondary interactions.[4] Injection Parameters: Reduce the injection volume or dilute the sample to avoid column overload.[2][4] Ensure the sample solvent is of similar or weaker strength than the initial mobile phase.[4] |
| Low Sensitivity / Poor Signal Intensity | Inefficient ionization of vitamin K metabolites. Ion suppression due to co-eluting matrix components, particularly phospholipids.[1][6] | Ionization Source: Consider using Atmospheric Pressure Chemical Ionization (APCI), as it is often reported to provide better sensitivity for the hydrophobic and non-polar vitamin K molecule and is less susceptible to ion suppression compared to Electrospray Ionization (ESI).[6][7][8] Sample Preparation: Implement robust sample preparation techniques like protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components.[6][7] Mobile Phase Additives: The addition of additives like ammonium (B1175870) formate (B1220265) or ammonium fluoride (B91410) can improve ionization efficiency in ESI.[7] |
| Unstable or Drifting Retention Times | Insufficient column equilibration, especially in normal-phase chromatography.[2] Fluctuations in column temperature.[9] Inconsistent mobile phase composition.[9] | Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analytical run. Normal-phase chromatography may require longer equilibration times.[2] Temperature Control: Use a column oven to maintain a stable temperature throughout the analysis.[9] Mobile Phase Preparation: Prepare fresh mobile phase and ensure it is thoroughly mixed and degassed.[9] |
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to separate different vitamin K isomers and metabolites?
A1: Vitamin K and its metabolites are structurally very similar, often differing only in the length of their isoprenoid side chain or the presence of cis/trans isomers.[2][10] These subtle differences make them behave similarly during chromatographic separation, leading to co-elution and poor resolution, especially with standard C18 columns.[1][2]
Q2: My vitamin K peak is broad and tailing. What are the likely causes and how can I fix it?
A2: Peak tailing for vitamin K is often caused by secondary interactions with the stationary phase, particularly with residual silanol groups on silica-based columns.[4] Other potential causes include column overload from injecting too much sample, or using a sample solvent that is much stronger than your mobile phase.[2][4] To improve peak shape, consider using an end-capped column, lowering the mobile phase pH, reducing your injection volume, and ensuring your sample solvent is compatible with the mobile phase.[4]
Q3: I'm experiencing significant signal suppression in my LC-MS/MS analysis of vitamin K. What can I do to mitigate this?
A3: Signal suppression, a common form of matrix effect, is a major challenge in vitamin K analysis due to the presence of high concentrations of co-eluting lipids (like phospholipids) in biological samples.[1][6] To address this, you can:
-
Improve Sample Cleanup: Employ techniques like liquid-liquid extraction or solid-phase extraction to remove interfering compounds before injection.[6]
-
Optimize Chromatography: Enhance the chromatographic separation to resolve vitamin K from the interfering matrix components. This can be achieved by using a different column (e.g., C30) or optimizing the mobile phase gradient.[1]
-
Use a Stable Isotope-Labeled Internal Standard: A deuterated internal standard (e.g., vitamin K1-d7) is crucial as it co-elutes with the analyte and experiences similar matrix effects, allowing for accurate quantification.[1]
-
Change Ionization Technique: Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to matrix effects for vitamin K analysis compared to Electrospray Ionization (ESI).[6]
Q4: Which type of HPLC column is best for vitamin K analysis?
A4: While standard C18 columns can be used, columns with high shape selectivity are often superior for resolving vitamin K isomers and separating them from other fat-soluble vitamins.[1][11] C30 columns are specifically designed for separating long-chain, hydrophobic isomers and have shown excellent performance.[1][2] Pentafluorophenyl (PFP) and Phenyl-Hexyl columns also offer alternative selectivities that can be beneficial.[1][8] Core-shell columns can also provide higher efficiency and shorter run times.[12]
Q5: What are the recommended mass spectrometry settings for vitamin K metabolite analysis?
A5: For tandem mass spectrometry (MS/MS), Multiple Reaction Monitoring (MRM) is typically used for quantification. The precursor ion is generally the protonated molecule [M+H]⁺. The fragmentation of vitamin K and its analogs typically occurs at the bond between the naphthoquinone ring and the phytyl tail.[13] The exact m/z values for precursor and product ions should be optimized on your specific instrument.[7]
Experimental Protocols
Protocol 1: Extraction of Vitamin K1 from Human Plasma
This protocol outlines a general procedure for the extraction of Vitamin K1 from human plasma using protein precipitation and liquid-liquid extraction.[8]
Materials:
-
Human plasma
-
Vitamin K1-d7 internal standard solution
-
Ice-cold methanol
-
n-Hexane
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To 500 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution and vortex briefly.[7]
-
Add 1.5 mL of cold ethanol (B145695) to precipitate proteins and vortex for 1 minute.[7]
-
Add 4 mL of n-hexane and vortex for 1 minute for liquid-liquid extraction.[7]
-
Centrifuge at >10,000 x g for 10 minutes to separate the layers.[7]
-
Carefully transfer the upper organic (n-hexane) layer to a clean tube.[7]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature, protecting the samples from light.[7]
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 85% methanol/15% water).[7]
Protocol 2: General LC-MS/MS Method for Vitamin K Analysis
This protocol provides typical starting conditions for the LC-MS/MS analysis of Vitamin K.[8]
Instrumentation:
-
HPLC or UHPLC system
-
Triple quadrupole mass spectrometer with an APCI or ESI source
Chromatographic Conditions:
-
Column: C18 or C30 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm).[8]
-
Mobile Phase A: Water with 0.1% formic acid and 5mM ammonium formate.[8]
-
Mobile Phase B: Methanol with 0.1% formic acid.[8]
-
Flow Rate: 0.4 mL/min.[8]
-
Gradient Program:
-
Start at 80% B
-
Increase to 100% B over 5 minutes
-
Hold at 100% B for 3 minutes
-
Return to initial conditions and equilibrate
-
Mass Spectrometry Conditions (Example MRM Transitions):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Vitamin K1 | 451.3 | 187.2 |
| Vitamin K1-d7 | 458.3 | 194.1 |
Note: Collision energies and specific transitions should be optimized for the instrument in use.[7]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. lcms.cz [lcms.cz]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Discover the Methodology for Effectively Evaluating and Screening for Vitamin K Compounds | Separation Science [sepscience.com]
- 12. phenomenex.com [phenomenex.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Analysis of Vitamin K1 2,3-epoxide by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the mass spectrometric analysis of Vitamin K1 2,3-epoxide.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect the analysis of this compound?
Ion suppression is a matrix effect encountered in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of the target analyte, in this case, this compound, is reduced by co-eluting components from the sample matrix.[1] This phenomenon leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of quantification.[1][2] Given that Vitamin K1 and its metabolites are often present at very low concentrations in complex biological matrices like plasma or serum, they are particularly susceptible to ion suppression.[3]
Q2: What are the primary causes of ion suppression in the analysis of this compound?
The primary causes of ion suppression in bioanalytical methods for this compound are co-eluting endogenous matrix components.[1] Due to the lipophilic (fat-soluble) nature of this compound, lipids and phospholipids (B1166683) are significant sources of interference.[3][4] Other common sources include proteins and salts from the biological matrix.[1][3]
Q3: Which ionization technique, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is less prone to ion suppression for this compound analysis?
Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than Electrospray Ionization (ESI) for the analysis of Vitamin K1 and its metabolites.[1] ESI is more sensitive to competition for charge at the droplet surface from co-eluting matrix components.[1] Several successful methods for the analysis of Vitamin K1 and its epoxide have utilized APCI to minimize matrix effects.[5][6][7][8]
Q4: How can I detect and quantify ion suppression in my assay?
A post-column infusion experiment is a definitive method to identify regions in the chromatogram where ion suppression occurs.[1][2] This involves infusing a constant flow of a this compound solution into the mass spectrometer while injecting a blank matrix extract onto the LC system. A drop in the baseline signal indicates the retention time windows where ion suppression is occurring.[1][2]
To quantify the extent of ion suppression, a matrix factor calculation can be performed. This involves comparing the peak area of an analyte in a post-extraction spiked sample to that of a neat solution standard.
Troubleshooting Guide
Issue: Low or no signal intensity for this compound.
This is a common problem that can be attributed to several factors, with ion suppression being a primary suspect.
| Possible Cause | Recommended Solution |
| Significant Ion Suppression | Improve sample cleanup using more rigorous extraction techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components such as phospholipids.[1][5] Optimize chromatographic conditions to achieve better separation of this compound from the regions of ion suppression.[1] Consider switching the ionization source from ESI to APCI.[1] |
| Inefficient Extraction | This compound is highly lipophilic, requiring an effective extraction method. Optimize LLE with non-polar solvents like hexane (B92381) or cyclohexane.[4][5] For cleaner extracts, consider using SPE, which is highly effective at removing a broad range of interferences.[1] |
| Analyte Degradation | Vitamin K compounds are sensitive to light.[4] Protect samples from light at all stages of collection, storage, and analysis.[9] |
| Poor Ionization | Optimize mobile phase additives to enhance ionization. The use of additives like 0.1% formic acid and/or 5mM ammonium (B1175870) formate (B1220265) can improve signal intensity.[9] |
Issue: Inconsistent and irreproducible results for quality control (QC) samples.
| Possible Cause | Recommended Solution |
| Variable Matrix Effects | Sample-to-sample variability in the matrix composition can lead to differing degrees of ion suppression.[1] Employ a robust and validated sample preparation method to minimize this variability. The use of a stable isotope-labeled internal standard (SIL-IS) is crucial to compensate for these variations.[3] |
| Inadequate Internal Standard | An appropriate internal standard is critical for accurate quantification. A stable isotope-labeled internal standard, such as Vitamin K1-d7, is the preferred choice as it co-elutes and experiences the same degree of ion suppression as the analyte.[1][3] This allows for reliable quantification based on the analyte-to-internal standard peak area ratio.[1] |
Experimental Protocols
1. Sample Preparation
Effective sample preparation is the most critical step in minimizing ion suppression.[10] The goal is to remove interfering matrix components while efficiently extracting this compound.
a) Protein Precipitation (PP)
-
Description: A rapid and simple technique, but often insufficient on its own for removing all interfering components.[5] It is best used in combination with other methods like LLE or SPE.[5]
-
Protocol:
-
To 200 µL of plasma, add 400 µL of a cold organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.
-
The supernatant can be further purified by LLE or SPE.
-
b) Liquid-Liquid Extraction (LLE)
-
Description: A widely used method for the lipophilic Vitamin K compounds, providing good selectivity.[5]
-
Protocol:
-
To 500 µL of serum or plasma, add 50 µL of the internal standard solution.
-
Add 1.5 mL of ethanol (B145695) and vortex for 1 minute.[4]
-
Add 4 mL of hexane and vortex for another minute.[4]
-
Centrifuge for 10 minutes at 13,000 rpm.[4]
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen at room temperature.[4]
-
Reconstitute the extract in an appropriate solvent mixture (e.g., 200 µL of 1:3 water and methanol) for LC-MS analysis.[4]
-
c) Solid-Phase Extraction (SPE)
-
Description: A highly effective technique for producing clean extracts by removing a wide range of interferences, including phospholipids.[1]
-
Protocol:
-
Condition a suitable SPE cartridge (e.g., silica-based) with a non-polar solvent like hexane.
-
Load the reconstituted extract from a protein precipitation or the aqueous layer from an LLE.
-
Wash the cartridge with a non-polar solvent (e.g., hexane) to remove lipids.
-
Elute the this compound with a slightly more polar solvent (e.g., hexane with a small percentage of diethyl ether).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
2. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: A C18 or a PFP (Pentafluorophenyl) column is often used for the separation of Vitamin K compounds.[4][9] For example, a Thermo Scientific™ Accucore™ PFP (100 x 2.1 mm, 2.6 µm) has been shown to be effective.[4]
-
Mobile Phase: A common mobile phase consists of a gradient of water and methanol, both containing 0.1% formic acid and 5mM ammonium formate to aid in ionization.[4][9]
-
-
Mass Spectrometry:
Quantitative Data Summary
The following table provides a comparison of the limits of detection (LOD) and quantitation (LOQ) for this compound using different sample preparation techniques.
| Sample Preparation Method | LOD (pg/mL) | LOQ (pg/mL) | Reference |
| Protein Precipitation | 2.5 | 5 | [4] |
| Liquid-Liquid Extraction | 1 | 2.5 | [4] |
Visualizations
Caption: Workflow for minimizing ion suppression.
Caption: Troubleshooting logic for low signal intensity.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. A concise review of quantification methods for determination of vitamin K in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A simple, sensitive, and high-throughput LC-APCI-MS/MS method for simultaneous determination of vitamin K1, this compound in human plasma and its application to a clinical pharmacodynamic study of warfarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rapid, high performance method for the determination of vitamin K(1), menaquinone-4 and vitamin K(1) 2,3-epoxide in human serum and plasma using liquid chromatography-hybrid quadrupole linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Quality control measures for Vitamin K1 2,3-epoxide standards
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control, handling, and analysis of Vitamin K1 2,3-epoxide standards. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle this compound standards to ensure their stability?
A1: this compound is sensitive to light and temperature. Improper handling can lead to degradation and inaccurate experimental results. For optimal stability, adhere to the following storage conditions:
-
Long-term Storage: Store the standard at -20°C in a light-protected container, such as an amber vial.[1]
-
Short-term Storage: For solutions in use, store at 2-8°C, protected from light.[2]
-
Light Protection: At all stages of handling, from storage to sample preparation and analysis, it is crucial to protect the standard from exposure to daylight and fluorescent light.[2][3] Use amber glassware or wrap containers in aluminum foil.[2]
-
Solvent: Standards are often supplied in ethanol.[1] Ensure the solvent is appropriate for your analytical method.
Q2: What are the typical purity specifications for a high-quality this compound standard?
A2: High-quality this compound standards should have a purity of ≥95%, as determined by High-Performance Liquid Chromatography (HPLC).[1] Always refer to the Certificate of Analysis (CoA) provided by the supplier for lot-specific purity data.[4]
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in several organic solvents. The following table summarizes its solubility in common laboratory solvents.[1]
| Solvent | Solubility |
| DMF | 25 mg/ml |
| DMSO | 25 mg/ml |
| Ethanol | 25 mg/ml |
Q4: What are the primary degradation products of this compound?
A4: this compound is itself the primary oxidation product of Vitamin K1.[5] Further degradation of the epoxide can occur, and it is important to be aware of potential related compounds in your sample, such as phylloquinone (Vitamin K1) and its cis/trans isomers, which may be present as impurities or arise from degradation.[6]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound, particularly with HPLC and LC-MS/MS methods.
HPLC Analysis Troubleshooting
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Recommended Solution |
| Secondary Silanol (B1196071) Interactions | The hydroxyl groups of the analyte can interact with residual silanol groups on silica-based columns, causing peak tailing.[3] Consider using an end-capped column or a different stationary phase. |
| Column Overload | Injecting too much sample (mass overload) or too large a volume can distort peak shape.[3] Dilute the sample or inject a smaller volume. |
| Extra-column Dead Volume | Voids in the column packing or improperly fitted tubing can cause band broadening and peak tailing.[3] Check all fittings and connections for dead volume and ensure the column is packed uniformly. |
| Mismatch between Injection Solvent and Mobile Phase | If the injection solvent is significantly stronger than the mobile phase, it can lead to peak distortion.[3] Whenever possible, dissolve the sample in the initial mobile phase. |
Issue 2: Inconsistent Retention Times
| Possible Cause | Recommended Solution |
| Insufficient Column Equilibration | Normal phase HPLC methods, often used for Vitamin K1 and its epoxide, require longer equilibration times than reversed-phase methods.[6] Inadequate equilibration can lead to shifting retention times and even a reversal of elution order. Equilibrate the column for an extended period (e.g., at least 20 column volumes) with the mobile phase until stable retention times are achieved. |
| Mobile Phase Composition Changes | Evaporation of volatile mobile phase components can alter the composition and affect retention times. Prepare fresh mobile phase daily and keep solvent reservoirs capped. |
| Temperature Fluctuations | Changes in ambient temperature can affect retention times. Use a column oven to maintain a constant temperature. |
LC-MS/MS Analysis Troubleshooting
Issue 1: Low Sensitivity or High Background Noise
| Possible Cause | Recommended Solution |
| Matrix Effects (Ion Suppression or Enhancement) | Co-eluting compounds from the sample matrix, especially lipids in plasma or serum, can interfere with the ionization of this compound.[3] Implement a robust sample preparation method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[3] The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects.[3] |
| Contamination | Contamination from glassware, solvents, or other sources can introduce background noise.[3] Use high-purity solvents and thoroughly clean all glassware. Running a blank sample can help identify sources of contamination.[3] |
Experimental Protocols
Protocol 1: Normal Phase HPLC for Separation of Vitamin K1 Isomers and this compound
This protocol is adapted from a method used for the separation of cis/trans isomers of Vitamin K1 and trans-epoxy Vitamin K1.[6]
1. Standard and Sample Preparation:
- Prepare a stock solution of this compound in the mobile phase.
- If analyzing in the presence of Vitamin K1, prepare a mixed standard solution.
- A test mixture can be prepared by mixing solutions of cis/trans Vitamin K1 and trans-epoxy Vitamin K1.
2. HPLC Conditions:
| Parameter | Value |
| Column | Hypersil Silica, 5 µm, 250 x 4.6 mm |
| Mobile Phase | Heptane / Diisopropylether / Octanol (1000:3.3:0.67 v/v) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | Ambient (approx. 22 °C) |
| UV Detection | 254 nm |
3. Column Equilibration:
- Equilibrate the column with the mobile phase for at least 2 hours at a flow rate of 0.4 mL/min before the first injection to ensure stable retention times.
4. Injection and Data Analysis:
- Inject the prepared standard or sample.
- Identify and quantify the peaks based on the retention times of the standards.
Visualizations
Caption: The Vitamin K epoxide cycle, illustrating the conversion of Vitamin K1 to its epoxide form.
Caption: A logical workflow for troubleshooting common HPLC analysis issues.
References
Validation & Comparative
Navigating the Vitamin K Cycle: A Comparative Guide to Analytical Methods for Vitamin K1 2,3-Epoxide
For researchers, scientists, and drug development professionals, the accurate quantification of Vitamin K1 2,3-epoxide is paramount for understanding the vitamin K cycle, assessing the efficacy of anticoagulants like warfarin (B611796), and exploring its broader physiological roles. This guide provides an objective comparison of prevalent analytical methods, supported by experimental data, to empower informed decisions in your research.
This compound is a critical intermediate in the vitamin K cycle, a metabolic pathway essential for the post-translational modification of vitamin K-dependent proteins involved in blood coagulation, bone metabolism, and vascular health. The ratio of vitamin K1 to its epoxide form can serve as a sensitive biomarker for the activity of vitamin K-dependent gamma-carboxylase and the effect of vitamin K antagonists. Consequently, robust and validated analytical methods are indispensable for its precise measurement in biological matrices.
Comparative Analysis of Analytical Techniques
The quantification of this compound, often in conjunction with Vitamin K1 (phylloquinone), is typically challenged by its low endogenous concentrations and the complexity of biological samples such as plasma and serum. The primary analytical approaches involve chromatographic separation coupled with sensitive detection techniques. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most widely adopted methods.
Quantitative Performance of Analytical Methods
The selection of an appropriate analytical method hinges on factors such as sensitivity, selectivity, sample volume requirements, and throughput. The following table summarizes the performance of various validated methods for the determination of this compound.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Recovery (%) | Precision (%RSD) |
| HPLC with Fluorimetric Detection | Human Plasma | 8 pg/injection[1] | 50 pg/mL[1] | Not Specified | >98%[2] | Not Specified |
| LC-APCI-MS/MS | Human Plasma | 30 pg/mL[3] | 100 pg/mL[4] | 100-10,000 pg/mL[4] | 91.0-96.9[4] | <15% |
| LC-MS/MS | Human Serum | Not Specified | 0.06 nmol/L | 0.06-9.0 nmol/L[5] | Not Specified | 4.8-17.7[5] |
| LC-MS/MS (LLE) | Serum | 1 ng/mL[6] | 2.5 ng/mL[6] | 0.1-1000 ng/mL[6] | Not Specified | <10%[6] |
| LC-MS/MS (Protein Crash) | Serum | 2.5 ng/mL[6] | 5 ng/mL[6] | Not Specified | Not Specified | <10%[6] |
Note: The reported values are sourced from different studies and may vary based on specific instrumentation and experimental conditions.
Experimental Protocols: A Closer Look
Detailed and reproducible methodologies are the bedrock of reliable quantitative analysis. Below are summaries of typical experimental protocols for the extraction and analysis of this compound from human plasma or serum.
Sample Preparation: Extraction and Clean-up
The lipophilic nature of Vitamin K1 and its epoxide necessitates efficient extraction from the complex biological matrix and removal of interfering substances.[3] Common techniques include:
-
Protein Precipitation (PP): A rapid method where a solvent like ethanol (B145695) or methanol (B129727) is added to the sample to precipitate proteins.[3][6] While simple, it may be less effective at removing all interferences.[3]
-
Liquid-Liquid Extraction (LLE): A widely used technique offering good selectivity.[3] A water-immiscible organic solvent (e.g., hexane, cyclohexane) is used to extract the analytes from the aqueous biological sample.[3][4]
-
Solid-Phase Extraction (SPE): This technique provides a cleaner extract by passing the sample through a solid sorbent that retains the analytes of interest, which are then eluted with a suitable solvent.[3] Silica (B1680970) cartridges are often employed for this purpose.[7]
A common workflow involves initial protein denaturation followed by LLE. For instance, a validated LC-APCI-MS/MS method utilizes protein denaturation with ethanol followed by a one-step liquid extraction with cyclohexane.[4]
Chromatographic Separation: HPLC and LC-MS/MS
Chromatographic separation is crucial for resolving this compound from Vitamin K1 and other endogenous compounds.
-
High-Performance Liquid Chromatography (HPLC):
-
Column: Reversed-phase C18 columns are frequently used.[8] Normal-phase chromatography on a silica column can also be employed for the separation of isomers.
-
Mobile Phase: A mixture of organic solvents like methanol, acetonitrile, and isopropanol (B130326) is common for reversed-phase separation.[8] For normal-phase, a non-polar solvent such as heptane (B126788) with a polar modifier is used.
-
Detection: Fluorescence detection after post-column reduction is a highly sensitive method.[1] UV detection is also possible but generally less sensitive.[2]
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Column: Reversed-phase columns, such as Synergi Hydro-RP or Accucore PFP, are commonly used.[4][6]
-
Mobile Phase: A gradient elution with a mixture of water (often with formic acid or ammonium (B1175870) formate) and an organic solvent like methanol is typical.[6]
-
Ionization: Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are the most common ionization techniques for vitamin K analysis.[4][8] APCI is frequently reported to be effective.[4][8]
-
Detection: Tandem mass spectrometry is performed in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[9][10]
-
Visualizing the Workflow and Pathway
To provide a clearer understanding of the analytical process and the biochemical context of this compound, the following diagrams are provided.
Caption: A generalized workflow for the analysis of this compound.
Caption: The Vitamin K metabolic cycle.
Conclusion
The choice of an analytical method for this compound determination should be guided by the specific requirements of the research, including the desired sensitivity, sample throughput, and available instrumentation. LC-MS/MS methods generally offer the highest sensitivity and selectivity, making them well-suited for clinical and research studies where low concentrations are expected.[3][9] HPLC with fluorescence detection remains a viable and sensitive alternative.[1] Careful validation of the chosen method is crucial to ensure the accuracy and reliability of the obtained results, which are vital for advancing our understanding of vitamin K metabolism and its implications in health and disease.
References
- 1. Simultaneous determination of vitamin K1, this compound and menaquinone-4 in human plasma by high-performance liquid chromatography with fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. A concise review of quantification methods for determination of vitamin K in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A simple, sensitive, and high-throughput LC-APCI-MS/MS method for simultaneous determination of vitamin K1, this compound in human plasma and its application to a clinical pharmacodynamic study of warfarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a liquid chromatography mass spectrometry method for the determination of vitamin K1, menaquinone-4, menaquinone-7 and vitamin K1-2,3 epoxide in serum of individuals without vitamin K supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Improved method for the determination of vitamin K1 epoxide in human plasma with electrofluorimetric reaction detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Rapid, high performance method for the determination of vitamin K(1), menaquinone-4 and vitamin K(1) 2,3-epoxide in human serum and plasma using liquid chromatography-hybrid quadrupole linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Vitamin K1 2,3-Epoxide Levels: A Comparative Analysis Across Diverse Patient Populations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Vitamin K1 2,3-epoxide levels in various patient populations, including healthy individuals, patients undergoing warfarin (B611796) therapy, and those with cystic fibrosis or chronic liver disease. The information is compiled from peer-reviewed scientific literature to offer an objective analysis supported by experimental data.
Quantitative Data Summary
This compound is a metabolite of Vitamin K1 and a key component of the Vitamin K cycle. Its levels in circulation can be indicative of the efficacy of this cycle and can be significantly altered by certain medical conditions and treatments. The following table summarizes the available quantitative data on plasma or serum this compound levels in different patient populations. It is important to note that direct comparative studies across all these populations are limited, and the data presented here is synthesized from various independent research findings.
| Patient Population | This compound Levels (ng/mL) | Key Observations | Reference |
| Healthy Adults | Typically low or undetectable | In a healthy state, the Vitamin K cycle efficiently reduces the epoxide back to Vitamin K1, resulting in minimal accumulation. | N/A |
| Patients on Warfarin Therapy | Significantly elevated | Warfarin inhibits the enzyme Vitamin K epoxide reductase (VKOR), leading to a buildup of this compound in the circulation. One study reported levels up to 3.760 µg/L (equivalent to 3.76 ng/mL) in warfarinized patients. | |
| Patients with Cystic Fibrosis | Data not consistently reported; likely variable | While vitamin K deficiency is common in cystic fibrosis due to fat malabsorption, specific data on this compound levels are not readily available in comparative studies. It is plausible that levels may be low due to overall poor vitamin K status. | |
| Patients with Chronic Liver Disease | Data not consistently reported; potentially altered | The liver is the primary site of the Vitamin K cycle. Liver dysfunction could theoretically impair the reduction of this compound, but specific quantitative data from comparative studies are lacking. Coagulopathy in these patients is a complex issue not solely dependent on vitamin K metabolism. |
Note: The lack of standardized reporting and the inherent variability in patient populations make direct comparisons challenging. Further research is needed to establish definitive reference ranges for this compound in these specific patient groups.
Experimental Protocols
The measurement of this compound in biological matrices is typically performed using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). This method offers high sensitivity and specificity.
Key Experiment: Quantification of this compound in Human Plasma/Serum by HPLC-MS/MS
Objective: To accurately measure the concentration of this compound in human plasma or serum samples.
Methodology:
-
Sample Preparation:
-
To 500 µL of plasma or serum, an internal standard (e.g., a stable isotope-labeled version of this compound) is added.
-
Proteins are precipitated by adding an organic solvent such as ethanol (B145695) or acetonitrile.
-
The sample is vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant, containing the lipids and fat-soluble vitamins, is collected.
-
A liquid-liquid extraction is performed, typically using a non-polar solvent like hexane, to isolate the Vitamin K metabolites from the aqueous phase.
-
The organic layer is separated and evaporated to dryness under a stream of nitrogen.
-
The dried residue is reconstituted in a small volume of a solvent compatible with the HPLC mobile phase.
-
-
HPLC Separation:
-
The reconstituted sample is injected into an HPLC system equipped with a C18 reverse-phase column.
-
A gradient elution is typically employed, using a mobile phase consisting of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous solution, often containing a modifier like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
-
The gradient is optimized to achieve chromatographic separation of Vitamin K1, this compound, and other related compounds.
-
-
Mass Spectrometric Detection:
-
The eluent from the HPLC column is introduced into the ion source of a tandem mass spectrometer, typically using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored. This provides a high degree of selectivity and minimizes interference from other matrix components.
-
The peak area ratio of the analyte to the internal standard is used for quantification against a calibration curve prepared with known concentrations of the analyte.
-
Visualizations
The Vitamin K Cycle
The following diagram illustrates the central role of this compound in the Vitamin K cycle and the point of inhibition by warfarin.
Caption: The Vitamin K cycle and the inhibitory action of warfarin on Vitamin K epoxide reductase (VKOR).
Experimental Workflow for this compound Quantification
This diagram outlines the key steps in the analytical procedure for measuring this compound levels in plasma or serum.
Caption: Workflow for the quantification of this compound using HPLC-MS/MS.
A Head-to-Head Battle: Cross-Validation of HPLC and LC-MS/MS for Vitamin K Analysis in Research and Drug Development
The accurate quantification of vitamin K is crucial in various fields, from clinical research investigating its role in coagulation and bone metabolism to pharmaceutical development where its levels are monitored in drug interaction studies. The two predominant analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) with various detectors and the more recent Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This guide provides a detailed comparison of these methods, supported by experimental data and protocols, to aid in the selection of the most appropriate technique for specific research and development applications.
Performance Characteristics: A Quantitative Comparison
The choice between HPLC and LC-MS/MS often hinges on key performance metrics such as sensitivity, specificity, linearity, and accuracy. The following tables summarize the quantitative performance data for the analysis of vitamin K
In Vitro vs. In Vivo Correlation of VKOR Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The inhibition of Vitamin K epoxide reductase (VKOR) is a cornerstone of anticoagulant therapy. Warfarin (B611796), a widely used anticoagulant, targets VKORC1, an essential enzyme in the vitamin K cycle.[1] Understanding the correlation between in vitro and in vivo inhibition of VKOR is critical for the development of novel anticoagulants and for optimizing existing therapies. This guide provides an objective comparison of in vitro and in vivo performance of VKOR inhibitors, supported by experimental data and detailed methodologies.
Discrepancies Between In Vitro and In Vivo Findings
A significant challenge in the study of VKOR inhibition has been the poor correlation between in vitro and in vivo results.[2][3] Historically, in vitro assays, particularly those using dithiothreitol (B142953) (DTT) as a reducing agent, have shown warfarin IC50 values in the micromolar to millimolar range, which is substantially higher than the nanomolar therapeutic concentrations observed in patients.[3] This discrepancy has been attributed to several factors, including the use of non-physiological reductants and the destabilization of the enzyme in vitro.[2][3]
Recent advancements in in vitro assay development, such as the use of the native reductant glutathione (B108866) (GSH) and the stabilization of VKOR in microsomes, have led to a much better correlation with in vivo data, yielding IC50 values in the nanomolar range, consistent with therapeutic levels.[2][3]
Quantitative Comparison of VKOR Inhibition
The following tables summarize quantitative data from various studies, comparing the half-maximal inhibitory concentration (IC50) of warfarin and other compounds in different assay systems.
Table 1: Warfarin IC50 Values in Different Assay Systems
| Assay Type | Reductant | VKOR Source | Warfarin IC50 | Reference |
| In Vitro (Microsomal) | DTT | Human VKORC1 | 2.4 µM | [3] |
| In Vitro (Microsomal) | GSH | Human VKORC1 | 52 nM | [3] |
| In Vitro (Microsomal) | GSH/GSSG | Human VKORC1 | 82 nM | [3] |
| Cell-Based Assay | Endogenous | Human VKORC1 | 13 nM | [2] |
| Cell-Based Assay | Endogenous | Human VKORC1 | 24.7 nM | [4] |
Table 2: IC50 Values for Various VKORC1 Variants in a Cell-Based Assay
| VKORC1 Variant | Warfarin IC50 | Reference |
| Wild-type | 24.7 nM | [4] |
| Val29Leu | 136.4 nM | [4] |
| Val45Ala | 152.0 nM | [4] |
| Leu128Arg | 1226.4 nM | [4] |
Table 3: Comparison of IC50 Values for Different Oral Anticoagulants against VKORC1 and VKORC1L1 in a Cell-Based Assay
| Compound | VKORC1 IC50 (nM) | VKORC1L1 IC50 (nM) | Reference |
| Warfarin | 1.6 - 24.7 | >100-fold higher than VKORC1 | [4][5] |
| Acenocoumarol | 1.6 | - | [5] |
| 4-hydroxycoumarin | 2000 | Micromolar concentrations | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Microsomal VKOR Activity Assay
This assay measures the conversion of vitamin K epoxide (KO) to vitamin K (K) in liver microsomes.
-
Microsome Preparation: Liver microsomes are prepared from various species (e.g., human, rat, mouse) through differential centrifugation.[6]
-
Reaction Mixture: The reaction buffer typically contains a reducing agent (historically DTT, but more recently GSH), a source of VKOR (microsomes), and the substrate (vitamin K epoxide).[2][3]
-
Incubation: The reaction is initiated by adding the substrate and incubated at 37°C.
-
Quenching and Extraction: The reaction is stopped, and the vitamin K metabolites are extracted using an organic solvent.[2]
-
Analysis: The conversion of KO to K is quantified using high-performance liquid chromatography (HPLC).[2]
Cell-Based VKOR Activity Assay
This assay indirectly measures VKOR activity by quantifying the secretion of a vitamin K-dependent protein, such as Factor IX (FIX).[4][7]
-
Cell Culture: Human embryonic kidney (HEK) 293 cells are commonly used. These cells may be engineered to be deficient in endogenous VKORC1 and to express a reporter protein like a fusion of the Factor IX gamma-carboxyglutamic acid (Gla) domain with protein C (FIXgla-PC).[2][8]
-
Transfection: Cells are co-transfected with plasmids encoding the VKORC1 variant of interest and the reporter protein.[4]
-
Inhibitor Treatment: Transfected cells are treated with varying concentrations of the inhibitor (e.g., warfarin).[4]
-
Sample Collection: The cell culture medium is collected after a specific incubation period.
-
Analysis: The amount of secreted, carboxylated reporter protein is measured using an enzyme-linked immunosorbent assay (ELISA).[2] The activity of a co-transfected reporter like luciferase can be used to normalize for transfection efficiency.[2]
Visualizing the Pathways and Processes
The Vitamin K Cycle and VKOR Inhibition
The following diagram illustrates the central role of VKOR in the vitamin K cycle and how its inhibition by warfarin leads to reduced coagulation factor activation.
Caption: The Vitamin K cycle and the inhibitory action of warfarin on VKORC1.
Experimental Workflow for In Vitro and In Vivo VKOR Inhibition Assays
This diagram outlines the general steps involved in both in vitro and cell-based (in vivo surrogate) assays for measuring VKOR inhibition.
Caption: Generalized workflow for in vitro and cell-based VKOR inhibition assays.
Conclusion
The correlation between in vitro and in vivo inhibition of VKOR is highly dependent on the experimental conditions of the in vitro assay. The use of physiological reductants like GSH and the maintenance of VKOR's native conformation are crucial for obtaining in vitro data that accurately reflects in vivo efficacy.[2] Cell-based assays provide a valuable surrogate for in vivo conditions and have demonstrated good correlation with clinical observations of warfarin resistance.[4] For the development and evaluation of new VKOR inhibitors, it is recommended to use a combination of in vitro assays with physiological conditions and cell-based models to ensure a more accurate prediction of in vivo performance.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Characterization of warfarin inhibition kinetics requires stabilization of intramembrane vitamin K epoxide reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Competitive tight-binding inhibition of VKORC1 underlies warfarin dosage variation and antidotal efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new cell culture-based assay quantifies vitamin K 2,3-epoxide reductase complex subunit 1 function and reveals warfarin resistance phenotypes not shown by the dithiothreitol-driven VKOR assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. VKORC1 and VKORC1L1 have distinctly different oral anticoagulant dose-response characteristics and binding sites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Species comparison of vitamin K1 2,3-epoxide reductase activity in vitro: kinetics and warfarin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multiplexed measurement of variant abundance and activity reveals VKOR topology, active site and human variant impact | eLife [elifesciences.org]
- 8. Warfarin and vitamin K epoxide reductase: a molecular accounting for observed inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Internal Standards for the Quantification of Vitamin K1 2,3-Epoxide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Vitamin K1 2,3-epoxide, a key metabolite in the vitamin K cycle, is crucial for studies in drug metabolism, coagulation, and bone health. The selection of an appropriate internal standard is paramount for achieving reliable and reproducible results in analytical methodologies, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides an objective comparison of commonly used internal standards for this compound quantification, supported by experimental data to aid researchers in method development and validation.
Introduction to Internal Standards in this compound Analysis
An ideal internal standard (IS) should mimic the physicochemical properties of the analyte of interest, thereby compensating for variability during sample preparation, chromatography, and ionization. For the analysis of this compound, stable isotope-labeled (SIL) internal standards are considered the gold standard due to their near-identical chemical structure and behavior to the endogenous analyte.
This guide will focus on the comparison of the following internal standards:
-
Vitamin K1-d7: A deuterated analog of Vitamin K1.
-
This compound-d7: A deuterated analog of the target analyte, this compound.
-
2',3'-Dihydrovitamin K1: A structural analog of Vitamin K1.
Performance Comparison of Internal Standards
The choice of an internal standard significantly impacts the accuracy, precision, and robustness of a bioanalytical method. The following table summarizes the performance characteristics of different internal standards for the quantification of this compound based on published literature.
| Internal Standard | Analyte(s) | Method | Linearity (pg/mL) | LLOQ (pg/mL) | Recovery (%) | Precision (%CV) | Matrix Effect (%) | Reference |
| Vitamin K1-d7 | Vitamin K1, this compound | LC-APCI-MS/MS | 100 - 10,000 | 30 | 91.0 - 96.9 (for VK1O) | - | 96.3 - 100.1 (for VK1O) | [1] |
| This compound-d7 | Vitamin K1, MK-4, MK-7, this compound | LC-MS/MS | 0.06 - 9.0 nmol/L (for all analytes except MK-7) | - | - | 4.8 - 17.7 (overall precision) | - | [2] |
| 2',3'-Dihydrovitamin K1 | Vitamin K1 epoxide | HPLC-Fluorescence | - | 120 | >92% | - | - | [3] |
Note: The data presented is compiled from different studies and may not represent a direct head-to-head comparison under identical experimental conditions.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative experimental protocols for the quantification of this compound using different internal standards.
Method 1: LC-APCI-MS/MS using Vitamin K1-d7 as Internal Standard
This method is adapted from a study for the simultaneous determination of Vitamin K1 and this compound in human plasma.[1]
1. Sample Preparation (Liquid-Liquid Extraction):
- To 200 µL of human plasma, add the internal standard solution (Vitamin K1-d7).
- Perform protein precipitation followed by one-step liquid-liquid extraction with cyclohexane.
- Evaporate the organic layer to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase.
2. LC-MS/MS Conditions:
- LC System: Agilent 1200 series HPLC
- Column: Synergi Hydro-RP column (150 mm × 4.6 mm, 4 µm)
- Mobile Phase: Isocratic elution with a suitable mobile phase.
- MS System: API 4000 triple quadrupole mass spectrometer
- Ionization: Positive mode Atmospheric Pressure Chemical Ionization (APCI)
- MRM Transitions:
- This compound: m/z 467.5 → 161.2
- Vitamin K1-d7 (IS): m/z 458.6 → 194.3
Method 2: LC-MS/MS using this compound-d7 as Internal Standard
This protocol is based on a method for the determination of various vitamin K metabolites in human serum.[2]
1. Sample Preparation:
- To 250 µL of serum, add lipase (B570770) and incubate for 1 hour at 37°C.
- Spike the sample with a combined internal standard solution containing this compound-d7.
- Add ethanol (B145695) for protein denaturation and vortex.
- Centrifuge and transfer the organic phase.
- Perform liquid-liquid extraction with n-hexane.
- Evaporate the organic layer and reconstitute the residue.
2. LC-MS/MS Conditions:
- LC System: Details not specified.
- Column: Atypical fluorinated reversed-phase column.
- Mobile Phase: Logarithmic methanol (B129727) gradient.
- MS System: Triple quadrupole mass spectrometer.
- Ionization: Details not specified.
- MRM Transitions: Specific transitions for this compound and this compound-d7 would be monitored.
Visualizing the Analytical Workflow
A clear understanding of the experimental workflow is crucial for method implementation. The following diagram illustrates a typical analytical workflow for the quantification of this compound.
Caption: General analytical workflow for this compound quantification.
Signaling Pathway: The Vitamin K Cycle
The quantification of this compound is often performed in the context of studying the Vitamin K cycle. This cycle is essential for the activation of vitamin K-dependent proteins.
Caption: The Vitamin K cycle and the role of this compound.
Conclusion
The choice of internal standard is a critical decision in the development of a robust and reliable method for the quantification of this compound. Stable isotope-labeled internal standards, such as This compound-d7 , are theoretically the most appropriate choice as they most closely mimic the behavior of the endogenous analyte. However, Vitamin K1-d7 has also been successfully used and is often more readily available. The use of a structural analog like 2',3'-Dihydrovitamin K1 can be a cost-effective alternative, but may not provide the same level of accuracy, particularly in complex matrices.
Researchers should carefully consider the specific requirements of their study, including the desired level of accuracy and precision, the complexity of the sample matrix, and the availability and cost of the internal standard, when making their selection. The detailed protocols and comparative data provided in this guide serve as a valuable resource for making an informed decision and for the successful implementation of a quantitative method for this compound.
References
- 1. A concise review of quantification methods for determination of vitamin K in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Improved method for the determination of vitamin K1 epoxide in human plasma with electrofluorimetric reaction detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of different anticoagulants on Vitamin K1 2,3-epoxide levels
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of different classes of anticoagulants and their respective impacts on the circulating levels of Vitamin K1 2,3-epoxide. The information presented herein is supported by experimental data to assist researchers and clinicians in understanding the distinct pharmacological effects of these agents on the vitamin K cycle.
Introduction
Anticoagulants are critical therapeutic agents for the prevention and treatment of thromboembolic disorders. They are broadly classified into two major groups: Vitamin K antagonists (VKAs), such as warfarin (B611796), and Direct Oral Anticoagulants (DOACs), which include direct thrombin inhibitors (e.g., dabigatran) and Factor Xa inhibitors (e.g., rivaroxaban, apixaban). A key biochemical distinction between these classes lies in their mechanism of action and, consequently, their effect on the vitamin K cycle. This guide focuses on a specific biomarker of this interaction: this compound.
Vitamin K1 is an essential cofactor for the gamma-carboxylation of several clotting factors (II, VII, IX, and X), a process that is vital for their procoagulant function.[1] During this carboxylation, Vitamin K1 is converted to its inactive form, this compound. The enzyme Vitamin K epoxide reductase (VKOR) is responsible for recycling the epoxide back to its active form, thus sustaining the coagulation cascade.[2]
Mechanism of Action: A Tale of Two Pathways
The differential impact of VKAs and DOACs on this compound levels stems directly from their distinct mechanisms of action.
Vitamin K Antagonists (VKAs): VKAs, such as warfarin, exert their anticoagulant effect by directly inhibiting the VKOR enzyme.[3][4] This blockage of the vitamin K cycle leads to an accumulation of the substrate for this enzyme, this compound, in the plasma and liver.[2][5] Concurrently, the levels of active Vitamin K1 decrease, leading to the production of under-carboxylated and thus inactive clotting factors.[1]
Direct Oral Anticoagulants (DOACs): In contrast, DOACs do not interact with the vitamin K cycle.[6] Direct thrombin inhibitors specifically target and inactivate thrombin (Factor IIa), while Factor Xa inhibitors directly bind to and inhibit Factor Xa.[3][7] Their anticoagulant effect is therefore independent of vitamin K metabolism, and they are not expected to influence the circulating levels of this compound.
Below is a diagram illustrating the distinct mechanisms of these anticoagulant classes.
Caption: Mechanisms of action for VKAs and DOACs.
Quantitative Comparison of this compound Levels
The following table summarizes the expected and observed effects of different anticoagulants on plasma this compound levels based on published experimental data.
| Anticoagulant Class | Example Drug | Effect on this compound Levels | Quantitative Data (Plasma) |
| Vitamin K Antagonist (VKA) | Warfarin | Significant Increase | Baseline: Undetectable (<0.12 µg/L)[8] Post-Warfarin (1 mg/day): Cpmax 31-409 ng/mL[9][10] |
| Direct Oral Anticoagulant (DOAC) | Rivaroxaban, Apixaban, Dabigatran | No expected effect | Undetectable or within normal physiological range (<0.12 µg/L)[8] |
Note: The quantitative data for warfarin is from a study where a pharmacological dose of vitamin K1 was administered, which is necessary to make the accumulated epoxide detectable.[9][10]
Experimental Protocols
The quantification of this compound in biological matrices is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Key Experiment: Quantification of this compound in Human Plasma by LC-MS/MS
Objective: To determine the concentration of this compound in plasma samples from patients treated with different anticoagulants.
Methodology:
-
Sample Preparation:
-
To 200 µL of human plasma, add an internal standard (e.g., deuterated Vitamin K1).
-
Perform protein precipitation by adding an organic solvent such as ethanol.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
The supernatant is then subjected to liquid-liquid extraction with a non-polar solvent like hexane (B92381) to isolate the lipid-soluble vitamins and their metabolites.
-
The organic layer is separated, evaporated to dryness under a stream of nitrogen, and the residue is reconstituted in a suitable solvent for LC-MS/MS analysis.
-
-
Liquid Chromatography (LC):
-
The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Separation is achieved on a C18 reversed-phase column.
-
A gradient elution with a mobile phase consisting of a mixture of an aqueous solvent (e.g., water with a modifier like formic acid or ammonium (B1175870) formate) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is used to separate this compound from other plasma components.
-
-
Tandem Mass Spectrometry (MS/MS):
-
The eluent from the LC column is introduced into the mass spectrometer, typically equipped with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Specific precursor-to-product ion transitions for this compound and the internal standard are monitored for quantification.
-
The workflow for this experimental protocol is illustrated in the diagram below.
Caption: Experimental workflow for this compound analysis.
Conclusion
The choice of anticoagulant has a profound and predictable impact on the levels of this compound. Vitamin K antagonists, by their mechanism of inhibiting VKOR, invariably lead to a significant elevation of this metabolite. In contrast, Direct Oral Anticoagulants operate through a mechanism that is independent of the vitamin K cycle and therefore do not alter the physiological levels of this compound. This fundamental difference is a critical consideration in clinical and research settings where the biochemical effects of anticoagulation are of interest. The highly sensitive LC-MS/MS methods described provide a robust tool for monitoring these effects and furthering our understanding of anticoagulant pharmacology.
References
- 1. Direct Oral Anticoagulants versus Vitamin K Antagonists in Individuals Aged 80 Years and Older: An Overview in 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety and Efficacy of Vitamin K Antagonists versus Rivaroxaban in Hemodialysis Patients with Atrial Fibrillation: A Multicenter Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A concise review of quantification methods for determination of vitamin K in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Direct Oral Anticoagulants and Vitamin K Antagonists for Left Ventricular Thrombus: A Global Retrospective Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Coagulation - Wikipedia [en.wikipedia.org]
- 7. A simple, sensitive, and high-throughput LC-APCI-MS/MS method for simultaneous determination of vitamin K1, this compound in human plasma and its application to a clinical pharmacodynamic study of warfarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. waters.com [waters.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Correlation of Vitamin K1 2,3-Epoxide Levels with Coagulation Markers: A Comparative Guide
This guide provides a comprehensive comparison of the correlation between Vitamin K1 2,3-epoxide levels and key coagulation markers. It is intended for researchers, scientists, and drug development professionals investigating vitamin K metabolism and its impact on hemostasis. The following sections present quantitative data, detailed experimental protocols, and visual diagrams to elucidate this critical biological relationship.
Introduction to the Vitamin K Cycle and Coagulation
Vitamin K is an essential cofactor for the post-translational gamma-carboxylation of glutamic acid residues in several proteins, which is critical for their function.[1] In the liver, this process is vital for the synthesis of active coagulation factors II (prothrombin), VII, IX, and X, as well as anticoagulant proteins C and S.[2][3] This carboxylation reaction is coupled with the oxidation of vitamin K hydroquinone (B1673460) to vitamin K 2,3-epoxide.[1][4] The enzyme vitamin K epoxide reductase (VKOR) then reduces the epoxide back to the active hydroquinone form, completing the vitamin K cycle.[1][2]
Vitamin K antagonists, such as warfarin (B611796), inhibit VKOR, leading to an accumulation of this compound in the plasma and a decrease in the synthesis of active, carboxylated coagulation factors.[2][5] This disruption in the vitamin K cycle impairs the coagulation cascade, resulting in a prolonged clotting time. Consequently, the plasma concentration of this compound is a sensitive indicator of VKOR inhibition and correlates with the activity of vitamin K-dependent coagulation markers.
Data Presentation
The following tables summarize the quantitative relationship between this compound and coagulation markers, as well as a comparison of common analytical methods.
Table 1: Correlation of Warfarin Dose, Plasma this compound, and Prothrombin Time
| Warfarin Daily Dose | Mean Steady-State Plasma Warfarin (ng/mL) | Mean Peak Plasma this compound (ng/mL) | Mean Change in Prothrombin Time (seconds) |
| 0.2 mg | 41 - 99 | Not specified, but significantly lower than 1 mg dose | No significant change |
| 1.0 mg | 157 - 292 | 31 - 409 | + 0.9 |
Data extracted from a study in healthy volunteers. The increase in this compound was observed after administration of a pharmacological dose of vitamin K1.[6][7]
Table 2: Comparison of Analytical Methods for Vitamin K Analogs and Coagulation Markers
| Analyte | Method | Detection Limit | Key Advantages | Key Disadvantages |
| Vitamin K1 & K1 2,3-Epoxide | HPLC with Fluorimetric Detection | 30-50 pg/mL in plasma[8] | High sensitivity[8] | Can be complex and time-consuming |
| LC-APCI-MS/MS | 100 pg/mL in plasma[9] | High throughput, high selectivity, small sample volume[9] | Requires specialized equipment | |
| LC-Hybrid Quadrupole Linear Ion Trap MS | ng/L to µg/L range[10] | High accuracy and selectivity, validated according to FDA guidelines[10] | Complex instrumentation | |
| Coagulation Markers | Prothrombin Time (PT) | Not applicable | Widely available, screens extrinsic and common pathways[11][12] | Can be affected by many variables |
| Activated Partial Thromboplastin Time (aPTT) | Not applicable | Screens intrinsic and common pathways[11][12] | Less sensitive to mild factor deficiencies | |
| Specific Factor Assays (e.g., Chromogenic Factor X) | Not applicable | Measures the activity of a single factor[13] | More expensive and less common than screening assays |
Experimental Protocols
Measurement of Vitamin K1 and this compound by LC-MS/MS
This protocol is a generalized representation based on established methods for the simultaneous determination of Vitamin K1 and its epoxide in human plasma.[9][10]
1. Sample Preparation:
- Protect samples from light throughout the procedure to prevent photo-oxidation.[14]
- To 0.2 mL of human plasma, add an internal standard (e.g., deuterium-labeled vitamin K1).[9]
- Perform protein precipitation using an appropriate solvent (e.g., acetonitrile).
- Conduct a one-step liquid-liquid extraction with a non-polar solvent like cyclohexane.[9]
- Evaporate the organic layer to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for injection.
2. Chromatographic Separation:
- Utilize a reversed-phase HPLC column (e.g., C18).[9]
- Employ an isocratic elution with a mobile phase typically consisting of methanol (B129727) or a mixture of organic solvents.[9]
- Set a constant flow rate and maintain column temperature.
3. Mass Spectrometric Detection:
- Use a mass spectrometer equipped with an atmospheric pressure chemical ionization (APCI) source in positive mode.[9]
- Operate in Selective Reaction Monitoring (SRM) mode.[9]
- Monitor specific precursor-to-product ion transitions for Vitamin K1, this compound, and the internal standard. For example: m/z 451.5→187.3 for VK1 and m/z 467.5→161.2 for VK1O.[9]
4. Quantification:
- Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
- Determine the concentration of Vitamin K1 and this compound in the plasma samples from the calibration curve.
Measurement of Prothrombin Time (PT)
This protocol describes the fundamental steps for determining prothrombin time, a global coagulation assay.[11][12]
1. Sample Collection and Preparation:
- Collect whole blood in a tube containing citrate (B86180) anticoagulant.
- Centrifuge the blood sample to separate the plasma from the blood cells.
2. Assay Procedure:
- Pre-warm the citrated plasma sample to 37°C.[12]
- Add a reagent containing tissue factor (thromboplastin) and calcium chloride to the plasma sample.[11] This initiates the extrinsic pathway of the coagulation cascade.
- Simultaneously, start a timer.
- Record the time in seconds required for a fibrin (B1330869) clot to form. This is the prothrombin time.
3. Interpretation:
- A prolonged PT indicates a deficiency in one or more of the vitamin K-dependent clotting factors (II, VII, X) or factor V, or the presence of an inhibitor.[12] It is a key marker for monitoring warfarin therapy.[15]
Mandatory Visualization
The following diagrams illustrate the key pathways and workflows discussed in this guide.
Caption: The Vitamin K cycle and its role in coagulation factor activation.
Caption: Simplified coagulation cascade highlighting Vitamin K-dependent factors.
Caption: General experimental workflow for sample analysis.
References
- 1. Vitamin K | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 2. Coagulation - Wikipedia [en.wikipedia.org]
- 3. ommbid.mhmedical.com [ommbid.mhmedical.com]
- 4. researchgate.net [researchgate.net]
- 5. Vitamin K1 2,3- epoxide | Synnovis [synnovis.co.uk]
- 6. The relationship between inhibition of this compound reductase and reduction of clotting factor activity with warfarin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The relationship between inhibition of this compound reductase and reduction of clotting factor activity with warfarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of vitamin K1, this compound and menaquinone-4 in human plasma by high-performance liquid chromatography with fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A simple, sensitive, and high-throughput LC-APCI-MS/MS method for simultaneous determination of vitamin K1, this compound in human plasma and its application to a clinical pharmacodynamic study of warfarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapid, high performance method for the determination of vitamin K(1), menaquinone-4 and vitamin K(1) 2,3-epoxide in human serum and plasma using liquid chromatography-hybrid quadrupole linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. eclinpath.com [eclinpath.com]
- 12. Coagulation Tests - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. researchgate.net [researchgate.net]
- 15. droracle.ai [droracle.ai]
Navigating the Nuances of Vitamin K1 2,3-Epoxide Measurement: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of Vitamin K1 2,3-epoxide is critical for understanding the vitamin K cycle, assessing the efficacy of anticoagulant drugs, and investigating various physiological and pathological processes. This guide provides an objective comparison of the primary analytical methodologies for this compound measurement, supported by experimental data, detailed protocols, and visual workflows to aid in methodological selection and implementation.
The measurement of this compound, a key intermediate in the vitamin K cycle, presents analytical challenges due to its low physiological concentrations and lipophilic nature. The choice of analytical method can significantly impact the accuracy and comparability of results. This guide explores the landscape of available techniques, focusing on inter-laboratory performance and detailed experimental procedures.
Inter-laboratory Comparison of this compound Measurements
An international effort to standardize the measurement of vitamin K and its metabolites is coordinated through the Vitamin K External Quality Assurance Scheme (KEQAS). While extensively established for phylloquinone (Vitamin K1), a pilot external quality assessment (EQA) program has been introduced for this compound.[1] This program is crucial for assessing and improving the comparability of results among different laboratories.
The KEQAS for this compound provides participating laboratories with serum samples covering a concentration range of approximately 0 – 20 µg/L.[1] Although detailed performance data from this specific pilot program is not yet widely published, the established KEQAS for Vitamin K1 offers valuable insights into the expected inter-laboratory variability, with mean inter-laboratory coefficients of variation (CV) often ranging in the double digits.[2][3] This highlights the critical need for robust, well-validated methods and participation in proficiency testing schemes to ensure reliable data. One study assessing the accuracy of their LC-MS/MS method analyzed samples from KEQAS, demonstrating the scheme's utility in method validation.[4]
Method Performance Comparison
The two predominant techniques for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following tables summarize the performance characteristics of these methods based on published validation data.
Table 1: Performance Characteristics of LC-MS/MS Methods for this compound
| Parameter | Method 1 | Method 2 | Method 3 |
| Instrumentation | LC-APCI-MS/MS | LC-ESI-MS/MS | LC-MS/MS |
| Matrix | Human Plasma | Human Serum | Human Serum |
| Linearity Range | 100 - 10,000 pg/mL | 1 - 2.5 ng/mL (LOQ) | Not Specified |
| Limit of Detection (LOD) | Not Specified | 1 ng/mL | Not Specified |
| Limit of Quantification (LOQ) | 100 pg/mL | 1 - 2.5 ng/mL | Not Specified |
| Intra-assay Precision (%CV) | < 15% | < 10% | 4.8 - 17.7% (overall) |
| Inter-assay Precision (%CV) | < 15% | < 10% | 4.8 - 17.7% (overall) |
| Extraction Recovery | 91.0 - 96.9% | Not Specified | Not Specified |
| Reference | Hu et al., 2018[5] | Thermo Fisher Scientific, 2017[6] | Meinitzer et al., 2022 |
Table 2: Performance Characteristics of HPLC-Fluorescence Methods for this compound
| Parameter | Method 1 |
| Instrumentation | HPLC with post-column coulometric reduction and fluorescence detection |
| Matrix | Human Plasma |
| Detection Limit (in plasma) | 50 pg/mL |
| Reference | Miyake et al., 1988[7] |
The Vitamin K Cycle
The following diagram illustrates the central role of this compound in the vitamin K cycle, a critical pathway for the activation of vitamin K-dependent proteins involved in coagulation and bone metabolism.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are generalized protocols for the two primary analytical techniques.
Protocol 1: LC-MS/MS for this compound
This method offers high sensitivity and specificity for the quantification of this compound.
-
Sample Preparation (Liquid-Liquid Extraction)
-
To 200-500 µL of serum or plasma, add a deuterated internal standard (e.g., Vitamin K1-d7).
-
Precipitate proteins by adding an organic solvent such as ethanol (B145695) or acetonitrile (B52724).[6][8]
-
Vortex the mixture thoroughly.
-
Extract the analytes using a non-polar solvent like hexane (B92381) or cyclohexane.[5][6]
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., methanol (B129727)/water mixture) for injection.[6]
-
-
LC-MS/MS Conditions
-
Column: A C18 or a PFP (Pentafluorophenyl) reversed-phase column is commonly used.[6]
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with formic acid and/or ammonium (B1175870) formate) and an organic solvent (e.g., methanol or acetonitrile with formic acid) is typical.[6][8]
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive mode are frequently employed.[5][6]
-
Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for selective and sensitive detection of the parent and product ions of this compound and the internal standard.[4]
-
Protocol 2: HPLC with Fluorescence Detection
This method relies on the native fluorescence of the reduced form of this compound.
-
Sample Preparation
-
Sample preparation steps are similar to those for LC-MS/MS, involving protein precipitation and liquid-liquid or solid-phase extraction.
-
It is critical to protect the samples from light throughout the procedure to prevent photodegradation.
-
-
HPLC Conditions
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: An isocratic or gradient elution with a mobile phase consisting of a mixture of organic solvents (e.g., methanol, acetonitrile) and a buffer is common.
-
Post-Column Reactor: After separation on the HPLC column, the eluent passes through a post-column reactor containing a reducing agent, such as zinc particles. This reduces the epoxide to its fluorescent hydroquinone (B1673460) form.
-
Detector: A fluorescence detector is used with an excitation wavelength of approximately 246 nm and an emission wavelength of around 430 nm.
-
Experimental Workflow
The following diagram outlines a typical workflow for the analysis of this compound in a research or clinical laboratory setting.
References
- 1. Vitamin K [birminghamquality.org.uk]
- 2. The external quality assurance of phylloquinone (vitamin K(1)) analysis in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rapid, high performance method for the determination of vitamin K(1), menaquinone-4 and vitamin K(1) 2,3-epoxide in human serum and plasma using liquid chromatography-hybrid quadrupole linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A simple, sensitive, and high-throughput LC-APCI-MS/MS method for simultaneous determination of vitamin K1, this compound in human plasma and its application to a clinical pharmacodynamic study of warfarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Simultaneous determination of vitamin K1, this compound and menaquinone-4 in human plasma by high-performance liquid chromatography with fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bevital.no [bevital.no]
Navigating Warfarin Dosing: A Comparative Guide to Biomarkers, Featuring Vitamin K1 2,3-Epoxide
For researchers, scientists, and drug development professionals, optimizing warfarin (B611796) dosage remains a critical challenge due to significant interindividual variability. This guide provides a comprehensive comparison of established genetic biomarkers with the emerging potential of Vitamin K1 2,3-epoxide (VKO) as a functional biomarker for personalized warfarin therapy. We present supporting experimental data, detailed methodologies, and visual pathways to facilitate a deeper understanding of warfarin's mechanism and its monitoring.
Warfarin, a widely prescribed anticoagulant, requires careful dose management to maintain a therapeutic international normalized ratio (INR) and avoid adverse events like bleeding or thrombosis.[1] Historically, dosing has been guided by clinical factors and regular INR monitoring.[2] However, the discovery of genetic variants influencing warfarin metabolism and sensitivity has paved the way for a more personalized approach.
Established Genetic Biomarkers: The Foundation of Warfarin Pharmacogenomics
Polymorphisms in two key genes, Cytochrome P450 2C9 (CYP2C9) and Vitamin K Epoxide Reductase Complex Subunit 1 (VKORC1), are the most significant known genetic determinants of warfarin dosing.[3][4]
-
VKORC1 : This gene encodes the target enzyme for warfarin.[4] A common variant, -1639G>A, is associated with increased sensitivity to warfarin and thus a lower dose requirement.[3] Individuals with the AA genotype require a significantly lower warfarin dose compared to those with the GG genotype.[5]
-
CYP2C9 : This gene is responsible for metabolizing the more potent S-enantiomer of warfarin.[3] Variants such as CYP2C92 and CYP2C93 lead to decreased enzyme activity, resulting in a longer half-life of warfarin and the need for lower doses.[4]
The U.S. Food and Drug Administration (FDA) has updated the warfarin label to include information on how CYP2C9 and VKORC1 genotypes can assist in dose selection.[3] Dosing algorithms that incorporate these genetic factors along with clinical variables have been developed to predict optimal warfarin doses more accurately.[2]
The Emerging Role of this compound (VKO) as a Functional Biomarker
While genetic testing provides valuable predictive information, it does not capture the dynamic interplay of all factors influencing warfarin's anticoagulant effect. This compound (VKO), a direct metabolite in the vitamin K cycle, presents a promising functional biomarker that reflects the real-time activity of VKORC1.
Warfarin exerts its anticoagulant effect by inhibiting VKORC1, leading to an accumulation of VKO.[6] Therefore, measuring the plasma or serum levels of VKO, or the ratio of VKO to Vitamin K1, could provide a direct measure of warfarin's pharmacodynamic effect.
One study demonstrated a significant dose-dependent relationship between warfarin administration and plasma VKO levels.[7] Following the administration of warfarin, detectable levels of VKO were observed, and both the maximum concentration (Cpmax) and the area under the curve (AUC) for VKO were significantly greater with a higher warfarin dose.[7] This suggests that VKO levels directly reflect the degree of VKORC1 inhibition by warfarin.
Comparative Analysis: Genetic vs. Functional Biomarkers
| Biomarker Category | Biomarkers | Advantages | Disadvantages |
| Genetic | VKORC1 and CYP2C9 polymorphisms | - Predicts warfarin sensitivity before initiating therapy.[3] - A single test provides lifelong information. - Well-established association with warfarin dose requirements.[5][8] | - Does not account for non-genetic factors (e.g., diet, interacting medications). - Does not reflect real-time drug effect.[6] - Predictive accuracy can vary across different ethnic populations. |
| Functional | This compound (VKO) levels or VKO/Vitamin K1 ratio | - Provides a real-time measure of warfarin's pharmacodynamic effect.[7] - Integrates the influence of genetic and non-genetic factors on VKORC1 activity. - May be useful for ongoing dose adjustments and monitoring. | - Requires repeated measurements. - Less established in clinical practice compared to genetic markers. - Analytical methods can be complex and require specialized equipment.[9][10] |
Experimental Protocols
Measurement of Plasma this compound
The quantification of VKO in plasma or serum is typically performed using chromatographic methods coupled with mass spectrometry, which offer high sensitivity and specificity.
Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation:
-
Protein precipitation is performed by adding a solvent like ethanol (B145695) to the plasma or serum sample.[3]
-
This is followed by liquid-liquid extraction (LLE) using a non-polar solvent such as a hexane/dichloromethane mixture to isolate the lipid-soluble VKO.[11]
-
The organic layer is then separated, evaporated to dryness, and the residue is reconstituted in a suitable solvent for injection into the LC-MS/MS system.[11]
-
-
Chromatographic Separation:
-
A reversed-phase high-performance liquid chromatography (HPLC) column (e.g., C18) is used to separate VKO from other components in the sample extract.[11]
-
A gradient elution with a mobile phase consisting of a buffered aqueous solution and an organic solvent (e.g., methanol (B129727) or acetonitrile) is typically employed.
-
-
Mass Spectrometric Detection:
-
The eluent from the HPLC is introduced into a tandem mass spectrometer.
-
VKO is ionized, typically using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).
-
The precursor ion corresponding to VKO is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole (Multiple Reaction Monitoring - MRM). This provides high selectivity and quantitative accuracy.[9]
-
Visualizing the Mechanism of Action and Experimental Workflow
To better understand the interplay between warfarin, the vitamin K cycle, and the rationale for using VKO as a biomarker, the following diagrams are provided.
Caption: The Vitamin K cycle and the inhibitory action of warfarin on VKORC1.
Caption: Experimental workflow for the quantification of this compound.
Conclusion and Future Directions
The validation of this compound as a biomarker for warfarin dosage holds significant promise for advancing personalized medicine in anticoagulation therapy. While genetic biomarkers like VKORC1 and CYP2C9 provide a valuable predictive foundation, the direct measurement of VKO offers a real-time, functional assessment of warfarin's effect. This functional approach has the potential to complement genetic testing by providing a more dynamic and individualized picture of a patient's response to warfarin, thereby enabling more precise dose adjustments.
Further research is warranted to conduct large-scale clinical trials that directly compare the performance of VKO with genetic biomarkers in guiding warfarin dosing. Such studies will be crucial in establishing the clinical utility and cost-effectiveness of incorporating VKO measurements into routine patient management. The development of more rapid and less complex analytical methods for VKO quantification will also be essential for its widespread adoption in clinical laboratories. By integrating both predictive genetic information and dynamic functional data, clinicians can move closer to the goal of providing the right dose of warfarin to the right patient at the right time.
References
- 1. Warfarin and vitamin K epoxide reductase: a molecular accounting for observed inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bevital.no [bevital.no]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Vitamin K Epoxide Reductase Complex 1 Polymorphism on Warfarin Dose Requirement among Patients in Tertiary Care Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Warfarin and vitamin K intake in the era of pharmacogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The relationship between inhibition of this compound reductase and reduction of clotting factor activity with warfarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Weight and the vitamin K expoxide reductase 1 genotype primarily contribute to the warfarin dosing in pediatric patients with Kawasaki disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid, high performance method for the determination of vitamin K(1), menaquinone-4 and vitamin K(1) 2,3-epoxide in human serum and plasma using liquid chromatography-hybrid quadrupole linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A concise review of quantification methods for determination of vitamin K in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Navigating the Vitamin K Cycle: A Comparative Guide to Novel Anticoagulants
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of novel anticoagulants that target the vitamin K cycle. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of the relevant biological pathways and experimental workflows.
The vitamin K cycle is a critical metabolic pathway essential for the post-translational modification of several coagulation factors. Its central enzyme, vitamin K epoxide reductase (VKOR), has long been the target of vitamin K antagonists (VKAs), the cornerstone of oral anticoagulant therapy. This guide delves into the comparative efficacy of established and novel anticoagulants that modulate this vital cycle, offering insights into their mechanisms and potential advantages.
Comparative Efficacy of Anticoagulants on the Vitamin K Cycle
The efficacy of anticoagulants targeting the vitamin K cycle is primarily determined by their ability to inhibit key enzymes, most notably VKOR. The following table summarizes the available quantitative data on the comparative efficacy of several such compounds.
| Anticoagulant | Target(s) | Inhibition Type | Relative Efficacy (on VKOR) | Key Findings |
| Acenocoumarol | VKOR | Not Specified | Most Potent | Demonstrates the highest efficacy in VKOR inactivation among the compared traditional VKAs.[1][2] |
| Phenprocoumon | VKOR | Not Specified | High Potency | Shows greater efficacy than warfarin (B611796) and fluindione.[1][2] |
| Warfarin | VKOR | Mixed-type inhibitor | Moderate Potency | A widely used VKA with a well-established efficacy profile.[1][2] |
| Fluindione | VKOR | Competitive inhibitor | Least Potent | Exhibits the lowest efficacy in VKOR inactivation among the compared traditional VKAs.[1][2] |
| VK-M-COT | Multiple enzymes (including VKOR and GGCX) | Not Specified | High Potency (Tolerant to VKOR variations) | A novel vitamin K derivative that maintains inhibitory potency against warfarin-resistant VKOR mutations.[3] |
Visualizing the Vitamin K Cycle and its Inhibition
The following diagram illustrates the key steps of the vitamin K cycle and the points of intervention for anticoagulant drugs.
Caption: The Vitamin K Cycle and points of anticoagulant intervention.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the efficacy data. Below are the protocols for the key assays used to evaluate the anticoagulants discussed.
Cell-Based Vitamin K Epoxide Reductase (VKOR) Activity Assay
This assay is fundamental for determining the inhibitory effect of anticoagulants on VKOR in a cellular context.
Objective: To measure the activity of VKOR in cultured cells and assess the inhibitory potential of various compounds.
Methodology:
-
Cell Culture: HEK293T cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.
-
Transfection: Cells are transiently transfected with a plasmid expressing human VKORC1.
-
VKOR Activity Measurement:
-
Forty-eight hours post-transfection, cells are harvested and lysed.
-
The cell lysate is incubated with vitamin K epoxide as the substrate.
-
The reaction is initiated by the addition of a reducing agent (e.g., dithiothreitol).
-
The reaction is stopped after a specific time by the addition of a stopping solution.
-
The amount of vitamin K quinone produced is quantified by reverse-phase high-performance liquid chromatography (HPLC).
-
-
Inhibition Assay:
-
The assay is performed as described above, with the addition of varying concentrations of the anticoagulant to be tested.
-
The concentration of the anticoagulant that inhibits 50% of VKOR activity (IC50) is determined by plotting the percentage of inhibition against the logarithm of the anticoagulant concentration.
-
In Vitro Gamma-Glutamyl Carboxylase (GGCX) Activity Assay
This assay is used to assess the impact of compounds on the carboxylation of vitamin K-dependent proteins.
Objective: To measure the activity of GGCX and determine if a compound inhibits this enzyme.
Methodology:
-
Enzyme and Substrate Preparation:
-
Recombinant human GGCX is purified.
-
A synthetic peptide substrate corresponding to the propeptide and the first 10 glutamic acid residues of factor IX is used.
-
-
Carboxylation Reaction:
-
The reaction mixture contains the GGCX enzyme, the peptide substrate, reduced vitamin K (KH2), and radiolabeled bicarbonate (H¹⁴CO₃⁻).
-
The reaction is initiated by the addition of the enzyme.
-
-
Quantification of Carboxylation:
-
After incubation, the reaction is stopped, and the peptide is separated from the unincorporated radiolabeled bicarbonate.
-
The amount of radioactivity incorporated into the peptide, which is proportional to the GGCX activity, is measured using a scintillation counter.
-
-
Inhibition Assay:
-
The assay is performed in the presence of different concentrations of the test compound (e.g., VK-M-COT).
-
The IC50 value is calculated to determine the inhibitory potency of the compound on GGCX activity.[3]
-
Experimental Workflow for Comparative Efficacy
The following diagram outlines a typical workflow for comparing the efficacy of novel anticoagulants that target the vitamin K cycle.
Caption: A streamlined workflow for evaluating novel anticoagulants.
Conclusion
The landscape of anticoagulants targeting the vitamin K cycle is evolving. While traditional VKAs remain clinically significant, novel compounds like VK-M-COT offer intriguing possibilities, particularly in overcoming challenges such as warfarin resistance.[3] The comparative data and detailed methodologies presented in this guide provide a valuable resource for researchers and drug developers working to advance the next generation of anticoagulants. Future research should focus on expanding the quantitative comparison to include a wider array of novel compounds and further elucidating their precise mechanisms of action within the intricate vitamin K cycle.
References
- 1. Evaluation of oral anticoagulants with vitamin K epoxide reductase in its native milieu - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of oral anticoagulants with vitamin K epoxide reductase in its native milieu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel vitamin K derived anticoagulant tolerant to genetic variations of vitamin K epoxide reductase - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Biological Activity of Vitamin K1 2,3-Epoxide Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of Vitamin K1 2,3-epoxide and its synthetic analogs. The information presented herein is intended to support research and development efforts in fields such as anticoagulation, cancer therapy, and bone metabolism, where the vitamin K cycle plays a crucial role. This document summarizes key quantitative data from available literature, details relevant experimental protocols, and provides visual representations of critical pathways and workflows to facilitate a deeper understanding of the structure-activity relationships of these compounds.
Introduction to the Vitamin K Cycle and the Role of this compound
Vitamin K is a vital fat-soluble vitamin that undergoes a cyclic series of oxidation and reduction reactions, famously known as the Vitamin K cycle. This cycle is intrinsically linked to the post-translational modification of specific glutamate (B1630785) (Glu) residues into γ-carboxyglutamate (Gla) residues in a variety of proteins. This carboxylation is essential for the biological activity of these proteins, which are involved in critical physiological processes including blood coagulation, bone metabolism, and the prevention of vascular calcification.
The key enzymes in this cycle are γ-glutamyl carboxylase (GGCX) and vitamin K epoxide reductase (VKOR). GGCX utilizes the reduced form of vitamin K, vitamin K hydroquinone (B1673460) (KH2), as a cofactor to carboxylate Glu residues. In this process, KH2 is oxidized to this compound. For the cycle to continue, VKOR must then reduce this compound back to vitamin K quinone, which is subsequently reduced to KH2. The inhibition of VKOR is the mechanism of action for widely used oral anticoagulants like warfarin.
The study of this compound analogs is crucial for developing new therapeutic agents that can modulate the activity of the vitamin K cycle with greater specificity and efficacy.
The Vitamin K Cycle
The Vitamin K cycle is a fundamental biochemical pathway that ensures the continuous supply of the active form of vitamin K required for the γ-carboxylation of various proteins.
Caption: The Vitamin K Cycle.
Comparative Biological Activity of this compound and Analogs
The biological activity of this compound analogs is primarily assessed by their interaction with Vitamin K Epoxide Reductase (VKOR). Analogs can act as substrates, being reduced by the enzyme, or as inhibitors, blocking the reduction of the natural substrate.
Quantitative Data on VKOR Activity
Table 1: Apparent Kinetic Constants for VKOR with this compound as Substrate in Hepatic Microsomes of Various Species
| Species | Km (µM) | Vmax (nmol/mg/min) |
| Bovine | 4.54 | 45.9 |
| Canine | 6.46 | 85.7 |
| Equine | 4.38 | 29.3 |
| Human | 3.85 | 19.5 |
| Murine | 2.41 | 34.1 |
| Ovine | 4.87 | 37.6 |
| Porcine | 3.51 | 31.8 |
| Rat | 3.38 | 27.7 |
Data sourced from a comparative study on VKOR activity.
Structure-Activity Relationship of this compound Analogs
Research into synthetic analogs of this compound has provided valuable insights into the structure-activity relationships governing their interaction with VKOR.
-
Substitutions at the 2- and 3-positions of the naphthoquinone ring have been explored. Analogs with hydroxymethyl, chloromethyl, fluoromethyl, difluoromethyl, and formyl groups at the 2-position have been synthesized and shown to be competitive inhibitors of VKOR. Of these, only the 2-hydroxymethyl analog was found to be a substrate for the enzyme.
-
Modifications of the phytyl side chain have also been investigated. Analogs with a hydroxyl or fluoro group at the 3''-position, with or without saturation of the double bond, all act as competitive inhibitors of VKOR. The non-fluorinated analogs in this series were also shown to be substrates for the enzyme.
These findings suggest that the 2- and 3-positions of the naphthoquinone ring and the phytyl side chain are critical for substrate recognition and binding by VKOR. The development of potent and specific inhibitors or alternative substrates for VKOR can be guided by these structural insights.
Experimental Protocols
The assessment of the biological activity of this compound analogs relies on robust in vitro and cell-based assays. The following are detailed methodologies for key experiments.
In Vitro Vitamin K Epoxide Reductase (VKOR) Activity Assay
This assay measures the dithiothreitol (B142953) (DTT)-driven reduction of this compound to Vitamin K1 quinone by microsomal VKOR.
Materials:
-
Liver microsomes (e.g., from bovine, rat, or human)
-
This compound
-
Dithiothreitol (DTT)
-
Reaction buffer (e.g., 0.1 M Tris-HCl, pH 7.4)
-
Quenching solution (e.g., isopropanol/hexane mixture)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Prepare a reaction mixture containing the reaction buffer and liver microsomes.
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the reaction by adding a solution of this compound (and the analog being tested in inhibitor studies).
-
Start the enzymatic reaction by adding DTT.
-
Incubate the reaction at 37°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by adding the quenching solution.
-
Vortex the mixture vigorously and centrifuge to separate the organic and aqueous phases.
-
Collect the organic phase containing the vitamin K metabolites.
-
Evaporate the solvent and reconstitute the residue in the mobile phase for HPLC analysis.
-
Quantify the amount of Vitamin K1 quinone produced by comparing the peak area to a standard curve.
Data Analysis:
-
For substrate activity, determine the Michaelis-Menten kinetic parameters (Km and Vmax).
-
For inhibitory activity, calculate the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).
Experimental Workflow for VKOR Inhibition Assay
The following diagram illustrates a typical workflow for assessing the inhibitory potential of this compound analogs on VKOR activity.
Caption: VKOR Inhibition Assay Workflow.
In Vitro γ-Glutamyl Carboxylase (GGCX) Activity Assay
This assay measures the vitamin K-dependent incorporation of ¹⁴CO₂ into a synthetic peptide substrate.
Materials:
-
Partially purified GGCX from liver microsomes
-
Synthetic peptide substrate (e.g., FLEEL)
-
Vitamin K hydroquinone (KH2) or Vitamin K1 and a reducing agent (e.g., DTT)
-
NaH¹⁴CO₃ (radiolabeled sodium bicarbonate)
-
Reaction buffer (e.g., 0.05 M Tris-HCl, pH 7.4)
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, GGCX, and the peptide substrate.
-
Add Vitamin K hydroquinone or Vitamin K1 and DTT to the mixture.
-
Initiate the carboxylation reaction by adding NaH¹⁴CO₃.
-
Incubate the reaction at a specific temperature (e.g., 17°C) for a defined period.
-
Stop the reaction by adding TCA to precipitate the proteins and peptide.
-
Filter the precipitate and wash thoroughly to remove unincorporated ¹⁴CO₂.
-
Place the filter in a scintillation vial with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
Data Analysis:
-
The amount of incorporated ¹⁴CO₂ is proportional to the GGCX activity. The activity of different this compound analogs (after their potential conversion to an active form) can be compared by their ability to support this reaction.
Conclusion
The biological activity of this compound analogs is a promising area of research for the development of novel therapeutics. While the available quantitative data for a broad range of these analogs is limited, the existing structure-activity relationship studies provide a solid foundation for the rational design of new compounds. The detailed experimental protocols provided in this guide offer a standardized approach for the in vitro evaluation of these analogs, enabling a more direct comparison of their effects on the key enzymes of the vitamin K cycle. Further research is warranted to expand the library of synthesized analogs and to conduct comprehensive quantitative analyses of their biological activities. Such efforts will undoubtedly accelerate the discovery of new drugs targeting the vitamin K-dependent pathways.
A Comparative Guide to New Analytical Platforms for Vitamin K Metabolite Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of vitamin K and its metabolites is crucial for understanding its role in physiological and pathological processes, including blood coagulation, bone metabolism, and vascular health. This guide provides an objective comparison of modern analytical platforms for the analysis of vitamin K metabolites, supported by experimental data to aid in the selection of the most suitable methodology for your research and development needs.
Introduction to Vitamin K Analysis
Vitamin K exists in two primary natural forms: phylloquinone (K1) and a series of menaquinones (MK-n).[1] Additionally, menadione (B1676200) (K3) is a synthetic form.[1] The analysis of these compounds and their metabolites in biological matrices such as serum, plasma, and urine presents analytical challenges due to their lipophilic nature and typically low endogenous concentrations.[2][3] This guide will compare the performance of leading analytical techniques, including High-Performance Liquid Chromatography (HPLC) with fluorescence detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Supercritical Fluid Chromatography-Tandem Mass Spectrometry (SFC-MS/MS).
Quantitative Performance of Analytical Platforms
The choice of an analytical platform for vitamin K metabolite analysis is often a balance between sensitivity, selectivity, speed, and cost. The following tables summarize the quantitative performance of various methods based on published data.
Table 1: Performance Characteristics of HPLC with Fluorescence Detection
| Analyte(s) | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (r²) | Recovery (%) | Precision (%RSD) |
| K1, MK-4, MK-7 | Human Serum | 2-4 pg[4] | 0.03-0.04 ng/mL[5] | >0.99 | ~76%[6] | <10%[5] |
Table 2: Performance Characteristics of LC-MS/MS and UPLC-MS/MS
| Method | Analyte(s) | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (r²) | Precision (%RSD) |
| LC-MS/MS | K1, MK-4, MK-7 | Human Serum | 14 ng/L[1] | 50 pg/mL - 1 ng/mL[7] | >0.95 - >0.99[7][8] | <10% (inter-assay)[7] |
| UPLC-MS/MS | K1 | Serum | - | 0.05 ng/mL | ≥0.995 | Reproducible |
| LC-MS/MS | K Acid I, K Acid II, MK1 ω-COOH | Human Urine | <10-50 fmol/mL[9][10] | - | - | 8-12% (inter-assay)[9][10] |
Table 3: Performance Characteristics of SFC-MS/MS
| Analyte(s) | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (r²) | Precision (%RSD) |
| K1 | Serum | - | 0.1 ng/mL[11][12][13] | >0.999[11][12][13] | <10%[11][12][13] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical results. Below are outlines of typical experimental protocols for the key methods discussed.
HPLC with Fluorescence Detection
This method is widely used due to its high sensitivity, especially after post-column reduction of vitamin K to its fluorescent hydroquinone (B1673460) form.[4]
-
Sample Preparation (Solid-Phase Extraction):
-
HPLC Conditions:
-
Mobile Phase: Isocratic elution with a mixture of organic solvents like methanol (B129727), 2-propanol, and acetonitrile (B52724).[4]
-
Flow Rate: Approximately 0.8 mL/min.[4]
-
Post-Column Reduction:
-
The column effluent is passed through a reduction column containing powdered zinc to convert vitamin K to its fluorescent form.[4]
-
-
Detection:
-
Fluorescence detection is carried out at an excitation wavelength of approximately 246 nm and an emission wavelength of 430 nm.[4]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high selectivity and sensitivity, often with simpler sample preparation compared to HPLC with fluorescence detection.[4]
-
Sample Preparation (for Serum/Plasma):
-
To a 500 µL sample, add 5 µL of an internal standard solution (e.g., K1-d7, MK4-d7, MK7-d7).[2][15]
-
Add 1.5 mL of acetonitrile to precipitate proteins and vortex.[2][15]
-
After centrifugation, the supernatant can be further purified using a phospholipid removal plate.[2]
-
Evaporate the eluate to dryness and reconstitute in a suitable solvent for injection.[2]
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column or a biphenyl (B1667301) column for enhanced separation.[2][4]
-
Mobile Phase: A gradient of methanol and/or 2-propanol is commonly used.[4]
-
Flow Rate: Typically around 0.2 mL/min.[4]
-
-
Mass Spectrometry Conditions:
Supercritical Fluid Chromatography-Tandem Mass Spectrometry (SFC-MS/MS)
SFC-MS/MS provides a rapid and efficient alternative to liquid chromatography-based methods, particularly for fat-soluble vitamins.[4]
-
Sample Preparation:
-
SFC Conditions:
-
Mass Spectrometry Conditions:
Visualizing Workflows and Pathways
Experimental and Metabolic Pathways
The following diagrams illustrate a typical experimental workflow for vitamin K analysis and the metabolic pathway of vitamin K.
Caption: A generalized experimental workflow for the analysis of vitamin K metabolites.
Caption: The Vitamin K metabolic cycle and degradation pathway.
References
- 1. A concise review of quantification methods for determination of vitamin K in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Solution for Vitamin K1 and K2 Analysis in Human Plasma by LC-MS/MS [restek.com]
- 3. Discover the Methodology for Effectively Evaluating and Screening for Vitamin K Compounds | Separation Science [sepscience.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A new LC-MS assay for the quantitative analysis of vitamin K metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Routine Supercritical Fluid Chromatography Tandem Mass Spectrometry Method for Determination of Vitamin K1 Extracted from Serum with a 96-Well Solid-Phase Extraction Method [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
A Comparative Genomic Guide to Vitamin K Epoxide Reductase (VKOR)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Vitamin K epoxide reductase (VKOR), a critical enzyme in the vitamin K cycle and the target of widely used anticoagulants. By examining the genomic and functional diversity of VKOR orthologs and paralogs, we aim to provide researchers with a valuable resource for understanding its structure-function relationships, evolutionary history, and potential as a therapeutic target.
Introduction to the VKOR Family
Vitamin K epoxide reductase is a small, transmembrane enzyme located in the endoplasmic reticulum. It plays a pivotal role in the vitamin K cycle by catalyzing the reduction of vitamin K 2,3-epoxide to vitamin K quinone, and subsequently to vitamin K hydroquinone.[1][2] This process is essential for the post-translational gamma-carboxylation of specific glutamate (B1630785) residues in vitamin K-dependent proteins, which are crucial for blood coagulation, bone metabolism, and other physiological processes.[1][3]
In vertebrates, two paralogous VKOR genes have been identified: VKORC1 and VKORC1L1.[3][4] While both encode enzymes with VKOR activity, they exhibit distinct functional characteristics, tissue expression patterns, and sensitivities to anticoagulants.[5][6] The ubiquitous presence of VKOR homologs across bacteria, archaea, plants, and animals underscores their ancient and vital biological roles.[3][7]
The Vitamin K Cycle
The Vitamin K cycle is a critical pathway for the activation of vitamin K-dependent proteins. The diagram below illustrates the central role of VKORC1 in this process.
Caption: The Vitamin K Cycle, highlighting the central role of VKORC1.
Comparative Analysis of VKORC1 and VKORC1L1
While both VKORC1 and its paralog VKORC1L1 can reduce vitamin K epoxide, they have undergone subfunctionalization throughout evolution.[3] This has resulted in distinct physiological roles and biochemical properties.
| Feature | VKORC1 | VKORC1L1 |
| Primary Function | Essential for hemostasis by supporting the carboxylation of blood clotting factors in the liver.[1][3] | Plays a role in extrahepatic tissues and may be involved in protecting against oxidative stress.[1] Cannot substitute for VKORC1 in maintaining hemostasis.[3][5] |
| Tissue Expression | Predominantly expressed in the liver.[5] | More ubiquitously expressed, with notable levels in various non-hepatic tissues.[3] |
| Warfarin Sensitivity | Highly sensitive to warfarin and other 4-hydroxycoumarin (B602359) anticoagulants.[1][6] | Significantly less sensitive to warfarin compared to VKORC1.[1][6] |
| Catalytic Efficiency | Varies between species. For example, rat VKORC1 is ~30-fold more efficient than rat VKORC1L1, while human VKORC1 is two-fold less efficient than human VKORC1L1.[3] | Generally considered a less efficient enzyme for the vitamin K cycle compared to VKORC1 in the context of hemostasis.[7] |
| Evolutionary Conservation | Less conserved across species compared to VKORC1L1.[3] | More highly conserved primary sequence among orthologs.[3] |
Phylogenetic Relationship of VKOR Paralogs
The duplication event leading to VKORC1 and VKORC1L1 likely occurred early in chordate evolution.[3] The phylogenetic tree below illustrates the evolutionary relationship between these two paralogs in jawed vertebrates (gnathostomes).
Caption: Phylogenetic relationship of VKORC1 and VKORC1L1 paralogs.
Conserved Functional Residues
Across the VKOR family, several amino acid residues are highly conserved, indicating their critical role in the enzyme's structure and function.
| Residue(s) | Location | Functional Significance |
| Cys132, Cys135 | Catalytic loop | Form the CXXC active site motif essential for the reductase activity.[3] These cysteines are directly involved in the electron transfer process. |
| Cys43, Cys51 | Luminal loop | Required for in vivo VKOR catalysis, likely involved in regenerating the active site.[3] |
| Ser57/Thr57 | Transmembrane helix | A conserved serine or threonine residue that is essential for catalytic activity.[3] |
| Tyr139 | Transmembrane helix | Implicated in warfarin binding and resistance. Mutations at this site can significantly reduce warfarin sensitivity.[8] |
Experimental Protocols for VKOR Characterization
The study of VKOR enzymes, being integral membrane proteins, presents unique challenges. Below are summaries of key experimental protocols used for their expression, purification, and functional characterization.
Generalized Workflow for Comparative Analysis
The following diagram outlines a typical experimental workflow for the comparative analysis of VKOR orthologs or mutants.
Caption: Experimental workflow for comparative analysis of VKOR enzymes.
Expression and Purification of VKOR
Being an integral membrane protein, the expression and purification of VKOR require specialized techniques to maintain its structural integrity and function.
Expression Systems:
-
Prokaryotic: Escherichia coli strains like BL21(DE3), C41(DE3), and C43(DE3) are commonly used for overexpressing VKOR homologs, often with an affinity tag (e.g., His-tag) for purification.[9][10]
-
Eukaryotic: Mammalian cell lines such as HEK293 are used for expressing human VKORC1 and its variants in a more native environment.[8][11] This is particularly important for studying post-translational modifications and interactions with other cellular components.
Purification Protocol Outline:
-
Cell Lysis and Membrane Fractionation: Cells expressing the target VKOR protein are harvested and lysed. The membrane fraction is then isolated by ultracentrifugation.[12]
-
Solubilization: The membrane proteins are solubilized from the lipid bilayer using detergents such as n-dodecyl-β-D-maltoside (DDM) or CHAPS.[9][12][13] The choice of detergent is critical to maintain the protein's folded state.
-
Affinity Chromatography: The solubilized protein is purified using affinity chromatography, taking advantage of the engineered tag (e.g., Ni-NTA resin for His-tagged proteins).[9][10]
-
Size-Exclusion Chromatography: Further purification can be achieved through size-exclusion chromatography to remove aggregates and other contaminants.[12]
VKOR Activity Assays
The enzymatic activity of VKOR can be assessed using both cell-based and in vitro assays.
Cell-Based Assays:
-
Reporter Gene Assay: A common method involves using a HEK293 cell line that is deficient in endogenous VKOR and expresses a reporter protein (e.g., a fusion protein of Factor IX GLA domain and protein C).[8][11] The extent of gamma-carboxylation of this reporter, which is dependent on VKOR activity, can be quantified using a carboxylation-specific antibody.[11] This assay is particularly useful for high-throughput screening of VKOR inhibitors and variants.[14][15]
-
KO to K Conversion Assay: In this assay, cells are incubated with vitamin K epoxide (KO). The conversion of KO to vitamin K (K) is then measured by HPLC, providing a direct assessment of VKOR activity.[14]
In Vitro Assays:
-
Microsomal Assay: Microsomes containing the VKOR enzyme are incubated with KO and a reducing agent like dithiothreitol (B142953) (DTT) or glutathione (B108866) (GSH).[16] The reaction is then stopped, and the conversion of KO to K is quantified by HPLC.[16]
-
Purified Protein Assay: For more detailed kinetic studies, purified and reconstituted VKOR is used. This allows for a more precise determination of kinetic parameters without the interference of other microsomal proteins.[13] A fluorometric assay can also be employed for continuous monitoring of the reaction.[16]
Conclusion
The comparative genomic study of Vitamin K epoxide reductase has revealed a fascinating evolutionary history of gene duplication and subfunctionalization, leading to the distinct roles of VKORC1 and VKORC1L1 in vertebrates. Understanding the sequence-structure-function relationships within this enzyme family is paramount for the development of novel anticoagulants with improved efficacy and safety profiles. The experimental approaches outlined in this guide provide a framework for further investigation into the intricate mechanisms of VKOR function and inhibition.
References
- 1. Phylogeny of the Vitamin K 2,3-Epoxide Reductase (VKOR) Family and Evolutionary Relationship to the Disulfide Bond Formation Protein B (DsbB) Family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Modeling Insights into Human VKORC1 Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. VKOR paralog VKORC1L1 supports vitamin K-dependent protein carboxylation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Vitamin K epoxide reductase - Wikipedia [en.wikipedia.org]
- 8. Warfarin and vitamin K epoxide reductase: a molecular accounting for observed inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structures of an intramembrane vitamin K epoxide reductase homolog reveal control mechanisms for electron transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 11. Multiplexed measurement of variant abundance and activity reveals VKOR topology, active site and human variant impact - PMC [pmc.ncbi.nlm.nih.gov]
- 12. From Cells to Solutions: Effective Methods for Membrane Protein Purification | MolecularCloud [molecularcloud.org]
- 13. pnas.org [pnas.org]
- 14. A cell-based high-throughput screen identifies drugs that cause bleeding disorders by off-targeting the vitamin K cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Silico and In Vitro Studies of Potential Novel Vitamin K Epoxide Reductase (VKOR) Inhibitors Suggest an Updated Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Characterization of warfarin inhibition kinetics requires stabilization of intramembrane vitamin K epoxide reductases - PMC [pmc.ncbi.nlm.nih.gov]
Meta-analysis of Vitamin K1 2,3-epoxide and Health Outcomes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analytical overview of the current understanding of Vitamin K1 and its metabolic intermediate, Vitamin K1 2,3-epoxide, in relation to significant health outcomes. Drawing from systematic reviews and meta-analyses, this document synthesizes the available evidence on the impact of Vitamin K1 on bone health and cardiovascular disease. While direct meta-analyses on this compound are not prevalent in the literature, its central role in the Vitamin K cycle makes the analysis of Vitamin K1 supplementation a crucial proxy for understanding its biological significance.
The Vitamin K Cycle and the Role of this compound
Vitamin K is essential for the post-translational modification of several proteins, known as Vitamin K-dependent proteins (VKDPs), which are involved in blood coagulation, bone metabolism, and the inhibition of vascular calcification.[1][2] The activation of these proteins requires the carboxylation of specific glutamic acid (Glu) residues to form gamma-carboxyglutamic acid (Gla) residues.[2][3] This carboxylation is powered by the Vitamin K cycle.
In this cycle, the reduced form of Vitamin K, hydroquinone (B1673460) (KH2), is oxidized to Vitamin K 2,3-epoxide (KO).[2][3][4] This reaction provides the energy for the enzyme gamma-glutamyl carboxylase (GGCX) to carboxylate VKDPs.[3][4] For the cycle to continue, Vitamin K 2,3-epoxide must be recycled back to its quinone and hydroquinone forms. This reduction is catalyzed by the enzyme Vitamin K epoxide reductase (VKOR).[2][3] The anticoagulant drug warfarin (B611796) functions by inhibiting VKOR, thereby disrupting the recycling of Vitamin K and leading to a decrease in the production of active, carboxylated VKDPs.[2]
Given this mechanism, the levels and flux of this compound are intrinsically linked to the overall activity of the Vitamin K cycle and the carboxylation status of VKDPs. Therefore, meta-analyses of Vitamin K1 supplementation provide critical insights into the health effects mediated by this pathway.
dot
Caption: The Vitamin K Cycle, illustrating the conversion of Vitamin K1 hydroquinone to this compound during the activation of Vitamin K-dependent proteins.
Meta-analysis of Vitamin K1 Supplementation and Bone Health
Several meta-analyses have investigated the association between Vitamin K supplementation and bone health, with a focus on bone mineral density (BMD) and fracture risk. The findings, however, have been somewhat inconsistent.
| Health Outcome | Number of Studies (Participants) | Key Findings | Reference |
| Bone Mineral Density (BMD) | 7 studies in a meta-analysis | Vitamin K1 supplementation significantly reduced undercarboxylated osteocalcin (B1147995) (ucOC) but had no significant effect on BMD at any site. | [5] |
| Bone Mineral Density (BMD) | 17 RCTs (4,800 participants) | Supplementing with vitamin K (both K1 and K2) had no apparent effect on bone mineral density at the femoral neck, total hip, or distal radius. A potential effect on the lumbar spine was not robust in sensitivity analyses. | [6] |
| Fracture Risk | Meta-analysis of interventional studies | Vitamin K supplementation was associated with a decreased risk of general fractures. | [7][8] |
| Fracture Risk | Systematic review and meta-analysis | Vitamin K supplementation (any form) in postmenopausal women or women with osteoporosis lowered the risk of clinical fracture. | [2] |
dot
Caption: A generalized workflow for conducting a meta-analysis of clinical studies.
Meta-analysis of Vitamin K1 Supplementation and Cardiovascular Health
The potential role of Vitamin K in cardiovascular health is primarily linked to its function in activating Matrix Gla Protein (MGP), a potent inhibitor of vascular calcification.[9] Meta-analyses have explored the impact of Vitamin K supplementation on various cardiovascular endpoints.
| Health Outcome | Number of Studies (Participants) | Key Findings | Reference |
| Cardiovascular Disease (CVD) Surrogate Measures | 9 RCTs | Vitamin K supplementation did not consistently improve atherosclerosis or vascular calcification. A potential benefit for artery stiffening was noted in a longer trial. | [10] |
| Vascular Calcification | 13 controlled clinical trials (2,162 participants) | Vitamin K supplementation was associated with a significant reduction in vascular calcification. | [11] |
| All-Cause and CVD-Related Mortality | 56,048 participants (prospective cohort) | Moderate to high intake of vitamin K1 was associated with a lower risk of all-cause, CVD-related, and cancer-related mortality. | [12][13] |
| Coronary Heart Disease (CHD) | 4 studies (phylloquinone) & 2 studies (menaquinone) | Higher dietary intake of both phylloquinone (Vitamin K1) and menaquinone (Vitamin K2) was associated with a moderately lower risk of total CHD. | [14] |
Experimental Protocols
Accurate measurement of Vitamin K1 and its metabolites is crucial for research in this field. Below are summaries of methodologies commonly employed in key experiments.
Measurement of Vitamin K1 and this compound
Method: High-Performance Liquid Chromatography (HPLC)
-
Principle: This technique separates compounds based on their interaction with a stationary phase and a mobile phase. For Vitamin K metabolites, reversed-phase HPLC is typically used.
-
Sample Preparation:
-
Extraction: Vitamin K and its metabolites are extracted from plasma or serum using an organic solvent, such as a mixture of isopropanol (B130326) and hexane.[15]
-
Purification: The extract may be further purified using solid-phase extraction to remove interfering substances.
-
-
Detection:
-
UV Detection: Vitamin K1 and its epoxide have characteristic UV absorbance maxima that can be used for quantification.[16]
-
Fluorescence Detection: For enhanced sensitivity, Vitamin K1 can be reduced to its hydroquinone form, which is fluorescent.[15] Vitamin K1 hydroquinone can be detected with an excitation wavelength of approximately 240-250 nm and an emission wavelength of around 430 nm.[15][17]
-
-
Quantification: The concentration of the analytes is determined by comparing the peak areas from the sample to those of known standards. An internal standard is often used to correct for variations in extraction efficiency and injection volume.[3]
Assessment of Vitamin K-dependent Protein Carboxylation
Method: Enzyme-Linked Immunosorbent Assay (ELISA)
-
Principle: This immunoassay uses antibodies specific to either the carboxylated or undercarboxylated forms of a Vitamin K-dependent protein (e.g., osteocalcin or MGP).
-
Procedure:
-
A microtiter plate is coated with a capture antibody that binds to the target protein.
-
The sample (e.g., serum or plasma) is added, and the protein of interest binds to the capture antibody.
-
A detection antibody, which is specific for either the carboxylated or undercarboxylated form of the protein and is linked to an enzyme, is added.
-
A substrate for the enzyme is added, resulting in a color change that is proportional to the amount of the target protein form present.
-
-
Application: ELISAs are widely used to assess Vitamin K status by measuring the ratio of undercarboxylated to carboxylated osteocalcin (ucOC/cOC) or the levels of dephospho-uncarboxylated MGP (dp-ucMGP).[2][14]
In Vitro Vitamin K Epoxide Reductase (VKOR) Activity Assay
Method: Dithiothreitol (DTT)-driven in vitro assay
-
Principle: This assay measures the ability of a cell lysate or purified enzyme to reduce this compound to Vitamin K1 quinone in the presence of a reducing agent, DTT.
-
Procedure:
-
Application: This assay is used to study the enzymatic activity of VKOR and the effects of inhibitors like warfarin.[15]
Conclusion
The available meta-analyses and systematic reviews suggest that while Vitamin K1 supplementation consistently improves biomarkers of Vitamin K status, such as reducing undercarboxylated osteocalcin, its effects on clinical endpoints like bone mineral density and cardiovascular events are less clear and may depend on factors like the duration of supplementation and the baseline characteristics of the study population. The central role of this compound in the Vitamin K cycle underscores the importance of this metabolic pathway in the observed health outcomes. Future research, including large-scale, long-term randomized controlled trials, is needed to further elucidate the clinical utility of Vitamin K supplementation for bone and cardiovascular health. Additionally, studies directly assessing the association between circulating levels of this compound and health outcomes would provide more direct evidence of its role in human health.
References
- 1. Vitamin K: Metabolism, Genetic Influences, and Chronic Disease Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vitamin K | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 3. Functional Study of the Vitamin K Cycle Enzymes in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vitamin K: Double Bonds beyond Coagulation Insights into Differences between Vitamin K1 and K2 in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Portal [openresearch.surrey.ac.uk]
- 6. examine.com [examine.com]
- 7. Effect of Vitamin K on Bone Mineral Density and Fracture Risk in Adults: Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. examine.com [examine.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. examine.com [examine.com]
- 14. Association of vitamin K with cardiovascular events and all-cause mortality: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Human Vitamin K 2,3-Epoxide Reductase Complex Subunit 1-like 1 (VKORC1L1) Mediates Vitamin K-dependent Intracellular Antioxidant Function - PMC [pmc.ncbi.nlm.nih.gov]
- 16. caymanchem.com [caymanchem.com]
- 17. Structural features determining the vitamin K epoxide reduction activity in the VKOR family of membrane oxidoreductases - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Vitamin K1 2,3-Epoxide: A Guide for Laboratory Professionals
Ensuring laboratory safety and regulatory compliance is paramount when handling and disposing of chemical reagents. This document provides a comprehensive, step-by-step guide for the proper and safe disposal of Vitamin K1 2,3-epoxide, a compound utilized in various research and development applications. Adherence to these procedures is critical for protecting personnel and the environment.
This compound should be treated as a hazardous chemical waste product. Disposal must be conducted in accordance with all applicable federal, state, and local environmental control regulations. Under the Resource Conservation and Recovery Act (RCRA), generators of hazardous waste are responsible for its management from "cradle-to-grave."
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to use appropriate Personal Protective Equipment (PPE).
-
Recommended PPE:
-
Gloves: Chemical-resistant gloves, such as nitrile gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat to protect from splashes.
-
All handling and disposal activities should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation. Avoid breathing vapors and contact with skin and eyes.
Quantitative Data for this compound
The following table summarizes key physical and chemical properties of this compound relevant to its handling and disposal.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 25486-55-9 |
| Molecular Formula | C₃₁H₄₆O₃ |
| Molecular Weight | 466.7 g/mol |
| Appearance | Liquid or Viscous Liquid |
| Storage Temperature | −20°C |
| Hazards | Combustible liquid; Potential respiratory irritant |
| Solubility | Soluble in ethanol, DMSO, and DMF at approximately 25 mg/mL |
| Primary Disposal Route | Incineration at a licensed hazardous waste facility |
Step-by-Step Disposal Protocol
This protocol outlines the mandatory steps for the safe disposal of this compound from the laboratory.
Step 1: Waste Identification and Segregation
-
Treat as Hazardous Waste: All forms of this compound waste—including pure compound, solutions, and contaminated materials—must be treated as hazardous waste.
-
Segregate Waste Streams:
-
Solid Waste: Collect any unused or expired this compound in its original container or a clearly labeled, sealed waste container.
-
Liquid Waste: Collect solutions containing this compound in a dedicated, sealed, and clearly labeled container. If mixed with solvents, segregate into halogenated and non-halogenated waste streams as per your institution's guidelines.
-
Contaminated Materials: Any items that have come into contact with the compound, such as pipette tips, gloves, weigh boats, and bench paper, must be disposed of as hazardous waste. Place these items in a designated, sealed waste bag or container.
-
Step 2: Container Selection and Labeling
-
Choose a Compatible Container: Use a designated, leak-proof, and chemically compatible waste container.
-
Label Clearly: The container must be clearly labeled as "Hazardous Waste" and include:
-
The full chemical name: "this compound"
-
The approximate concentration and volume.
-
The date of accumulation.
-
Any other information required by your institution's Environmental Health and Safety (EHS) department.
-
Step 3: Storage of Waste
-
Secure Containment: Ensure all waste containers are securely sealed to prevent leaks or spills.
-
Designated Storage Area: Store the sealed waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area.
-
Safe Storage Conditions: The storage area should be cool, dry, and well-ventilated, away from ignition sources and incompatible materials.
Step 4: Arranging for Final Disposal
-
Contact EHS: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.
-
Provide Documentation: Furnish all necessary documentation regarding the waste's composition and hazards.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial.
-
Minor Spills:
-
Remove all ignition sources from the area.
-
Wearing appropriate PPE, contain and absorb the spill with an inert material such as sand, earth, or vermiculite.
-
Collect the absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.
-
Personal protective equipment for handling Vitamin K1 2,3-epoxide
Essential Safety Protocols for Handling Vitamin K1 2,3-Epoxide
This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment. This compound is considered a hazardous substance, and proper handling is essential to minimize exposure risks.[1]
Hazard Identification and Personal Protective Equipment (PPE)
While not classified as harmful by ingestion or inhalation based on current evidence, this compound may still be damaging to health, especially with pre-existing organ damage.[1] Some evidence suggests it can cause respiratory irritation.[1] Therefore, a comprehensive PPE strategy is mandatory.
Table 1: Personal Protective Equipment (PPE) for this compound
| PPE Category | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or chemical goggles.[1] A face shield is also recommended.[2] | Protects eyes from splashes and airborne particles. Contact lenses should not be worn as they can absorb and concentrate irritants.[1] |
| Hand Protection | Chemical-resistant gloves such as PVC, nitrile, or neoprene.[1][2] For brief contact, a glove with a protection class of 3 or higher is recommended.[1] | Prevents skin contact and absorption of the chemical. Contaminated gloves should be replaced immediately.[1] |
| Body Protection | Lab coat, overalls, or a P.V.C. apron.[1] Impervious or protective clothing is recommended.[2][3] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use an appropriate NIOSH-certified respirator based on professional judgment of exposure levels.[1] In case of spills or unknown concentrations, a self-contained breathing apparatus (SCBA) may be necessary.[1][4] | Prevents the inhalation of harmful vapors or aerosols, particularly in poorly ventilated areas or during spill cleanup. The type of respirator depends on the contaminant level.[1] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for safety and compliance. The following protocols outline the necessary steps from preparation to final waste disposal.
Step 1: Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is strongly recommended.[2]
-
Safety Equipment: Before starting work, ensure that a safety shower and an eyewash station are readily accessible.[2]
-
Ignition Sources: The compound may be supplied in a flammable ethanol (B145695) solution.[5] Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof electrical equipment and non-sparking tools.[5]
Step 2: Safe Handling Protocol
-
Don PPE: Wear all required personal protective equipment as specified in Table 1 before handling the substance.[2]
-
Avoid Contact: Avoid all personal contact with the chemical, including inhalation of vapors and direct contact with skin and eyes.[1]
-
Hygiene: Do not eat, drink, or smoke in the handling area.[1] Wash hands thoroughly with soap and water after handling.[1] Work clothes should be laundered separately.[1]
-
Storage: Keep containers tightly sealed when not in use.[1][5] Store in a cool, dry, and well-ventilated area, protected from light.[2] Recommended storage temperatures are -20°C.[2][6] Avoid contact with incompatible materials such as oxidizing agents.[1]
Step 3: Spill and Emergency Procedures
Immediate and appropriate action is critical in the event of a spill or exposure.
-
Eye Contact: Immediately flush the eyes with plenty of water.[4]
-
Skin Contact: Wash the affected skin area with plenty of water.[4] Remove contaminated clothing.
-
Inhalation: Move the individual to fresh air.[4]
-
Ingestion: Seek medical assistance.[4]
Spill Management:
-
Minor Spills:
-
Major Spills:
Step 4: Disposal Plan
All waste materials must be handled in strict accordance with local, state, and federal regulations.[1]
-
Consult your institution's Waste Management Authority for specific disposal instructions.[1]
-
Options may include incineration at an approved site.[1]
-
Do not allow wash water from cleaning equipment to enter drains; collect all wash water for proper treatment and disposal.[1]
-
Dispose of contaminated materials, such as used gloves, in accordance with applicable laws and good laboratory practices.
Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Logical workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
